Lactosyl-C18-sphingosine
Description
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSCOKUMZMISB-GPWKTZPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109785-20-8 | |
| Record name | Lactosyl lysosphingolipid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactosyl-C18-sphingosine, also known as D-lactosyl-β1-1′-D-erythro-sphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid (GSL) of significant interest in cellular biology and pharmacology. Structurally, it is characterized by a C18 sphingosine (B13886) base linked via a β-glycosidic bond to a lactose (B1674315) disaccharide. As a deacylated form of lactosylceramide (B164483), it serves as a crucial intermediate in the metabolism of complex GSLs, including gangliosides. Its biological activities, which include modulating neutrophil function, and its central role in GSL metabolic pathways make it a key molecule for research in inflammation, cancer, and neurodegenerative disorders. This guide provides a comprehensive overview of its structure, physicochemical properties, metabolic context, and relevant experimental methodologies.
Core Structure and Chemical Identity
This compound is a complex amphipathic molecule composed of three primary moieties: a long-chain sphingoid base, a primary amine, and a disaccharide headgroup.
-
Sphingoid Base : The lipid backbone is an 18-carbon (C18) sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). This long hydrocarbon chain anchors the molecule within the lipid bilayer of cell membranes.
-
Glycosidic Linkage : The primary hydroxyl group at the C-1 position of the sphingosine base is attached to a lactose molecule through a β1-1' glycosidic bond.
-
Disaccharide Headgroup : The lactose unit consists of a galactose molecule linked to a glucose molecule (Gal(β1-4)Glc). This hydrophilic carbohydrate portion extends into the aqueous environment.
A key structural feature is the absence of a fatty acyl group, which would typically be attached to the amino group at the C-2 position of the sphingosine base. In its acylated form, the molecule is known as C18-Lactosylceramide. This deacylated state defines it as a "lyso-" GSL.
Caption: Logical relationship between core sphingolipid structures.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for this compound, essential for experimental design and interpretation.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,5R)-2-[(3S,6R)-6-[(E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | C18 Lactosyl(β) Ceramide, Lactosyl Sphingosine, Lyso-Lactosylceramide | [2][3] |
| CAS Number | 109785-20-8 | [1] |
| Molecular Formula | C₃₀H₅₇NO₁₂ | [4] |
| Molecular Weight | 623.77 g/mol | [3] |
| Appearance | Powder | N/A |
| Purity | >99% (TLC) | N/A |
| Solubility | Soluble in Chloroform:Methanol (B129727):Water (2:1:0.1) | [3][5] |
| Storage | -20°C | [5] |
| Bioactivity | Reduces viability of human neutrophils (1-50 µM); Inhibits fMetLeuPhe-induced cell aggregation (1 µM) | [2][3][5] |
| SMILES | CCCCCCCCCCCCC\C=C--INVALID-LINK----INVALID-LINK--CO[C@@H]1OC(CO)--INVALID-LINK--C(O)C2O">C@@HC(O)C1O | [1] |
| InChI Key | MQKSCOKUMZMISB-GPWKTZPCSA-N | [5] |
Biological Context and Signaling Pathways
This compound is a key intermediate in the glycosphingolipid biosynthetic pathway, which occurs primarily in the Golgi apparatus.[6] This pathway is responsible for generating hundreds of complex GSLs that are integral to the cell membrane and crucial for signal transduction, cell recognition, and membrane stability.[6][7]
The synthesis begins with ceramide. Glucosylceramide synthase (GCS) transfers a glucose molecule to ceramide, forming glucosylceramide (GlcCer).[8] Subsequently, lactosylceramide synthase (specifically, β-1,4-galactosyltransferase V or VI) adds a galactose molecule to GlcCer, forming lactosylceramide.[9][10] Lactosylceramide is the direct precursor to a vast array of more complex GSLs, including the ganglio-, globo-, and lacto-series.
This compound itself is formed via the deacylation of lactosylceramide, a reaction catalyzed by acid ceramidase within the lysosome during GSL catabolism. This lyso-form can then be further metabolized or participate in signaling events.
// Nodes for molecules Cer [label="Ceramide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide\n(GlcCer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LacCer [label="Lactosylceramide\n(LacCer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoLacCer [label="this compound\n(Lyso-LacCer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexGSLs [label="Complex GSLs\n(e.g., Gangliosides)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes for enzymes GCS [label="Glucosylceramide\nSynthase (GCS)", shape=cds, fillcolor="#FFFFFF"]; LCS [label="Lactosylceramide\nSynthase (β1,4GalT-V/VI)", shape=cds, fillcolor="#FFFFFF"]; GTs [label="Various\nGlycosyltransferases", shape=cds, fillcolor="#FFFFFF"]; AC [label="Acid Ceramidase\n(in Lysosome)", shape=cds, fillcolor="#FFFFFF"];
// Edges representing reactions Cer -> GCS [arrowhead=none]; GCS -> GlcCer [label=" + UDP-Glucose"]; GlcCer -> LCS [arrowhead=none]; LCS -> LacCer [label=" + UDP-Galactose"]; LacCer -> GTs [arrowhead=none]; GTs -> ComplexGSLs; LacCer -> AC [arrowhead=none, style=dashed, color="#EA4335"]; AC -> LysoLacCer [style=dashed, color="#EA4335", label=" Deacylation"]; }
Caption: Metabolic position of this compound.
Experimental Protocols
This compound is studied using a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Chemoenzymatic Synthesis of Lactosyl Sphingosine
A highly efficient method for synthesizing this compound (referred to as LacβSph) involves a combination of chemical synthesis and enzymatic reactions.
-
Chemical Synthesis of Acceptor : The process starts with commercially available, inexpensive phytosphingosine (B30862) and lactose. A protected azido-derivative of sphingosine is synthesized to serve as an efficient acceptor for glycosylation.
-
Glycosylation : The sphingosine acceptor is glycosylated with a per-O-acetylated lactose donor in the presence of a catalyst like BF₃·OEt₂ in dichloromethane (B109758) at low temperatures (-18 °C).
-
Deprotection : All acetyl and other protecting groups are removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the water-soluble this compound.
-
Purification : The final product is purified using a C18 solid-phase extraction cartridge. The protocol uses minimal green solvents (acetonitrile and water), allowing for rapid (<30 minutes) purification.
Quantification by LC-MS/MS using an Internal Standard
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipids in biological matrices.
-
Internal Standard : A stable isotope-labeled version of the analyte, such as this compound-d7, is used as the internal standard (IS). The IS is added to all samples, calibrators, and quality controls at a fixed concentration at the beginning of sample preparation to correct for matrix effects and extraction variability.
-
Sample Preparation (Protein Precipitation) :
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
To 20 µL of sample, add 200 µL of cold methanol containing the internal standard (e.g., 25 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions :
-
Column : Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.
-
Gradient : A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analyte.
-
Mass Spectrometry : A tandem mass spectrometer (e.g., triple quadrupole) is operated in positive ion mode using electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both the native analyte and the isotope-labeled internal standard.
-
Neutrophil Functional Assay: Superoxide (B77818) Production
The effect of this compound on neutrophil function, such as the respiratory burst, can be measured by quantifying superoxide production. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Neutrophil Isolation : Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity (>95%) and viability.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in Hanks' Balanced Salt Solution (HBSS).
-
Prepare a solution of ferricytochrome c (e.g., 1 mg/mL in HBSS).
-
Prepare a solution of a neutrophil agonist, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM).
-
Prepare a solution of superoxide dismutase (SOD) (e.g., 300 U/mL) for control wells.
-
-
Assay Protocol (96-well plate format) :
-
Add 50 µL of HBSS (with or without SOD) to each well.
-
Add 50 µL of the this compound dilution (or vehicle control) and pre-incubate with neutrophils for a specified time (e.g., 10 minutes) at 37°C.
-
Add 50 µL of the isolated neutrophils (e.g., 2 x 10⁶ cells/mL).
-
Add 50 µL of ferricytochrome c solution.
-
Initiate the reaction by adding 50 µL of the fMLP agonist.
-
Immediately measure the change in absorbance at 550 nm over time using a microplate reader.
-
-
Data Analysis : Calculate the rate of superoxide production using the Beer-Lambert law, with an extinction coefficient (ε) of 21.1 mM⁻¹ cm⁻¹ for reduced cytochrome c. Compare the rates between control and treated samples.
Caption: Experimental workflow for a neutrophil functional assay.
References
- 1. Regulation of human neutrophil aggregation: comparable latent times, activator sensitivities, and exponential decay in aggregability for FMLP, platelet-activating factor, and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow cytometric assay of neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plate-Based Measurement of Superoxide and Hydrogen Peroxide Production by Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of metabolic superoxide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-selectin-mediated platelet-neutrophil aggregate formation activates neutrophils in mouse and human sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet microparticles bind, activate and aggregate neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Roles of Lyso-Lactosylceramide: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyso-lactosylceramide (B1164819) (lyso-LacCer), also known as lactosylsphingosine, is the deacylated form of lactosylceramide (B164483) (LacCer). While LacCer has been extensively studied as a key player in various cellular processes, including inflammation, cancer, and neurodegeneration, its lyso-form has remained in the shadows. This technical guide provides an in-depth overview of the known and potential biological functions of lyso-lactosylceramide, with a focus on its signaling pathways, quantitative data, and the experimental methodologies required for its investigation. As a bioactive sphingolipid, lyso-LacCer is emerging as a molecule of interest, particularly in the context of lysosomal storage diseases and neuronal calcium signaling. This document aims to equip researchers with the foundational knowledge and technical insights necessary to explore the full therapeutic and diagnostic potential of this intriguing molecule.
Metabolism and Synthesis of Lyso-Lactosylceramide
Lyso-lactosylceramide is metabolically derived from lactosylceramide. The primary route of its formation is through the deacylation of LacCer by acid ceramidase, an enzyme primarily active in the lysosome.[1] This process is particularly relevant in the context of certain lysosomal storage diseases where the accumulation of glycosphingolipids can lead to an increase in their deacylated, lyso-forms.[1][2]
The synthesis of the precursor, lactosylceramide, is a multi-step process that begins with the formation of ceramide. Ceramide is then glycosylated to glucosylceramide (GlcCer) by glucosylceramide synthase.[3] Subsequently, lactosylceramide synthase facilitates the addition of a galactose moiety to GlcCer, forming lactosylceramide.[3] This synthesis primarily occurs in the Golgi apparatus.[4]
Biological Functions and Signaling Pathways
While research specifically focused on lyso-lactosylceramide is limited, existing evidence points to a significant role in calcium mobilization. The broader functions of its parent molecule, lactosylceramide, in inflammation, cancer, and neurobiology suggest potential, yet unconfirmed, roles for lyso-LacCer in these areas.
Calcium Mobilization in Neuronal Cells
A pivotal function of lyso-lactosylceramide is its ability to mobilize intracellular calcium stores, particularly in neuronal cells.[5] This has significant implications for neuronal signaling and may play a role in the pathophysiology of neurological disorders where glycosphingolipid metabolism is dysregulated.
Signaling Pathway:
Lyso-LacCer has been shown to act as an agonist of the ryanodine (B192298) receptor (RyR), a major calcium release channel located on the endoplasmic reticulum.[5] By binding to and activating the RyR, lyso-LacCer triggers the release of calcium from the endoplasmic reticulum into the cytosol. This increase in cytosolic calcium can then initiate a cascade of downstream signaling events, influencing neurotransmission, synaptic plasticity, and gene expression.
Quantitative Data:
The following table summarizes the quantitative data from studies on the effect of lyso-glycosphingolipids on calcium mobilization in brain microsomes.
| Lyso-glycosphingolipid | Concentration for Ca²⁺ Mobilization | Target Receptor/Channel | Reference |
| Lactosylsphingosine (lyso-LacCer) | >10 µM | Ryanodine Receptor (RyR) | [5] |
| Glucosylsphingosine | >10 µM | Ins(1,4,5)P₃ Receptor & SERCA | [5] |
| Galactosylsphingosine | >10 µM | Ryanodine Receptor (RyR) | [5] |
Potential Roles in Inflammation and Immunity
While direct evidence for lyso-LacCer's role in inflammation is scarce, its precursor, LacCer, is a known mediator of inflammatory responses.[6][7] LacCer can activate NADPH oxidase to produce reactive oxygen species (ROS) and stimulate cytosolic phospholipase A2 (cPLA2) to release arachidonic acid, a precursor for pro-inflammatory prostaglandins.[3][6][7] Given their structural similarity, it is plausible that lyso-LacCer may also possess pro-inflammatory properties, a hypothesis that warrants further investigation.
A hypothetical workflow for investigating the pro-inflammatory effects of lyso-LacCer on immune cells is presented below.
Potential Implications in Cancer
The role of LacCer in cancer progression is multifaceted, involving the promotion of cell proliferation, angiogenesis, and drug resistance.[8] LacCer-mediated signaling often involves the activation of the Ras-MAPK pathway and the production of ROS.[1] The potential involvement of lyso-LacCer in cancer is an unexplored area. Given that acid ceramidase, the enzyme that produces lyso-glycosphingolipids, is often dysregulated in cancer, it is conceivable that lyso-LacCer could contribute to the tumor microenvironment.
Relevance in Neurobiology and Neurodegenerative Diseases
The accumulation of glycosphingolipids and their lyso-derivatives is a hallmark of several neurodegenerative lysosomal storage diseases, such as Gaucher and Krabbe disease.[9] The ability of lyso-LacCer to modulate neuronal calcium homeostasis suggests a potential direct role in the neurotoxicity observed in these conditions.[5] Furthermore, LacCer has been implicated in neuroinflammation by activating astrocytes.[10] Investigating whether lyso-LacCer shares these properties is a critical area for future research.
Experimental Protocols
Calcium Mobilization Assay in Brain Microsomes
This protocol is adapted from the methodology described by Lloyd-Evans et al. (2003) to measure lyso-lactosylceramide-induced calcium release from brain microsomes.
Materials:
-
Rat brain (cortex and cerebellum)
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Lyso-lactosylceramide (lactosylsphingosine)
-
Ryanodine receptor agonists and antagonists (for control experiments)
-
Fluorometric plate reader or spectrophotometer
Procedure:
-
Microsome Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in the appropriate buffer for the calcium assay.
-
-
Calcium Uptake:
-
Incubate the microsomes in a buffer containing ATP and an ATP-regenerating system to facilitate calcium uptake into the endoplasmic reticulum via SERCA pumps.
-
-
Fluorescent Dye Loading:
-
Load the microsomes with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Calcium Release Measurement:
-
Place the dye-loaded microsomes in the fluorometer.
-
Establish a baseline fluorescence reading.
-
Add lyso-lactosylceramide at various concentrations and monitor the change in fluorescence, which corresponds to the release of calcium from the microsomes.
-
Use known RyR modulators as positive and negative controls.
-
Quantitative Analysis of Lyso-Lactosylceramide by LC-MS/MS
This protocol provides a general framework for the quantification of lyso-LacCer in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, plasma)
-
Internal standard (e.g., a stable isotope-labeled lyso-lactosylceramide)
-
Organic solvents (e.g., methanol, chloroform, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Spike the sample with the internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Purify and concentrate the lipid extract using SPE.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18 or HILIC).
-
Detect and quantify lyso-lactosylceramide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of lyso-lactosylceramide in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion and Future Directions
Lyso-lactosylceramide is a bioactive sphingolipid with a confirmed role in neuronal calcium mobilization and a largely unexplored potential in other critical biological processes such as inflammation, cancer, and neurodegeneration. The technical guide provided here offers a starting point for researchers to delve into the functional significance of this molecule. Future research should focus on:
-
Elucidating the full spectrum of its biological functions: Moving beyond calcium signaling to investigate its impact on immune cell activation, cancer cell behavior, and neuronal health.
-
Identifying its specific protein interactors and receptors: Uncovering the molecular machinery through which lyso-LacCer exerts its effects.
-
Developing specific inhibitors and probes: Creating tools to precisely modulate and study its pathways.
-
Assessing its potential as a biomarker: Evaluating its levels in various diseases to determine its diagnostic and prognostic value.
By systematically addressing these research questions, the scientific community can unlock the full potential of lyso-lactosylceramide as a novel therapeutic target and a valuable biomarker for a range of human diseases.
References
- 1. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-glycosphingolipids: presence and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide and Glucosylsphingosine Modulate Calcium Mobilization from Brain Microsomes via Different Mechanisms* | Semantic Scholar [semanticscholar.org]
- 4. Large-scale cellular-resolution gene profiling in human neocortex reveals species-specific molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amicusrx.com [amicusrx.com]
- 8. Ceramide inhibits LPS-induced production of IL-5, IL-10, and IL-13 from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
The Emerging Role of Lactosyl-C18-sphingosine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosyl-C18-sphingosine, a bioactive sphingolipid, is increasingly recognized for its pivotal role in a variety of cellular processes. As a key intermediate in glycosphingolipid metabolism, this molecule is implicated in fundamental cellular functions including adhesion, differentiation, and signal transduction. Dysregulation of its metabolism has been linked to the pathogenesis of several diseases, highlighting its potential as a therapeutic target and biomarker. This technical guide provides an in-depth exploration of the current understanding of this compound's role in cell signaling, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development in this area.
Introduction
This compound, also known as lactosylsphingosine or lyso-lactosylceramide, is a glycosphingolipid composed of a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide. It is a crucial precursor in the biosynthesis of more complex glycosphingolipids, such as gangliosides.[1] Beyond its structural role in maintaining the integrity of cell membranes, this compound is an active signaling molecule involved in critical cellular events like apoptosis and immune responses.[2][3] Its involvement in pathological processes such as inflammation and cancer has made it a subject of intense scientific scrutiny.[3] This guide aims to consolidate the current knowledge on this compound's signaling functions, providing a technical resource for researchers in the field.
Biochemical Profile and Synthesis
This compound is synthesized from its precursor, glucosylceramide, through the action of galactosyltransferase enzymes. It is structurally distinguished from lactosylceramide (B164483) by the absence of a fatty acyl group. This structural difference is critical to its distinct signaling properties.
Role in Cell Signaling
While the direct signaling pathways of this compound are still under active investigation, current evidence points to its significant influence on key cellular functions, particularly in immune cells. Much of the understanding of its signaling potential is derived from studies on its acylated counterpart, lactosylceramide, which is known to act through pathways involving reactive oxygen species (ROS), Ras/ERK1/2, and NF-κB. It is hypothesized that this compound may engage similar downstream effectors, though likely with different potency and specificity.
Effects on Neutrophil Function
This compound has been demonstrated to have a pronounced effect on human neutrophils. It reduces their viability in a concentration-dependent manner and inhibits aggregation induced by the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP).[4][5]
Quantitative Data
The following tables summarize the currently available quantitative data on the biological effects of this compound.
Table 1: Effects of this compound on Human Neutrophils
| Parameter | Concentration | Effect | Reference |
| Cell Viability | 1-50 µM | Concentration-dependent reduction | [4] |
| fMLP-induced Aggregation | 1 µM | Inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the quantification of sphingolipids.
Workflow:
Methodology:
-
Sample Preparation: Homogenize biological samples (e.g., cell pellets, tissue) in an appropriate buffer.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method. Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) to the sample prior to extraction for accurate quantification.
-
Liquid Chromatography (LC): Separate the lipid extract using a reversed-phase C18 column with a gradient elution of solvents such as methanol, water, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluent by electrospray ionization (ESI) tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the endogenous this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Neutrophil Viability Assay
Principle: This assay determines the percentage of viable cells after treatment with this compound using a dye exclusion method (e.g., Trypan Blue) or a fluorescence-based assay (e.g., Calcein-AM/Propidium Iodide).
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and treat with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified time.
-
Viability Staining:
-
Trypan Blue: Mix a small aliquot of the cell suspension with Trypan Blue solution and count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.
-
Fluorescence-based: Incubate the cells with Calcein-AM (stains viable cells green) and Propidium Iodide (stains non-viable cells red).
-
-
Data Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to determine the percentage of viable cells in each treatment group.
fMLP-Induced Neutrophil Aggregation Assay
Principle: This assay measures the ability of this compound to inhibit the aggregation of neutrophils stimulated with the chemoattractant fMLP. Aggregation is monitored by changes in light transmission through the cell suspension.
Methodology:
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described in the viability assay protocol.
-
Pre-incubation: Pre-incubate the neutrophil suspension with this compound (e.g., 1 µM) or vehicle control for a short period.
-
Aggregation Measurement: Place the cell suspension in an aggregometer cuvette with a stir bar. Establish a baseline light transmission.
-
Stimulation: Add fMLP to induce aggregation and record the change in light transmission over time.
-
Data Analysis: Quantify the extent of aggregation by measuring the maximum change in light transmission. Compare the aggregation in this compound-treated samples to the vehicle control.
Future Directions and Conclusion
The study of this compound in cell signaling is a rapidly evolving field. While its effects on neutrophils are becoming clearer, several key questions remain. Future research should focus on:
-
Receptor Identification: Identifying the specific cell surface receptor(s) or intracellular binding partners for this compound is crucial to elucidating its mechanism of action.
-
Delineating Signaling Pathways: Differentiating the signaling cascades initiated by this compound from those of lactosylceramide will provide a more precise understanding of its role.
-
In Vivo Studies: Translating the in vitro findings to in vivo models will be essential to validate its physiological and pathological relevance.
-
Therapeutic Potential: Exploring the potential of targeting this compound metabolism or signaling for the treatment of inflammatory and other diseases.
References
Lactosyl-C18-Sphingosine: A Core Precursor in Ganglioside Biosynthesis and Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Lactosyl-C18-sphingosine, a glycosphingolipid, is a pivotal intermediate in the intricate metabolic pathways of sphingolipids. Comprising a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide, it serves as the fundamental backbone for the synthesis of a vast array of complex glycosphingolipids, most notably the gangliosides. This guide provides a comprehensive overview of the biosynthesis of gangliosides from this compound, the associated signaling cascades, and the experimental methodologies employed in their study.
The Central Role of this compound in Glycosphingolipid Metabolism
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, particularly abundant in the nervous system.[1][2] They are characterized by a hydrophobic ceramide moiety and a hydrophilic glycan chain. This compound is the lyso-form of lactosylceramide (B164483), meaning it lacks the fatty acyl group attached to the sphingosine base.[3][4] While lactosylceramide is the direct precursor in the main biosynthetic pathway, lactosyl-sphingosine is a key intermediate and a valuable tool in research for studying GSL functions and synthesis.[5][6]
The biosynthesis of sphingolipids is a highly regulated process beginning in the endoplasmic reticulum and continuing in the Golgi apparatus.[7][8] The C18 sphingoid base is the most common in mammals, formed from the condensation of serine and palmitoyl-CoA.[9][10][11] This backbone is then acylated to form ceramide, the central hub of sphingolipid metabolism.[2][11]
Biosynthesis Pathway: From Sphingosine to Complex Gangliosides
The synthesis of gangliosides from the foundational C18-sphingosine backbone is a stepwise enzymatic process occurring across the endoplasmic reticulum and Golgi apparatus.
-
De Novo Synthesis of Ceramide : The pathway initiates with the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase (SPT) to form 3-ketosphinganine.[10] This is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).[10] One of six ceramide synthases (CerS) then acylates sphinganine to create dihydroceramide.[10] Finally, dihydroceramide desaturase (DEGS1) introduces a double bond to yield ceramide, the immediate precursor to most complex sphingolipids.[10]
-
Formation of Lactosylceramide : In the Golgi apparatus, ceramide is glycosylated by glucosylceramide synthase (UGCG) , which transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][10] Subsequently, lactosylceramide synthase (β-1,4 galactosyltransferase) adds a galactose residue from UDP-galactose to GlcCer, producing lactosylceramide (LacCer).[12][13] LacCer is the direct precursor for the majority of higher-order GSLs, including gangliosides.[12][13][14]
-
Elongation to Gangliosides : Lactosylceramide is the branching point for the synthesis of various ganglioside series. The process is catalyzed by a series of specific sialyltransferases and glycosyltransferases:[7]
-
GM3 Synthase (ST-I) adds a sialic acid residue to LacCer, forming the simplest ganglioside, GM3.[7]
-
GD3 Synthase (ST-II) adds a second sialic acid to GM3 to synthesize GD3.[7]
-
Further enzymatic steps involving other glycosyltransferases lead to the formation of more complex gangliosides such as GM1, GD1a, GD1b, and GT1b, which are particularly abundant in the nervous system.[7]
-
The expression and types of gangliosides change dramatically during brain development, shifting from simple forms like GM3 and GD3 in embryonic stages to more complex ones in the adult brain.[7][15]
Lactosylceramide-Centric Signaling Pathways
Lactosylceramide, the acylated form of this compound, is not merely a structural precursor but also a potent bioactive lipid that clusters in membrane microdomains known as "lipid rafts".[13][14] From these domains, it transduces external signals into the cell, initiating cascades that regulate inflammation, oxidative stress, and cell proliferation.[13][14]
Key signaling events initiated by LacCer include:
-
Activation of NADPH Oxidase : Newly synthesized LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and inducing a state of high oxidative stress.[13][14]
-
Inflammatory Response : LacCer activates cytosolic phospholipase A2 (cPLA2), which cleaves arachidonic acid from phospholipids.[13][14] Arachidonic acid is a precursor to eicosanoids and prostaglandins, potent mediators of inflammation.[13]
These pathways have been implicated in the pathophysiology of numerous conditions, including atherosclerosis, diabetes, neuro-inflammation, and certain cancers.[12][16]
Quantitative Data on Sphingolipid Metabolism
Quantitative analysis of sphingolipid metabolism is crucial for understanding its regulation. The table below summarizes key enzymes and components in the ganglioside biosynthesis pathway.
| Enzyme/Molecule | Abbreviation | Function | Preferred Substrate(s) | Notes |
| Serine Palmitoyltransferase | SPT | Rate-limiting step in de novo sphingolipid synthesis | Palmitoyl-CoA (C16), Serine | Mutations are associated with hereditary sensory and autonomic neuropathy type I.[15] |
| Ceramide Synthase 1 | CerS1 | N-acylation of sphinganine | C18-CoA | Highly expressed in neurons.[10] |
| Ceramide Synthase 5 | CerS5 | N-acylation of sphinganine | C16-CoA | More broadly expressed.[10] |
| Glucosylceramide Synthase | UGCG | Transfers glucose to ceramide | Ceramide, UDP-Glucose | Inhibition can deplete most GSLs. |
| Lactosylceramide Synthase | B4GALT5 | Transfers galactose to GlcCer | Glucosylceramide, UDP-Galactose | Also known as β-1,4 Galactosyltransferase V. |
| GM3 Synthase | ST3GAL5 | Transfers sialic acid to LacCer | Lactosylceramide, CMP-Sialic Acid | Initiates the "a-series" and "b-series" of gangliosides. |
| C18-Sphingosine | d18:1 | Backbone of most common sphingolipids in mammals | - | The most prevalent sphingolipid alkyl chain length in eukaryotes.[9] |
| C20-Sphingosine | d20:1 | Alternative sphingoid base | - | Found in significant amounts only in gangliosides of the nervous system.[15][17] |
Experimental Protocols and Methodologies
The study of this compound and its derivatives relies on a combination of biochemical, analytical, and synthetic techniques.
Lipid Extraction and Analysis
A standard workflow for analyzing glycosphingolipids from biological samples involves several key steps.
Protocol: Total Lipid Extraction (Folch Method)
-
Homogenization : Homogenize the tissue or cell pellet in a suitable buffer.
-
Solvent Addition : Add a 20-fold volume of chloroform (B151607):methanol (2:1, v/v) to the homogenate.
-
Agitation : Agitate the mixture vigorously for 20-30 minutes at room temperature to ensure thorough extraction.
-
Phase Separation : Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection : The lower chloroform phase contains the total lipid extract. Carefully collect this phase, avoiding the protein interface.
-
Drying : Dry the lipid extract under a stream of nitrogen gas.
-
Storage : Resuspend the dried lipids in a suitable solvent and store at -20°C or -80°C.
Chemoenzymatic Synthesis of Gangliosides
Chemical synthesis of complex gangliosides is challenging. Chemoenzymatic approaches provide an efficient alternative, using chemically synthesized precursors like lactosyl sphingosine for enzymatic elongation.[6][18][19]
Protocol Outline: Chemoenzymatic Synthesis of GM3
-
Chemical Synthesis of Lactosyl Sphingosine : Lactosyl sphingosine is first synthesized chemically from inexpensive precursors like L-serine.[6] This water-soluble intermediate acts as the acceptor substrate.
-
One-Pot Multienzyme (OPME) Sialylation : The lactosyl sphingosine is incubated in a one-pot reaction containing:
-
Product Purification : The resulting GM3 sphingosine (lyso-GM3) is hydrophobic enough to be efficiently purified from the aqueous reaction mixture using a simple C18 solid-phase extraction cartridge.[6][18]
-
Chemical Acylation : The purified lyso-GM3 is then chemically acylated by reacting it with a fatty acyl-CoA of the desired chain length to produce the final GM3 ganglioside.[6][18]
-
Final Purification : The final product is purified, typically via chromatography.
This method allows for the flexible production of a library of structurally defined gangliosides with various fatty acyl chains for functional studies.[6]
Conclusion
This compound and its acylated form, lactosylceramide, stand at a critical juncture in cellular lipid metabolism. They are not only indispensable precursors for the synthesis of complex gangliosides essential for neuronal function but are also key signaling molecules that mediate inflammation and oxidative stress. A thorough understanding of the biosynthetic pathways, signaling cascades, and analytical methodologies associated with these molecules is paramount for researchers in the fields of neuroscience, oncology, and metabolic diseases, and holds significant promise for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipids-Creative Enzymes [creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. escholarship.org [escholarship.org]
- 7. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Endogenous Metabolism of Lactosyl-C18-Sphingosine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from lactosylceramide (B164483). It consists of a C18 sphingosine (B13886) backbone attached to a lactose (B1674315) disaccharide. While lactosylceramide has been extensively studied for its role as a key intermediate in the biosynthesis of complex glycosphingolipids and its involvement in cellular signaling, the specific endogenous metabolism of its lyso-form, this compound, is an area of growing research interest. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, focusing on its synthesis, degradation, and the key enzymes involved. The guide also includes quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.
Metabolic Pathways
The metabolism of this compound is intricately linked to the metabolism of its acylated form, lactosylceramide. The primary pathways involve the deacylation of lactosylceramide to form this compound and its subsequent degradation through enzymatic hydrolysis.
Anabolism: Synthesis of the Precursor, Lactosylceramide
This compound is generated from its precursor, lactosylceramide. The synthesis of lactosylceramide occurs in the Golgi apparatus and involves the sequential addition of glucose and galactose to a ceramide backbone.
-
Glucosylceramide Synthesis: The first step is the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS) .
-
Lactosylceramide Synthesis: Subsequently, lactosylceramide synthase (β-1,4-galactosyltransferase 5 or 6, B4GALT5/6) transfers a galactose moiety from UDP-galactose to glucosylceramide, forming lactosylceramide (LacCer).[1][2]
Catabolism: Formation and Degradation of this compound
This compound is formed through the deacylation of lactosylceramide and is subsequently degraded by lysosomal hydrolases.
-
Formation of this compound: In the lysosome, acid ceramidase (ASAH1) can deacylate lactosylceramide to yield this compound and a free fatty acid.[3] This pathway is particularly relevant in the context of certain lysosomal storage diseases where the accumulation of glycosphingolipids can lead to increased formation of their lyso-derivatives.
-
Degradation of this compound: The primary route for the breakdown of this compound is the sequential cleavage of the sugar residues by lysosomal β-galactosidases.[4] The hydrolysis of the terminal galactose residue by β-galactosidase yields glucosylsphingosine (B128621) (lyso-glucosylceramide). Glucosylsphingosine is then further hydrolyzed by a β-glucosidase to sphingosine and glucose.[4]
The potential for reacylation of this compound back to lactosylceramide is a plausible metabolic route, given that reacylation is a common step in sphingolipid metabolism (the "salvage pathway"). However, specific enzymes that catalyze the direct acylation of this compound have not been extensively characterized in the reviewed literature.
Quantitative Data
The following table summarizes the available quantitative data on lactosylceramide and its metabolizing enzymes. Data on the specific concentrations and enzyme kinetics for this compound are limited.
| Parameter | Value | Organism/Cell Type | Reference |
| Lactosylceramide Concentration | ~109 molecules/cell | Human Polymorphonuclear Neutrophils | [5] |
| Lactosylceramide Synthase (B4GALT5) Km for UDP-Galactose | 214.4 µM | HEK-293T cells overexpressing human B4GALT5 | [6] |
| Lactosylceramide Synthase (B4GALT5) Km for Glucosylceramide (d7-labeled) | 2.47 µM | HEK-293T cells overexpressing human B4GALT5 | [6] |
| Lactosylceramide β-galactosidase Km | 2.2 x 10-5 M | Rat Brain | [7] |
Experimental Protocols
Quantification of Lactosylceramide and this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of lactosylceramide and this compound in biological samples.
a. Sample Preparation (from Cultured Cells)
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a suitable organic solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).
-
Add internal standards for lactosylceramide and this compound (e.g., isotopically labeled analogs) to the sample prior to extraction to correct for extraction efficiency and matrix effects.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: methanol with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of the analytes from other lipid species.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both the endogenous lipids and their corresponding internal standards.
-
Optimize MS parameters such as declustering potential and collision energy for each analyte to maximize sensitivity.
-
c. Data Analysis
-
Integrate the peak areas for the MRM transitions of the analytes and internal standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the analytes by comparing these ratios to a standard curve generated using known concentrations of pure standards.
Lactosylceramide Synthase Activity Assay
This protocol describes a method to measure the activity of lactosylceramide synthase in cell or tissue homogenates.
a. Preparation of Cell/Tissue Homogenate
-
Homogenize cells or tissues in a suitable buffer (e.g., 50 mM HEPES, pH 7.3) containing protease inhibitors.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
b. Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
Cell/tissue homogenate (as the enzyme source)
-
Glucosylceramide (substrate, can be fluorescently or isotopically labeled for detection)
-
UDP-galactose (donor substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.3)
-
Cofactors (e.g., 5 mM MgCl2, 5 mM MnCl2)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., chloroform/methanol mixture).
c. Product Detection and Quantification
-
Extract the lipids from the reaction mixture.
-
Separate the product (lactosylceramide) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using an appropriate detection method (e.g., fluorescence detection for NBD-labeled substrates, liquid scintillation counting for radiolabeled substrates, or LC-MS/MS for unlabeled or isotopically labeled substrates).
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).
β-Galactosidase Activity Assay
This protocol provides a general method for measuring β-galactosidase activity using a chromogenic substrate.
a. Preparation of Cell Lysate
-
Lyse cells in a buffer compatible with the enzyme assay (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
Determine the protein concentration of the lysate.
b. Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
Cell lysate
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate
-
Reaction buffer (e.g., Z-buffer)
-
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction after a specific time by adding a stop solution (e.g., 1 M Na2CO3).
c. Detection
-
Measure the absorbance of the reaction mixture at 420 nm, which corresponds to the formation of the yellow product, o-nitrophenol.
-
Calculate the enzyme activity based on the rate of product formation, normalized to the amount of protein in the lysate.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: LC-MS/MS workflow for quantification.
Caption: General workflow for enzyme activity assay.
Conclusion
The endogenous metabolism of this compound is a critical aspect of sphingolipid biology, with implications for both normal cellular function and disease. This guide has provided a comprehensive overview of its metabolic pathways, highlighting the key enzymatic steps of synthesis and degradation. While significant progress has been made in understanding the metabolism of its precursor, lactosylceramide, further research is needed to fully elucidate the specific metabolic fate and regulatory mechanisms of this compound itself, particularly concerning its potential reacylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field, paving the way for future discoveries regarding the precise roles of this bioactive lipid in health and disease.
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. Hydrolysis of galactosylsphingosine and lactosylsphingosine by beta-galactosidases in human brain and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymic hydrolysis of sphingolipids: Hydrolysis of ceramide lactoside by an enzyme from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Sphinx Lipid: A Technical Guide to the Discovery and History of Lactosylsphingosine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylsphingosine, a deacylated derivative of lactosylceramide (B164483), has emerged from the shadow of its more complex glycosphingolipid relatives to become a molecule of significant interest in cellular signaling and as a biomarker in lysosomal storage diseases. Initially identified as a naturally occurring lysoglycosphingolipid, its history is intertwined with the broader exploration of sphingolipids, a class of molecules named after the enigmatic Sphinx for their complex nature.[1][2] This technical guide provides a comprehensive overview of the discovery and history of lactosylsphingosine, presenting key quantitative data, detailed experimental protocols for its study, and elucidation of its role in critical signaling pathways.
A Historical Perspective: From "Storage Disorders" to Signaling Molecules
The journey to understanding lactosylsphingosine begins with the broader discovery of glycosphingolipids (GSLs) in the mid-20th century. These complex lipids were first identified as substances that accumulated in the tissues of patients with lipid storage disorders, such as Tay-Sachs disease.[2][3] The German chemist Johannes Thudichum, in the late 19th century, was the first to systematically investigate the chemical composition of the brain, leading to the discovery of a novel class of lipids he named "sphingolipids" due to their enigmatic properties.[1][4] It wasn't until decades later that the full significance of his work was recognized.[1][4]
The "psychosine hypothesis," proposed in 1972 by Miyatake and Suzuki, was a pivotal moment in the field.[5][6] It posited that the accumulation of deacylated GSLs, such as galactosylsphingosine (psychosine) in Krabbe disease, was the primary cytotoxic agent responsible for the severe neurological symptoms, rather than the parent acylated lipid.[6][7] This hypothesis shifted the focus towards these "lyso-glycosphingolipids" and set the stage for investigating other members of this class, including lactosylsphingosine. While initially studied in the context of disease, it is now understood that neutral lyso-glycosphingolipids occur naturally in small amounts in animal tissues.[8]
Biochemical Profile and Quantitative Data
Lactosylsphingosine is a bioactive sphingolipid composed of a sphingosine (B13886) backbone linked to a lactose (B1674315) disaccharide. It is formed by the deacylation of lactosylceramide. This amphiphilic nature allows it to interact with cellular membranes and participate in various cellular processes.[9]
Pathophysiological Accumulation
The quantification of lactosylsphingosine and its analogs has become crucial for the diagnosis and monitoring of several lysosomal storage diseases. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the precise measurement of these biomarkers in plasma and tissues.[9][10][11]
Table 1: Plasma Concentrations of Lyso-Glycosphingolipids in Lysosomal Storage Diseases
| Analyte | Disease | Patient Concentration Range | Normal Concentration Range | Fold Increase (Approx.) | Reference |
| Globotriaosylsphingosine (Lyso-Gb3) | Fabry Disease (male) | 195–407 nM | < 10 nM | > 20-40x | [12] |
| Globotriaosylsphingosine (Lyso-Gb3) | Fabry Disease (symptomatic female) | 22–76 nM | < 10 nM | > 2-7x | [12] |
| Glucosylsphingosine (B128621) (Lyso-Gb1) | Gaucher Disease | > 5.4 ng/mL | < 5.4 ng/mL | > 200x (average) | [11] |
Note: While lactosylsphingosine itself is not the primary biomarker for a specific major lysosomal storage disease in the same way as lyso-Gb3 or lyso-Gb1, its levels can be altered in conditions with disrupted GSL metabolism. For instance, increased levels have been detected in the cortex of a neuronopathic Gaucher disease mouse model treated with an inhibitor of glucosylceramide synthase.[13]
Key Signaling Pathways Involving Lactosylsphingosine
Lactosylsphingosine and its structural relatives are potent signaling molecules that can influence a variety of cellular processes. One of the most well-documented effects is the mobilization of intracellular calcium.
Intracellular Calcium Mobilization
Lactosylsphingosine has been shown to release calcium from microsomal stores in the brain cortex and cerebellum.[8] This process is critical for many cellular functions, including neurotransmission, muscle contraction, and gene expression. The release of calcium from intracellular stores, such as the endoplasmic reticulum and lysosomes, is a key event in signal transduction. While the exact receptors for lactosylsphingosine are still under investigation, its analog psychosine (B1678307) has been shown to act through a G protein-coupled receptor.[14] The mobilization of calcium can, in turn, activate a cascade of downstream signaling events.
MAPK and Akt Signaling
Studies on psychosine, a close analog of lactosylsphingosine, have revealed its ability to antagonize several critical signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways.[15][16] These pathways are central to cell proliferation, survival, and differentiation. By modulating these pathways, lyso-glycosphingolipids can exert profound effects on cell fate.
Key Experimental Methodologies
The study of lactosylsphingosine relies on robust methods for its synthesis, extraction, and quantification.
Chemoenzymatic Synthesis of Lactosylsphingosine
Obtaining pure lactosylsphingosine for research purposes can be achieved through chemoenzymatic synthesis. This approach offers high yields and purity compared to isolation from natural sources.[17][18][19]
Protocol Outline:
-
Chemical Synthesis of Lactosyl Sphingosine (LacβSph): Lactosyl sphingosine is chemically synthesized from commercially available lactose and phytosphingosine. This multi-step chemical process produces the water-soluble LacβSph acceptor substrate.[17]
-
Purification: The synthesized LacβSph is purified using a C18-reverse phase cartridge. This solid-phase extraction method effectively removes reactants and byproducts.[17]
-
Acylation (for synthesis of Lactosylceramide): If the goal is to synthesize the acylated form, the purified LacβSph can be readily acylated to install a desired fatty acyl chain, yielding lactosylceramide with high efficiency.[17]
Extraction and Quantification from Biological Samples by LC-MS/MS
The gold standard for quantifying lactosylsphingosine in complex biological matrices like plasma or tissue is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Protocol:
-
Internal Standard Spiking: To a 50 µL plasma sample, add an isotope-labeled internal standard (e.g., ¹³C-encoded lactosylsphingosine) to correct for extraction losses and matrix effects.[10][20]
-
Protein Precipitation and Lipid Extraction: Add 5 volumes of LC-MS grade methanol (B129727) to the plasma sample. Vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.[9]
-
Supernatant Collection and Drying: Carefully collect the supernatant containing the lipids and transfer it to a new tube. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.[9]
-
Reconstitution: Resuspend the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[9]
-
LC Separation: Separate the lipid extract using an appropriate liquid chromatography column. Hydrophilic interaction chromatography (HILIC) or C18 reverse-phase columns are commonly used for separating lyso-glycosphingolipids.[3][9]
-
MS/MS Detection: Detect and quantify lactosylsphingosine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[10]
-
Quantification: Generate a multi-point calibration curve using known concentrations of a lactosylsphingosine standard to accurately quantify the analyte in the biological sample.[9]
Conclusion and Future Directions
Lactosylsphingosine has transitioned from a chemical curiosity to a recognized bioactive lipid with important roles in cell signaling and disease. Its history is a testament to the evolving understanding of sphingolipid metabolism and function. Future research will likely focus on identifying its specific cellular receptors, further delineating its downstream signaling cascades, and exploring its potential as a therapeutic target in diseases characterized by aberrant glycosphingolipid metabolism. The continued development of advanced analytical techniques will be paramount in uncovering the full spectrum of its biological functions.
References
- 1. Rapid method of preparation of lysoglycosphingolipids and their confirmation by delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Twenty five years of the "psychosine hypothesis": a personal perspective of its history and present status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomal Re-acidification Prevents Lysosphingolipid-Induced Lysosomal Impairment and Cellular Toxicity | PLOS Biology [journals.plos.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. escholarship.org [escholarship.org]
- 18. Streamlined chemoenzymatic total synthesis of prioritized ganglioside cancer antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Pivotal Role of Lactosyl-C18-Sphingosine in Membrane Lipid Rafts: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the role of lactosyl-C18-sphingosine within membrane lipid rafts. While specific quantitative data and signaling pathways for this compound are emerging areas of research, this document outlines the foundational concepts, detailed experimental protocols, and analytical approaches necessary to advance our understanding of this bioactive sphingolipid.
Introduction: this compound and Membrane Lipid Rafts
This compound, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from lactosylceramide (B164483) by the removal of its fatty acyl group.[1][2][3] It belongs to the class of glycosphingolipids, which are critical components of cell membranes and are particularly enriched in microdomains known as lipid rafts.[4][5]
Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids.[6][7] These platforms are crucial for cellular signaling, protein trafficking, and pathogen entry.[6][8] Glycosphingolipids, through their ceramide backbone and glycan headgroups, play a significant role in the structural integrity and function of these rafts.[4][9] While the functions of various lactosylceramides are being actively investigated, the specific roles of this compound in modulating lipid raft composition and downstream signaling are of growing interest in fields such as cancer biology, immunology, and neurodegenerative diseases.[5][10]
This guide provides the essential methodologies to investigate this compound within these specialized membrane domains.
Quantitative Data on Glycosphingolipids in Lipid Rafts
Direct quantitative data for this compound within lipid rafts is not extensively available in the current literature. However, the methodologies described in this guide can be employed to generate such data. The following tables are provided as templates for researchers to structure their quantitative findings for clear comparison.
Table 1: Quantification of this compound in Lipid Raft vs. Non-Raft Fractions
| Sample ID | Total Protein (mg) | This compound in Lipid Rafts (pmol/mg protein) | This compound in Non-Raft Fractions (pmol/mg protein) | Fold Enrichment in Rafts |
| Control Cell Line 1 | ||||
| Treated Cell Line 1 | ||||
| Control Tissue 1 | ||||
| Diseased Tissue 1 |
Table 2: Comparative Abundance of Sphingolipids in Isolated Lipid Rafts
| Sphingolipid Species | Concentration in Lipid Rafts (pmol/mg protein) - Control | Concentration in Lipid Rafts (pmol/mg protein) - Experimental | p-value |
| This compound | |||
| Lactosylceramide (d18:1/18:0) | |||
| Sphingomyelin (d18:1/18:0) | |||
| Ceramide (d18:1/18:0) | |||
| Sphingosine (B13886) | |||
| Sphingosine-1-phosphate |
Experimental Protocols
Isolation of Membrane Lipid Rafts
The isolation of lipid rafts is a critical first step. Two common methods are presented here: a detergent-based and a detergent-free method.
Protocol 3.1.1: Detergent-Resistant Membrane (DRM) Isolation via Sucrose (B13894) Gradient Centrifugation
This method takes advantage of the insolubility of lipid rafts in cold non-ionic detergents.[6]
Solutions:
-
MES Stock Buffer: 2.5 mM MES, 150 mM NaCl, pH 6.5
-
Lysis Buffer (LB): MES stock buffer containing 1% Triton X-100 (or other non-ionic detergents like Brij-53 or Lubrol WX), protease and phosphatase inhibitors.
-
Sucrose Solutions: 80%, 30%, and 5% (w/v) sucrose in MES stock buffer.
Procedure:
-
Harvest 1x10⁷ to 1x10⁸ cells and wash with cold PBS.
-
Lyse the cell pellet in 1 ml of ice-cold Lysis Buffer for 5-10 minutes on ice.
-
Homogenize the lysate by passing it through a 1 ml pipette tip.
-
In an ultracentrifuge tube, mix the 1 ml of lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Carefully layer 2 ml of 30% sucrose solution on top of the 40% layer.
-
Finally, layer 1 ml of 5% sucrose solution on top of the 30% layer.
-
Centrifuge at approximately 200,000 x g (e.g., 44,000 rpm in an SW55 Ti rotor) for 18-20 hours at 4°C.[11]
-
After centrifugation, the lipid rafts will be visible as an opaque band at the 5%/30% sucrose interface.
-
Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.
-
Analyze fractions for raft-specific markers (e.g., flotillin, caveolin) by Western blot to confirm successful isolation.[12]
Protocol 3.1.2: Detergent-Free Lipid Raft Isolation
This method avoids the potential artifacts introduced by detergents.
Procedure:
-
Wash approximately 1x10⁸ cells twice with cold PBS.
-
Resuspend the cell pellet in 1 ml of 5 mM Tris-HCl (pH 7.5) with protease and phosphatase inhibitors and incubate on ice for 30 minutes with intermittent vortexing to induce hypo-osmotic shock.
-
Freeze the cell suspension at -80°C and then thaw on ice.
-
Centrifuge at 400 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 350,000 x g for 90 minutes at 4°C to pellet the total membranes.
-
Resuspend the membrane pellet and subject it to a continuous or discontinuous iodixanol (B1672021) (OptiPrep™) gradient centrifugation to separate the lipid raft fractions based on their buoyancy.[13]
-
Collect fractions and analyze for protein markers and lipid composition.
Figure 1. General workflow for the isolation of membrane lipid rafts.
Analysis of this compound by Mass Spectrometry
Following lipid raft isolation, the lipid components must be extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3.2.1: Lipid Extraction from Isolated Raft Fractions
Procedure:
-
To a known volume of the isolated raft fraction (containing 5-50 µg of protein), add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[13]
-
Include an appropriate internal standard, such as a stable isotope-labeled version of this compound, for accurate quantification.
-
Vortex the mixture thoroughly and incubate at room temperature.
-
Centrifuge to separate the phases. The lower organic phase will contain the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen or in a SpeedVac.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., water-saturated butanol and methanol with ammonium (B1175870) formate).[13]
Protocol 3.2.2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.[14]
Procedure:
-
Separate the lipid extract using a suitable reverse-phase chromatography column.
-
The mass spectrometer should be operated in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for sensitive and specific detection of this compound.
-
The precursor ion for this compound (d18:1) would be selected, and specific fragment ions would be monitored. For example, a characteristic fragment would be the sphingosine backbone (m/z 264 for d18:1).[9]
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Figure 2. Workflow for the mass spectrometric analysis of lipids from isolated fractions.
Signaling Pathways
Lactosylceramides are known to act as second messengers in various signaling cascades, often initiated within lipid rafts. These pathways can influence cell proliferation, inflammation, and apoptosis.[15][16][17] While the specific signaling roles of this compound are still under investigation, it is hypothesized to participate in or modulate pathways activated by its acylated counterparts.
One key pathway involves the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[15] Lactosylceramide accumulation in lipid rafts can lead to the recruitment and activation of this enzyme complex, resulting in downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactosylsphingosine (d18:1) | Bioactive sphingolipid | TargetMol [targetmol.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as lactosylsphingosine or lyso-lactosylceramide, is a bioactive glycosphingolipid that plays a crucial role in various cellular processes. As a key intermediate in the metabolism of glycosphingolipids, its subcellular localization is intricately linked to its function in cell signaling, membrane dynamics, and the pathogenesis of certain diseases. This technical guide provides a comprehensive overview of the cellular distribution of this compound and its parent molecule, lactosylceramide (B164483), supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Cellular Localization of Lactosylceramide and this compound
Glycosphingolipids, including lactosylceramide and its derivatives, are not uniformly distributed throughout the cell. Their localization is dynamically regulated and varies depending on the cell type and its metabolic state. The primary sites of lactosylceramide synthesis and function are the Golgi apparatus and the plasma membrane, with subsequent trafficking to other organelles such as endosomes and lysosomes.
Quantitative Distribution in Subcellular Fractions
While specific quantitative data for the subcellular distribution of this compound is limited, studies on its acylated form, lactosylceramide, in human polymorphonuclear neutrophils (PMN) provide valuable insights. These studies reveal a predominantly intracellular localization.
Table 1: Subcellular Distribution of Lactosylceramide in Human Polymorphonuclear Neutrophils [1]
| Subcellular Fraction | Percentage of Total Cellular Lactosylceramide |
| Plasma Membrane | 0.1 - 0.2% (accessible to antibody) |
| Intracellular (Granules) | > 75% |
Data derived from studies using 125I-labeled monoclonal anti-LacCer antibody binding to intact cells and analysis of subcellular fractions.[1]
This significant intracellular pool, particularly within granules, suggests a role for lactosylceramide beyond the plasma membrane in specialized cell types like neutrophils.[1] Further research is required to establish the quantitative distribution of this compound in various other cell types to provide a broader understanding of its cell-specific functions.
Key Cellular Hubs for this compound
-
Golgi Apparatus: The synthesis of lactosylceramide from glucosylceramide occurs in the lumen of the trans-Golgi network. This localization is critical as it serves as the branching point for the synthesis of more complex glycosphingolipids.[2]
-
Plasma Membrane: Lactosylceramide is a significant component of the plasma membrane, where it is often concentrated in lipid rafts.[2][3] In these microdomains, it participates in signal transduction and acts as a receptor for extracellular ligands.
-
Endosomes and Lysosomes: Following endocytosis, glycosphingolipids can be trafficked through the endo-lysosomal pathway for degradation or recycling. The metabolism of lyso-glycosphingolipids, such as this compound, is closely tied to lysosomal function.[4][5]
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of sophisticated biochemical and imaging techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Lipid Analysis
This protocol describes the separation of cellular organelles to quantify the distribution of this compound.
Materials:
-
Cultured cells
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 3 mM imidazole, pH 7.4, with protease inhibitors)
-
Sucrose solutions of varying concentrations (for gradient centrifugation)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
-
Reagents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell disruption while keeping organelles intact.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi fragments). The supernatant represents the cytosolic fraction.
-
-
Density Gradient Centrifugation (for higher purity):
-
Resuspend the pellets from differential centrifugation and layer them on top of a discontinuous sucrose gradient.
-
Centrifuge at high speed for a prolonged period, allowing organelles to migrate to their isopycnic points.
-
Carefully collect the fractions corresponding to different organelles (e.g., plasma membrane, Golgi, ER, mitochondria).
-
-
Lipid Extraction:
-
To each subcellular fraction, add a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Quantification by LC-MS/MS:
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent.
-
Add a known amount of an internal standard (e.g., a deuterated analog of this compound).
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the amount of this compound in each fraction.
-
Immunofluorescence Microscopy for Lactosylceramide Visualization
This protocol allows for the in-situ visualization of lactosylceramide distribution within cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Lactosylceramide)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-Lactosylceramide antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the localization of lactosylceramide using a confocal or epifluorescence microscope.
-
Signaling Pathways and Functional Relationships
This compound and its precursor, lactosylceramide, are not merely structural components of membranes but are also active participants in cellular signaling. They are implicated in pathways regulating inflammation, oxidative stress, and cell proliferation.[2][6]
Lactosylceramide-Mediated Inflammatory Signaling
Lactosylceramide can initiate inflammatory responses through the activation of various downstream effectors. The following diagram illustrates a simplified model of this signaling cascade.
Caption: Lactosylceramide-mediated inflammatory signaling pathway.
Experimental Workflow for Determining Subcellular Localization
The following diagram outlines the general workflow for investigating the subcellular distribution of this compound.
Caption: Workflow for subcellular localization of this compound.
Conclusion
The cellular localization of this compound and its precursor, lactosylceramide, is a key determinant of their biological functions. Primarily synthesized in the Golgi apparatus, they are dynamically trafficked to the plasma membrane and other organelles, where they participate in a variety of signaling pathways. While quantitative data is still emerging, particularly for the lyso-form, the available evidence points to a complex and cell-type-specific distribution. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of these important bioactive lipids in cellular physiology and disease.
References
- 1. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 4. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-glycosphingolipids: presence and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Concentration and Signaling of Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as C18 Lactosyl(β) Ceramide or Lactosyl Sphingosine, is a bioactive sphingolipid that plays a significant role in various cellular processes. As a derivative of lactosylceramide (B164483) lacking the fatty acyl group, it is involved in complex signaling pathways, particularly those related to inflammation and cellular stress. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physiological concentrations, detailed methodologies for its quantification, and its role in key signaling cascades.
Physiological Concentrations of Sphingolipids
The precise physiological concentration of this compound in healthy human tissues and fluids is not extensively documented in publicly available literature. However, data on related sphingolipids, such as total lactosylceramides and other sphingoid bases, provide a valuable context for understanding its potential physiological range. The following table summarizes the concentrations of several key sphingolipids in human plasma and serum. It is important to note that these values can vary based on the analytical methods used, as well as individual physiological and pathological conditions.
| Sphingolipid | Matrix | Concentration | Reference |
| Total Lactosylceramides | Serum | Inversely associated with metabolic syndrome | [1] |
| Hexosylceramides | Serum | Inversely associated with metabolic syndrome | [1] |
| Sphingosine-1-phosphate (S1P) | Plasma | 191 +/- 79 pmol/ml | [2] |
| Sphingosine-1-phosphate (S1P) | Serum | 484 +/- 82 pmol/ml | [2] |
| Sphingosine-1-phosphate (S1P) | Plasma | ~1 µM | [3] |
| Glucosylceramide (GL-1) | Plasma | 1.7 to 6.6 µg/mL in healthy individuals | [4] |
Note: The concentrations of sphingolipids are subject to significant variation and the values presented should be considered as reference points.
Experimental Protocols for Quantification
The accurate quantification of this compound and other sphingolipids from biological matrices is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma/Serum: Modified Bligh-Dyer Method
The Bligh-Dyer method is a widely used protocol for the extraction of lipids from biological samples.[5]
Materials:
-
Plasma or serum sample
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of plasma or serum, add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 15 minutes at room temperature.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Sphingolipids
This protocol provides a general framework for the analysis of sphingolipids using a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Gradient: A gradient from high organic to increasing aqueous content.
-
Flow Rate: 400 µL/min
-
Column Temperature: 50°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each sphingolipid and internal standard must be optimized. For this compound, a common product ion corresponding to the sphingoid backbone (e.g., m/z 264.4 for a d18:1 backbone) would be monitored.
Signaling Pathways of Lactosylceramide
Lactosylceramide, the precursor to this compound, is a key player in several signaling pathways that are implicated in inflammation, oxidative stress, and other cellular responses.[8][9]
Activation of Cytosolic Phospholipase A2 (cPLA2)
Lactosylceramide can directly activate cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid from membrane phospholipids.[10] Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids. This activation can be triggered by stimuli such as tumor necrosis factor-alpha (TNF-α).[11] The signaling cascade involves the generation of reactive oxygen species (ROS) and the activation of the ERK1/2 pathway.[12]
Activation of NF-κB Signaling Pathway
Lactosylceramide is also involved in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[13][14] In astrocytes, stimulation with pro-inflammatory cytokines like TNF-α and IFN-γ leads to the activation of NF-κB in a lactosylceramide-dependent manner.[15] This activation is crucial for the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation.
While some research suggests a potential link between sphingolipid metabolism and the MAVS (Mitochondrial Antiviral-Signaling) protein pathway, particularly in the context of viral infections and innate immunity, the direct role of this compound in activating MAVS is not well-established and requires further investigation.[16][17]
Conclusion
This compound is an important bioactive lipid with emerging roles in cellular signaling, particularly in the context of inflammation. While specific physiological concentrations remain to be definitively established, robust analytical methods are available for its quantification. Further research into its precise physiological levels and its interactions with signaling pathways such as cPLA2 and NF-κB will be crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid metabolism.
References
- 1. Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. Lactosylceramide-Induced Phosphorylation Signaling to Group IVA Phospholipase A2 via Reactive Oxygen Species in Tumor Necrosis Factor-α-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The specific and essential role of MAVS in antiviral innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Lactosyl-C18-Sphingosine: A Technical Guide to its Role in Immunology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as Lactosylsphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid. Structurally, it consists of a C18 sphingosine (B13886) base attached to a lactose (B1674315) disaccharide (galactose-glucose). It is the lyso-form of lactosylceramide (B164483) (LacCer), meaning it lacks the fatty acyl group typically attached to the sphingosine base.[1][2] As an intermediate in the complex metabolism of glycosphingolipids, this compound is positioned to play a significant role in various cellular processes, including cell signaling, immune responses, and the regulation of apoptosis.[3] While research into its specific functions is ongoing, current evidence points towards a notable influence on the innate immune system, particularly on the function and viability of neutrophils.
This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its impact on immunology and inflammation, relevant signaling pathways, and key experimental methodologies.
The Role of this compound in Immune Regulation
The primary immune cell type studied in relation to this compound is the neutrophil. Neutrophils are essential first responders in the innate immune system, responsible for migrating to sites of infection or injury to eliminate pathogens. However, the prolonged presence and activity of neutrophils can contribute to tissue damage and chronic inflammation. Therefore, the regulation of neutrophil function, including their survival and clearance, is critical for maintaining immune homeostasis.
This compound has been shown to directly impact key functional responses of human neutrophils, suggesting a role in modulating the inflammatory process. Its effects appear to be distinct from its acylated parent molecule, lactosylceramide, which is often associated with pro-inflammatory signaling.[4][5]
Quantitative Data on Neutrophil Function
The following table summarizes the known quantitative effects of this compound on isolated human neutrophils.
| Functional Assay | Stimulus | Test Compound | Concentration | Observed Effect | Reference |
| Cell Viability | - | This compound | 1 - 50 µM | Reduces neutrophil viability in a concentration-dependent manner. | [1][2] |
| Cell Aggregation | f-Met-Leu-Phe (fMLP) | This compound | 1 µM | Significantly inhibits fMLP-induced neutrophil aggregation. | [6][7] |
These findings indicate that this compound has a dual modulatory effect on neutrophils: it reduces their overall viability while also inhibiting their aggregation in response to a potent chemoattractant. The reduction in viability suggests an increase in programmed cell death (apoptosis), a crucial mechanism for the safe removal of neutrophils from inflammatory sites and the resolution of inflammation.[8] Inhibition of aggregation can prevent the excessive clustering of neutrophils that contributes to vascular occlusion and tissue damage.
Signaling Pathways
The precise signaling pathways and cell surface receptors for this compound have not been fully elucidated. However, by examining the well-documented pathways of its parent compound, Lactosylceramide, and the known mechanisms of neutrophil apoptosis, we can infer potential mechanisms of action.
Context: The Pro-Inflammatory Pathway of Lactosylceramide
Lactosylceramide (LacCer) is recognized as a significant pro-inflammatory mediator. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can activate LacCer synthase, leading to increased LacCer production. This newly synthesized LacCer can then activate NADPH oxidase to generate reactive oxygen species (ROS) and cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid for the synthesis of prostaglandins (B1171923) and other inflammatory eicosanoids. This creates a positive feedback loop that amplifies inflammation.[4][5][9]
Putative Signaling Pathway for this compound in Neutrophils
Given that this compound reduces neutrophil viability, it likely triggers an apoptotic pathway. Neutrophil apoptosis is primarily regulated by the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases. A plausible, though hypothetical, mechanism is that this compound interacts with an unknown surface receptor or enters the cell to initiate a signaling cascade that disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.
Experimental Protocols & Methodologies
Investigating the effects of this compound requires robust methodologies for isolating immune cells and assessing their function.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for studying the impact of this compound on primary human neutrophils.
Protocol 1: Neutrophil Viability Assay (Trypan Blue Exclusion)
This protocol assesses cell viability by determining the integrity of the cell membrane.
-
Neutrophil Isolation : Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque followed by dextran (B179266) sedimentation. Resuspend purified neutrophils in a suitable buffer (e.g., RPMI 1640 medium).
-
Cell Treatment : Aliquot neutrophils into microcentrifuge tubes. Add this compound to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (the solvent used to dissolve the lipid). Incubate for a specified time (e.g., 2, 4, or 6 hours) at 37°C.
-
Staining : Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting : Load the mixture onto a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.
-
Calculation : Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Neutrophil Aggregation Assay
This protocol measures the ability of neutrophils to aggregate in response to a stimulus.
-
Cell Preparation : Isolate neutrophils as described above and resuspend them in a buffer containing calcium and magnesium (e.g., Hanks' Balanced Salt Solution). Adjust the cell concentration to approximately 2 x 10^7 cells/mL.
-
Pre-incubation : Place the cell suspension in an aggregometer cuvette with a stir bar at 37°C. Add this compound (e.g., 1 µM final concentration) or vehicle control and incubate for 2-5 minutes.
-
Stimulation : Add a stimulating agent such as fMLP (e.g., 100 nM final concentration) to induce aggregation.
-
Measurement : Record the change in light transmittance through the cell suspension over time using the aggregometer. An increase in light transmittance corresponds to an increase in cell aggregation.
-
Analysis : Quantify the aggregation by measuring the maximum change in light transmittance or the area under the curve.
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the sensitive and specific quantification of this compound in biological samples (e.g., plasma, cell lysates).
-
Sample Preparation : To a known volume of sample (e.g., 100 µL of plasma), add an internal standard (a stable isotope-labeled version of the analyte).
-
Lipid Extraction : Perform a lipid extraction using a solvent system such as chloroform:methanol:water. The "single phase extract" is often suitable for recovering a broad range of sphingolipids.
-
Chromatographic Separation : Inject the extracted sample onto a reversed-phase C18 liquid chromatography column. Use a gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid to separate the lipids.
-
Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native this compound and its isotope-labeled internal standard.
-
Quantification : Construct a calibration curve using known concentrations of the analyte. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]
Conclusion and Future Directions
This compound is an emerging bioactive lipid with a clear modulatory role in the innate immune system. Current data demonstrates its ability to reduce neutrophil viability and inhibit aggregation, pointing towards a potential anti-inflammatory or pro-resolving function.[1][6] This contrasts with its parent molecule, lactosylceramide, which is typically pro-inflammatory.
For drug development professionals, this compound and its metabolic pathways present an intriguing area for therapeutic intervention. Key knowledge gaps remain, which represent critical future research directions:
-
Receptor Identification : The specific cell surface or intracellular receptors that bind this compound are unknown. Identifying these targets is crucial for understanding its mechanism of action.
-
Signaling Cascade Elucidation : The downstream signaling intermediates that link receptor binding to the observed effects on apoptosis and aggregation need to be identified.
-
In Vivo Relevance : The role of this compound needs to be validated in in vivo models of inflammatory diseases, such as acute lung injury, inflammatory bowel disease, or autoimmune disorders.
Understanding how the balance between lactosylceramide and this compound is regulated during an immune response could unlock new strategies for promoting the resolution of inflammation and treating inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactosylsphingosine (d18:1) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Neutrophil Apoptosis: Relevance to the Innate Immune Response and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. benchchem.com [benchchem.com]
A Tale of Two Sphingolipids: Unraveling the Divergent Cellular Roles of Lactosylceramide and Lactosyl-C18-Sphingosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosphingolipids are critical modulators of a myriad of cellular processes, from signal transduction to cell-cell recognition. Among these, lactosylceramide (B164483) (LacCer) and its structural analog, lactosyl-C18-sphingosine (also known as lactosyl sphingosine (B13886) or lyso-LacCer), have emerged as key players with distinct and often opposing cellular functions. While LacCer is a well-established promoter of inflammation, oxidative stress, and cell proliferation, this compound exhibits a more nuanced role, including the induction of apoptosis in specific immune cell populations. This technical guide provides a comprehensive comparison of the cellular roles of these two sphingolipids, detailing their signaling pathways, presenting quantitative data from key experiments, and outlining methodologies for their study. This document aims to equip researchers and drug development professionals with a deeper understanding of these molecules to facilitate the identification of novel therapeutic targets.
Introduction: Structural Differences and Biosynthetic Pathways
Lactosylceramide and this compound share a common lactosyl-sphingosine backbone, but their structures diverge at the fatty acyl chain, a difference that profoundly impacts their biological activities. Lactosylceramide consists of a ceramide backbone linked to a lactose (B1674315) molecule.[1] The ceramide itself is composed of a sphingosine base and an N-acylated fatty acid.[1] In contrast, this compound is a form of lactosylceramide that lacks this fatty acyl group.[2]
The biosynthesis of lactosylceramide occurs in the Golgi apparatus, where lactosylceramide synthase catalyzes the transfer of galactose from UDP-galactose to glucosylceramide.[3] Lactosylceramide can then serve as a precursor for the synthesis of more complex glycosphingolipids.[4] this compound can be generated through the deacylation of lactosylceramide.
Comparative Cellular Roles and Signaling Pathways
The presence or absence of the fatty acyl chain dramatically alters the signaling properties of these two molecules, leading to distinct cellular outcomes.
Lactosylceramide: A Promoter of Proliferation and Inflammation
Lactosylceramide is a well-documented pro-inflammatory and pro-proliferative signaling molecule.[5] It is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1]
Signaling Pathways:
The signaling cascade initiated by lactosylceramide is often referred to as a "lactosylceramide-centric" pathway and involves the following key steps:
-
Activation of NADPH Oxidase and ROS Production: Upon stimulation by various agonists such as growth factors or pro-inflammatory cytokines, lactosylceramide synthase activity increases, leading to the accumulation of lactosylceramide in the plasma membrane.[6] This accumulation triggers the activation of NADPH oxidase, a multi-subunit enzyme complex, resulting in the production of reactive oxygen species (ROS).[5]
-
Induction of Oxidative Stress: The surge in ROS creates a state of oxidative stress, which in turn activates downstream signaling cascades.[5]
-
Activation of Cytosolic Phospholipase A2 (cPLA2): Lactosylceramide directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[7]
-
Arachidonic Acid Release and Eicosanoid Production: Activated cPLA2α cleaves arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which further amplify the inflammatory response.[7]
-
Activation of Proliferative Pathways: The lactosylceramide-induced ROS production can also activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, leading to the expression of transcription factors like c-Fos and ultimately promoting cell proliferation.[2]
This compound: An Inducer of Neutrophil Apoptosis
In stark contrast to lactosylceramide, this compound has been shown to reduce the viability of human neutrophils in a concentration-dependent manner.[2] This suggests a pro-apoptotic role in this specific immune cell type. Furthermore, unlike lactosylceramide, it does not affect protein synthesis or cell proliferation in cardiomyocytes.[2]
Signaling Pathways:
The precise signaling pathway by which this compound induces neutrophil apoptosis is not as well-defined as that of lactosylceramide. However, based on the known roles of related sphingolipids, a potential mechanism can be proposed. Sphingosine, the backbone of this compound, is a known pro-apoptotic molecule.[8] It can be converted to sphingosine-1-phosphate (S1P), which often promotes cell survival.[8] Therefore, the cellular fate may depend on the balance between these molecules.
A plausible pathway for this compound-induced neutrophil apoptosis could involve:
-
Interaction with Cell Surface Receptors or Intracellular Targets: this compound may interact with specific G protein-coupled receptors (GPCRs) on the neutrophil surface or be transported into the cell to engage with intracellular targets. Lysophospholipids, a class of lipids that includes this compound, are known to signal through GPCRs.[9]
-
Activation of Pro-Apoptotic Signaling Cascades: This interaction could trigger downstream signaling cascades that promote apoptosis. This may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. The pro-apoptotic effects of sphingosine often involve the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK.[10]
-
Inhibition of Pro-Survival Pathways: this compound might also inhibit pro-survival pathways that are active in neutrophils, thereby tipping the balance towards apoptosis.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the cellular effects of lactosylceramide and this compound. It is important to note that direct comparative studies are limited, and the effective concentrations can vary depending on the cell type and experimental conditions.
| Cellular Effect | Molecule | Cell Type | Effective Concentration | Outcome | Reference |
| Cell Viability | This compound | Human Neutrophils | 1-50 µM | Reduces viability | [2] |
| Cell Proliferation | Lactosylceramide | Cardiomyocytes | 50-100 µM | Increases proliferation | |
| Protein Synthesis | Lactosylceramide | Cardiomyocytes | Not specified | Increases protein synthesis | |
| Protein Synthesis | This compound | Cardiomyocytes | Not specified | No effect | [2] |
| Cell Aggregation | This compound | Human Neutrophils | 1 µM | Inhibits fMetLeuPhe-induced aggregation |
Detailed Experimental Protocols
Neutrophil Viability Assay (Trypan Blue Exclusion)
This protocol is adapted for assessing the effect of this compound on neutrophil viability.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan Blue solution (0.4% in PBS), sterile
-
Hemocytometer and microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in a suitable culture medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot the neutrophil suspension into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) to the respective tubes. Include a vehicle control (solvent alone). Incubate the cells for a specified time (e.g., 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining: After incubation, gently mix the cell suspension. Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution in a new tube.
-
Counting: Immediately load 10 µL of the cell/Trypan Blue mixture into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Measurement of Lactosylceramide Synthase Activity
This protocol provides a method to measure the activity of the enzyme responsible for lactosylceramide synthesis.
Materials:
-
Cell or tissue homogenates
-
Radiolabeled UDP-[^14C]Galactose
-
Glucosylceramide (acceptor substrate)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2, 2 mM MgCl2, and 0.2% Triton X-100)
-
Chloroform/methanol mixture (2:1, v/v)
-
High-performance thin-layer chromatography (HPTLC) plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (containing the enzyme), glucosylceramide, and reaction buffer.
-
Initiate Reaction: Start the reaction by adding radiolabeled UDP-[^14C]Galactose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Chromatography: Spot the extracted lipids onto an HPTLC plate and develop the chromatogram using an appropriate solvent system to separate lactosylceramide from other lipids.
-
Quantification: Visualize the radiolabeled lactosylceramide band using autoradiography or a phosphorimager. Scrape the corresponding band from the HPTLC plate and quantify the radioactivity using a scintillation counter.
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled galactose incorporated into lactosylceramide per unit of time and protein concentration.
Conclusion and Future Directions
The distinct cellular roles of lactosylceramide and this compound highlight the critical importance of the fatty acyl chain in determining the biological activity of sphingolipids. Lactosylceramide's function as a pro-inflammatory and pro-proliferative mediator makes it a potential therapeutic target for diseases characterized by chronic inflammation and uncontrolled cell growth, such as cancer and atherosclerosis. Conversely, the pro-apoptotic activity of this compound in neutrophils suggests its potential as a modulator of the immune response.
Future research should focus on elucidating the detailed signaling pathway of this compound in neutrophils and other immune cells. Identifying its specific receptors and downstream effectors will be crucial for understanding its mechanism of action. Furthermore, direct comparative studies investigating the effects of both lipids in various cell types and disease models will provide a more comprehensive understanding of their relative contributions to cellular homeostasis and pathology. Such knowledge will be invaluable for the development of novel therapeutic strategies that target specific branches of sphingolipid metabolism and signaling.
References
- 1. lipotype.com [lipotype.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 6. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophospholipid receptors: signaling and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate antagonizes human neutrophil apoptosis via p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Lactosyl-C18-Sphingosine in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactosyl-C18-sphingosine, also known as C18-Lactosyl(β)Ceramide or Lactosyl Sphingosine, is a bioactive sphingolipid. It is a derivative of lactosylceramide (B164483) lacking the fatty acyl group.[1] Understanding the quantitative levels of this compound in biological systems is crucial for elucidating its role in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the quantitative analysis of complex lipids.[2][3]
Signaling Pathway and Experimental Workflow
The biosynthesis of lactosylceramide, the precursor to this compound, is a key step in the glycosphingolipid metabolic pathway. The following diagram illustrates the simplified biosynthetic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lactosyl-C18-Sphingosine as an Internal Standard in Sphingolipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosphingolipids (GSLs) are a diverse class of lipids that play critical roles in various cellular processes, including signal transduction, cell recognition, and membrane stability. Lactosylceramides, a key intermediate in the biosynthesis of more complex GSLs, have been implicated in inflammatory and oxidative stress pathways.[1][2][3] Accurate quantification of these molecules is essential for understanding their roles in health and disease.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity. The use of an appropriate internal standard is crucial for reliable quantification, as it corrects for variability during sample preparation and analysis.[4] Lactosyl-C18-sphingosine, a structural analog of endogenous lactosylceramides, is a suitable internal standard for the quantification of various lactosylceramide (B164483) species. This document provides detailed application notes and protocols for the use of this compound as an internal standard in targeted sphingolipidomics.
Lactosylceramide Signaling Pathway
Lactosylceramide (LacCer) is a central molecule in several signaling pathways that contribute to inflammation and oxidative stress. It is synthesized from glucosylceramide (GlcCer) by the enzyme LacCer synthase.[1][2] Upon stimulation by various agonists, LacCer can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress can trigger downstream signaling cascades. Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1][2]
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS): this compound
-
Solvents: HPLC-grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water
-
Additives: Formic acid, ammonium (B1175870) formate
-
Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates
-
Solid Phase Extraction (SPE) Columns: C18 cartridges (optional, for sample cleanup)
Experimental Workflow for Sphingolipid Quantification
The general workflow for the quantification of sphingolipids using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Methodologies
1. Preparation of Internal Standard Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent such as methanol at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
Prepare working solutions by diluting the stock solution in methanol to the desired concentration for spiking into samples.
2. Sample Preparation and Lipid Extraction
The following protocol is a modification of the Folch method for lipid extraction:
-
To 50 µL of biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard working solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Add 400 µL of water to induce phase separation.
-
Vortex for another 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The MRM transitions for the analytes and the internal standard should be optimized. For this compound, the protonated precursor ion [M+H]⁺ is monitored, which fragments to produce a characteristic product ion, typically corresponding to the sphingoid base.
-
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of lactosylceramides using this compound as an internal standard. Please note that this data is illustrative and should be validated in your laboratory.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| LacCer (d18:1/16:0) | 1 - 1000 | > 0.995 |
| LacCer (d18:1/18:0) | 1 - 1000 | > 0.995 |
| LacCer (d18:1/24:0) | 1 - 1000 | > 0.994 |
| LacCer (d18:1/24:1) | 1 - 1000 | > 0.996 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| LacCer (d18:1/18:0) | |||
| LLOQ (1) | 1 | < 15 | 85 - 115 |
| Low QC (5) | 5 | < 10 | 90 - 110 |
| Mid QC (100) | 100 | < 10 | 95 - 105 |
| High QC (800) | 800 | < 10 | 95 - 105 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| LacCer (d18:1/16:0) | ||
| Low (10) | 10 | 85 - 95 |
| High (500) | 500 | 88 - 98 |
Conclusion
This compound serves as an effective internal standard for the accurate and precise quantification of lactosylceramides in various biological matrices by LC-MS/MS. The detailed protocols and illustrative performance data provided in these application notes offer a robust starting point for researchers, scientists, and drug development professionals engaged in sphingolipid analysis. It is recommended that each laboratory validates the method with their specific instrumentation and matrices to ensure optimal performance.
References
- 1. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Lactosyl-C18-Sphingosine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemoenzymatic synthesis of Lactosyl-C18-sphingosine, a bioactive sphingolipid of significant interest in biomedical research and drug development. The described methodology leverages a robust and efficient chemoenzymatic strategy, combining the flexibility of chemical synthesis for the core lactosyl sphingosine (B13886) structure with the specificity of enzymatic acylation. This approach allows for the high-yield production of this compound with excellent purity. Detailed experimental protocols for the chemical synthesis of the lactosyl sphingosine precursor, the enzymatic acylation step, and purification methods are provided. Furthermore, this note includes a summary of quantitative data and a visualization of the relevant biological signaling pathway to facilitate a deeper understanding of the synthesis process and the compound's functional context.
Introduction
Glycosphingolipids (GSLs) are integral components of cell membranes, playing crucial roles in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.[1][2] this compound, a lysoglycosphingolipid, is a key intermediate in the metabolism of more complex GSLs and is itself a bioactive molecule.[3][] Its structure, comprising a lactose (B1674315) disaccharide linked to a C18 sphingosine backbone, imparts amphiphilic properties that enable its interaction with cellular membranes and signaling proteins.[] The study of this compound and its analogs is critical for elucidating their roles in both normal physiology and pathological conditions, making their efficient synthesis a key priority for researchers.
Traditional chemical synthesis of GSLs is often hampered by multi-step procedures, low overall yields, and the need for extensive protecting group chemistry.[5] Chemoenzymatic approaches have emerged as a powerful alternative, offering improved efficiency and stereoselectivity.[6][7][8] The strategy detailed herein involves the chemical synthesis of lactosyl sphingosine (LacβSph) followed by an enzymatic or chemical acylation to introduce the C18 fatty acid chain, culminating in the target molecule, this compound.[5]
Data Presentation
The following table summarizes the quantitative data associated with the chemoenzymatic synthesis of this compound, including reaction yields and purity assessments.
| Step | Description | Yield (%) | Purity (%) | Analytical Method | Reference |
| 1. Chemical Synthesis of LacβSph | Multi-step chemical synthesis of lactosyl sphingosine from lactose and phytosphingosine (B30862). | 40 | >95 | NMR, Mass Spectrometry | [5] |
| 2. Chemical Acylation | N-acylation of lactosyl sphingosine with stearic acid to form this compound. | 98-99 | >98 | HPLC, Mass Spectrometry | [5] |
| 3. Purification | Purification of the final product using C18 reverse-phase solid-phase extraction. | >95 | >99 | HPLC, NMR | [1] |
Experimental Protocols
Materials and Reagents
-
Lactose
-
Phytosphingosine
-
Stearic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (MeOH)
-
Acetonitrile (B52724) (ACN)
-
C18 reverse-phase silica (B1680970) gel
-
All other solvents and reagents should be of analytical grade or higher.
Protocol 1: Chemical Synthesis of Lactosyl Sphingosine (LacβSph)
The chemical synthesis of lactosyl sphingosine is a multi-step process. A detailed, step-by-step protocol for the synthesis of LacβSph from lactose and phytosphingosine has been previously described and can be followed to obtain the precursor for the final acylation step.[5] The overall yield for this 12-step synthesis is approximately 40%.[5]
Protocol 2: Chemoenzymatic Synthesis of this compound (N-acylation of LacβSph)
-
Dissolution of Reactants:
-
Dissolve lactosyl sphingosine (1 equivalent) in a mixture of pyridine and dichloromethane (1:1 v/v).
-
In a separate flask, dissolve stearic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP in dichloromethane.
-
-
Reaction:
-
Slowly add the stearic acid solution to the lactosyl sphingosine solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 3: Purification of this compound
-
Column Preparation:
-
Pack a chromatography column with C18 reverse-phase silica gel.
-
Equilibrate the column with an appropriate solvent system (e.g., a gradient of methanol in water or acetonitrile in water).[1]
-
-
Sample Loading and Elution:
-
Dissolve the crude product from Protocol 2 in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing organic solvent concentration.[9][10]
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway for this compound-induced cell death.
Discussion
The chemoenzymatic synthesis route presented here offers a highly effective method for producing this compound. The initial chemical synthesis of lactosyl sphingosine, while lengthy, provides a crucial water-soluble intermediate that is amenable to subsequent enzymatic or chemical modifications.[11] The final acylation step is highly efficient, affording the desired product in excellent yield.[5] Purification by C18 reverse-phase chromatography is a straightforward and effective method for obtaining highly pure this compound, taking advantage of the hydrophobic C18 chain for retention.[1]
This compound and related lysosphingolipids are known to be bioactive.[3] Studies on similar molecules, such as galactosylsphingosine and glucosylsphingosine (B128621), have shown that they can induce lysosomal membrane permeabilization, leading to cell death.[12][13][14] This process is often associated with the activation of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[14][15] The proposed signaling pathway for this compound is based on these findings and suggests a mechanism by which this lipid may exert its cytotoxic effects, a crucial consideration for its potential therapeutic applications.
Conclusion
This application note provides a detailed protocol and supporting information for the chemoenzymatic synthesis of this compound. The combination of chemical synthesis and enzymatic/chemical acylation offers a robust and high-yielding route to this important bioactive lipid. The provided protocols and data will be a valuable resource for researchers in the fields of glycobiology, lipidology, and drug development, enabling the synthesis and further investigation of this compound and its biological functions.
References
- 1. Highly efficient chemoenzymatic synthesis and facile purification of α-Gal pentasaccharyl ceramide Galα3nLc4βCer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosphingolipids: From metabolism to chemoenzymatic total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Chemoenzymatic Strategy for the Synthesis of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Chemoenzymatic Strategy for the Synthesis of Glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosphingolipids: from metabolism to chemoenzymatic total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. | https://www.tosohbioscience.com [tosohbioscience.com]
- 11. escholarship.org [escholarship.org]
- 12. Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death in cancer cells | PLOS One [journals.plos.org]
Application Note: C18 Solid-Phase Extraction for the Purification of Lactosylsphingosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lactosylsphingosine, a glycosphingolipid, is a molecule of significant interest in biomedical research, particularly as a potential biomarker in certain metabolic disorders. Its purification from complex biological or synthetic matrices is a critical step for accurate downstream analysis, such as mass spectrometry or cell-based assays. Solid-Phase Extraction (SPE) utilizing a C18 stationary phase is a robust and efficient method for this purpose. The C18 reverse-phase mechanism retains lactosylsphingosine based on hydrophobic interactions between its lipid tail and the C18 alkyl chains, while allowing more polar contaminants to be washed away. This document provides a detailed protocol for the purification of lactosylsphingosine using C18 SPE cartridges.
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of lactosylsphingosine using C18 cartridges. Optimization may be required depending on the specific sample matrix and desired purity.
Materials:
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)[2]
-
Water (HPLC Grade or Milli-Q)[2]
-
Vacuum manifold (optional, can be performed with a syringe)[3]
-
Nitrogen evaporator or Speed-Vac[3]
-
Collection tubes (polypropylene or siliconized microcentrifuge tubes)[3]
Methodology:
-
Sample Pre-treatment:
-
Reconstitute the dried lipid extract or synthetic reaction mixture in a minimal volume of the Equilibration/Load Solution (see Table 1).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Acidify the sample to a pH < 3 by adding TFA or formic acid to a final concentration of 0.1-0.5%.[3][4] This step helps to ensure consistent ionization and retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Flush the cartridge with the Equilibration/Load Solution.[3] This prepares the stationary phase with the appropriate polarity for sample loading.
-
-
Sample Loading:
-
Slowly apply the pre-treated sample onto the conditioned and equilibrated C18 cartridge. A flow rate of approximately 1 drop per second is recommended to ensure efficient binding.[3]
-
After the sample has passed through, it is good practice to rinse the sample tube with a small volume of the Equilibration/Load Solution and load it onto the cartridge to ensure quantitative transfer.
-
-
Washing:
-
Wash the cartridge with the Desalting Solution to remove salts and other highly polar, unbound impurities.[3]
-
-
Elution:
-
Elute the retained lactosylsphingosine from the cartridge using the Elution Solution.[3] Collect the eluate in a clean, labeled collection tube.
-
To maximize recovery, a second elution step can be performed.
-
-
Drying and Reconstitution:
-
Dry the collected eluate completely using a nitrogen evaporator or a Speed-Vac.[3]
-
The purified lactosylsphingosine can be reconstituted in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS/MS).
-
Data Presentation: Protocol Parameters
The quantitative parameters for the C18 SPE protocol are summarized in the table below. These volumes are suitable for a standard 50 or 100mg/1ml C18 cartridge and can be scaled accordingly.
| Step | Solvent Composition | Typical Volume | Purpose |
| Conditioning | 90% Methanol / 10% Water / 0.1% TFA[3] | 3 mL | To wet and activate the C18 sorbent. |
| Equilibration/Load | 99.9% Water / 0.1% TFA[3] | 2 mL | To prepare the sorbent for sample binding. |
| Desalting/Wash | 5% Methanol / 95% Water / 0.1% TFA[3] | 1 mL | To remove salts and highly polar impurities. |
| Elution | 50% Acetonitrile / 50% Water / 0.1% TFA[3] | 1 mL | To desorb and collect the target analyte. |
Visualizations
Experimental Workflow
Caption: Workflow for lactosylsphingosine purification using a C18 cartridge.
Metabolic Context of Lactosylsphingosine
Caption: Metabolic relationship between lactosylceramide and lactosylsphingosine.
References
Application Notes and Protocols for Lactosyl-C18-sphingosine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from the deacylation of lactosylceramide. It plays a role in various cellular processes, particularly in modulating the functions of immune cells such as neutrophils. These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on neutrophil viability and aggregation, which are key functional responses in inflammation.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on human neutrophil functions, based on findings from relevant studies.
| Assay | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Neutrophil Aggregation | Human Neutrophils | f-Met-Leu-Phe (fMLP) | 1 µM | Significant inhibition of aggregation | [1] |
| Neutrophil Aggregation | Human Neutrophils | A23187 (calcium ionophore) | Not specified | No inhibition of aggregation | [1] |
| Superoxide Anion Generation | Human Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | Not specified | No effective inhibition | [1] |
| Neutrophil Viability | Human Neutrophils | None | 1-50 µM | Concentration-dependent reduction in viability |
Signaling Pathways
This compound is a lysosphingolipid that can influence intracellular signaling cascades. While its direct downstream targets are still under investigation, it is known to modulate pathways activated by G-protein coupled receptors (GPCRs), such as the fMLP receptor in neutrophils. The inhibition of fMLP-induced aggregation suggests an interference with the signaling cascade downstream of this receptor, which typically involves G-protein activation, phospholipase C (PLC), and subsequent activation of protein kinase C (PKC) and calcium mobilization, leading to cytoskeletal changes required for aggregation.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Protocol 1: Human Neutrophil Viability Assay
This protocol describes how to assess the effect of this compound on the viability of human neutrophils using a colorimetric MTT assay.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh peripheral blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS. Seed 1 x 10^5 cells in 100 µL of medium per well in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Chloroform:Methanol:Water at a 2:1:0.1 ratio). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the control wells, add 100 µL of medium with the vehicle control.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: fMLP-Induced Neutrophil Aggregation Assay
This protocol details a method to evaluate the inhibitory effect of this compound on fMLP-induced neutrophil aggregation.
Materials:
-
This compound
-
Human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
f-Met-Leu-Phe (fMLP)
-
Aggregometer or a microplate reader capable of kinetic reads
-
Siliconized glass cuvettes with stirring bars (for aggregometer) or a 96-well plate
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend them in HBSS at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubation with Compound: Pre-warm the neutrophil suspension to 37°C. Add this compound to the cell suspension to a final concentration of 1 µM. A vehicle control should also be prepared. Incubate for 10 minutes at 37°C.
-
Aggregation Measurement (Aggregometer): a. Place a 0.5 mL aliquot of the pre-incubated neutrophil suspension into a siliconized cuvette with a stirring bar. b. Place the cuvette in the aggregometer and allow the baseline to stabilize. c. Add fMLP to a final concentration of 0.1 µM to induce aggregation. d. Record the change in light transmittance for 5-10 minutes.
-
Aggregation Measurement (Microplate Reader): a. Add 200 µL of the pre-incubated neutrophil suspension to the wells of a 96-well plate. b. Place the plate in a microplate reader pre-warmed to 37°C. c. Add fMLP to a final concentration of 0.1 µM. d. Immediately start a kinetic read of the absorbance at 650 nm every 15-30 seconds for 10-15 minutes with intermittent shaking to promote cell-cell contact. A decrease in absorbance indicates aggregation.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based assay using this compound.
Caption: General workflow for a this compound cell-based assay.
References
Application Notes and Protocols for Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as Lactosyl Sphingosine (B13886) or Lyso-Lactosylceramide, is a bioactive sphingolipid. It is a crucial intermediate in the metabolism of glycosphingolipids, serving as a precursor to more complex structures like gangliosides.[1][2] Structurally, it consists of a sphingosine base (d18:1) linked to a lactose (B1674315) moiety.[1] This molecule plays a significant role in various cellular processes, including cell adhesion, signaling, and differentiation, and is implicated in both normal physiological functions and the pathology of diseases such as neurodegenerative disorders and cancer.[2]
This document provides detailed protocols for the handling, storage, and application of this compound in common experimental settings, including cell viability and aggregation assays in neutrophils and the study of cardiomyocyte hypertrophy. It also outlines its use as an internal standard in mass spectrometry-based lipidomics.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and biological activity.
Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C[3] | ≥ 3 years[3] | Store away from direct sunlight.[3] |
| In Solvent | -80°C[3] | ≥ 1 year[3] | Store away from direct sunlight.[3] |
Shipping
This compound is typically shipped at room temperature in the continental US, but may be shipped with blue ice for international orders.[3]
Preparation of Stock Solutions
Solubility:
| Solvent | Solubility | Notes |
| Chloroform:Methanol:Water (2:1:0.1, v/v/v) | Soluble[3] | Sonication is recommended to aid dissolution.[3] |
| DMSO | Soluble | |
| Water | Soluble |
Protocol for Reconstitution:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Add the desired volume of solvent (e.g., Chloroform:Methanol:Water, 2:1:0.1) to the vial to achieve the desired stock concentration.
-
Vortex briefly to mix.
-
If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Store the stock solution in tightly sealed vials at -80°C.
Experimental Protocols
Neutrophil Function Assays
This compound has been shown to affect neutrophil function, specifically by reducing cell viability and inhibiting aggregation.[4][5]
A detailed protocol for the isolation of human neutrophils from peripheral blood is required for the following assays. This typically involves density gradient centrifugation using Ficoll-Paque, followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
This protocol is designed to assess the dose-dependent effect of this compound on human neutrophil viability.[4][5]
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Resuspend isolated neutrophils in RPMI 1640 supplemented with 10% FBS to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 50 µM.[4][5]
-
Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 1, 4, 24 hours).
-
At each time point, mix an aliquot of the cell suspension from each well with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells for each concentration and time point.
This protocol details a method to investigate the inhibitory effect of this compound on N-formylmethionyl-leucyl-phenylalanine (fMetLeuPhe)-induced neutrophil aggregation.[3]
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution
-
fMetLeuPhe solution (e.g., 1 µM)
-
Platelet aggregometer or spectrophotometer
Protocol:
-
Resuspend isolated neutrophils in HBSS to a concentration of 5 x 10^6 cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
Place a cuvette with a stir bar containing the neutrophil suspension in the aggregometer and establish a baseline reading.
-
Add this compound to the desired final concentration (e.g., 1 µM) and incubate for a short period (e.g., 2-5 minutes).[3] A vehicle control should be run in parallel.
-
Initiate aggregation by adding fMetLeuPhe.
-
Record the change in light transmittance over time, which corresponds to the degree of cell aggregation.
-
Analyze the aggregation curves to determine the extent of inhibition by this compound.
Caption: Workflow for fMetLeuPhe-Induced Neutrophil Aggregation Assay.
Cardiomyocyte Hypertrophy Studies
While this compound does not appear to affect cardiomyocyte proliferation, its precursor, lactosylceramide, has been shown to induce hypertrophy.[6] The following protocol describes a general method for inducing cardiomyocyte hypertrophy, which can be adapted to study the effects of this compound.
This protocol uses Angiotensin II (Ang II) to induce a hypertrophic response in neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.[7][8]
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and/or Horse Serum
-
Angiotensin II (Ang II) solution (e.g., 1 µM)
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei)
-
Microscope with imaging capabilities
Protocol:
-
Culture NRVMs or H9c2 cells in DMEM supplemented with serum. For H9c2 cells, differentiation into myotubes can be induced by reducing the serum concentration.
-
Once cells reach the desired confluency or differentiation state, replace the medium with serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat the cells with Ang II (e.g., 1 µM) in the presence or absence of varying concentrations of this compound for 48 hours.[7][8] Include appropriate vehicle controls.
-
After the treatment period, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells (if required for intracellular staining) and stain with Phalloidin to visualize the actin cytoskeleton and DAPI for nuclear staining.
-
Acquire images using a fluorescence microscope.
-
Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ) to quantify hypertrophy.
-
Protein synthesis can be assessed by [3H]-leucine incorporation assays, and hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) can be quantified by qPCR or Western blotting.[6]
Lactosylceramide-induced hypertrophy has been linked to the activation of the ERK1/2 signaling pathway.[6] This protocol outlines how to assess the phosphorylation status of ERK1/2 in response to this compound.
Materials:
-
Cardiomyocytes treated as described in 3.2.1.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Following treatment, lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against t-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.
Caption: Putative Lactosylceramide-Induced Hypertrophy Signaling Pathway.
Use as an Internal Standard in Mass Spectrometry
Due to its unique mass, this compound can be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of other glycosphingolipids. A deuterated version, this compound-d7, is also available for use as an internal standard in isotope dilution mass spectrometry.[9]
Protocol Outline:
-
Sample Preparation: To the biological sample (e.g., plasma, cell lysate), add a known amount of this compound or its deuterated analog as an internal standard.[10][11]
-
Lipid Extraction: Perform a lipid extraction using a method suitable for glycosphingolipids, such as a modified Folch or Bligh-Dyer extraction.
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase or HILIC).
-
Develop a chromatographic method to separate the analytes of interest from other lipid species.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target analytes and the this compound internal standard.
-
-
Quantification:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analytes in the original sample by comparing these ratios to a standard curve generated with known concentrations of the analytes.
-
Caption: General workflow for lipidomics using an internal standard.
Signaling Pathways
This compound is an integral part of the glycosphingolipid metabolic pathway.
Caption: Simplified Glycosphingolipid Metabolic Pathway.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
For research use only. Not for human or veterinary use.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Lactosyl-C18-Sphingosine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and use of Lactosyl-C18-sphingosine (also known as Lactosylsphingosine or Lyso-Lactosylceramide) in various in vitro research applications.
Introduction
This compound is a bioactive glycosphingolipid that plays a crucial role in various cellular processes. As a key intermediate in the biosynthesis of more complex glycosphingolipids like gangliosides, it is integral to the structure and function of cell membranes.[1] Emerging research has identified this compound as a signaling molecule involved in inflammation, apoptosis, and cell adhesion.[1] Notably, it has been shown to reduce the viability of human neutrophils in a concentration-dependent manner, typically within a range of 1-50 μM.[2][3] Understanding its solubility and proper handling is critical for accurate and reproducible in vitro studies.
Solubility Data
This compound is a crystalline solid that requires careful selection of solvents for the preparation of stock solutions for in vitro experiments. The following table summarizes its known solubility in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | A stock solution of 40 mg/mL in DMSO has been reported.[4] |
| Chloroform:Methanol:Water | Soluble | A common solvent mixture for dissolving sphingolipids, typically in a 2:1:0.1 ratio. Sonication is recommended to aid dissolution.[4] |
| Ethanol (B145695) | ~ 1 mg/mL | A similar compound, galactosylsphingosine, is soluble in ethanol at approximately 1 mg/mL. This can be used as a starting point for this compound.[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 1 mg/mL | A similar compound, galactosylsphingosine, can be dissolved directly in aqueous buffers like PBS at approximately 1 mg/mL. It is not recommended to store aqueous solutions for more than one day.[5] |
| Water | Soluble | Qualitative data indicates solubility, but quantitative data is limited. Preparation of aqueous solutions directly may be possible for some applications. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in cell culture media for various in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Neutrophil Viability Assay
This protocol is designed to assess the effect of this compound on the viability of human neutrophils, a key application based on its known biological activity.
Materials:
-
This compound stock solution (in DMSO)
-
Isolated human neutrophils
-
RPMI 1640 medium (or other suitable cell culture medium)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed isolated human neutrophils in a 96-well plate at a density of 1-5 x 10^5 cells/well in RPMI 1640 medium supplemented with FBS.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest lipid concentration).
-
Cell Treatment: Add the working solutions to the appropriate wells of the 96-well plate containing the neutrophils.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a preferred method. For example, if using an MTT assay, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Experimental Workflow
Lactosylceramide-Centric Signaling Pathway
This compound is closely related to lactosylceramide (B164483) and is involved in similar signaling cascades. The following diagram illustrates the central role of lactosylceramide in initiating inflammatory and oxidative stress pathways.
Caption: Lactosylceramide signaling cascade.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General in vitro experimental workflow.
References
Application Notes and Protocols for Fluorescent Labeling of Lactosyl-C18-sphingosine for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of Lactosyl-C18-sphingosine and its application in cellular imaging. The protocols detailed below are based on established methodologies for labeling and imaging sphingolipids.
Introduction
This compound, a key intermediate in the biosynthesis of complex glycosphingolipids, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and membrane trafficking.[1][2][3] Visualizing the subcellular localization and dynamics of lactosylceramide (B164483) is essential for understanding its function in both normal physiology and disease states. Fluorescently labeling this compound allows for its real-time tracking in living cells and detailed localization in fixed specimens using fluorescence microscopy.
The most common approach for imaging lactosylceramide involves the use of fluorescent analogs, where a fluorophore is attached to the lipid. BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are two widely used fluorophores for this purpose.[4][5] BODIPY-labeled probes are generally preferred for imaging studies due to their superior brightness, photostability, and the unique property of forming excimers at high concentrations, which enables ratiometric imaging.[4][5][6][7]
Principle of Visualization
The visualization of this compound in cellular systems is achieved by introducing a fluorescently labeled analog into cells. This analog mimics the behavior of the endogenous molecule, allowing for its trafficking and localization to be monitored by fluorescence microscopy. The choice of the fluorophore is critical and depends on the specific experimental requirements, such as the desired spectral properties and the need for photostability for time-lapse imaging.[2][4][5]
BODIPY-labeled lactosylceramide is particularly useful as its fluorescence emission shifts from green to red at high concentrations, a phenomenon known as excimer formation.[6][7] This property can be used to visualize areas of high lipid concentration, such as the Golgi apparatus.[6][7]
Fluorescent Probes for this compound Labeling
BODIPY FL and NBD are the most commonly used dyes for labeling sphingolipids. The selection of the dye should be based on the specific needs of the experiment. BODIPY FL is generally recommended for most imaging applications due to its superior photophysical properties.[4][5]
| Property | NBD | BODIPY FL |
| Excitation Maximum (nm) | ~466 | ~505 |
| Emission Maximum (nm) | ~536 | ~512 (monomer), ~620 (excimer) |
| Quantum Yield | Moderate | High |
| Photostability | Moderate | High |
| Environmental Sensitivity | Sensitive to solvent polarity | Relatively insensitive |
| Excimer Formation | No | Yes |
| Brightness | Good | Excellent |
Table 1: Comparison of photophysical properties of NBD and BODIPY FL fluorophores.[4][8][9]
Experimental Protocols
Protocol 1: Preparation of Fluorescent Lactosylceramide-BSA Complex
For efficient delivery into cells, it is recommended to use a complex of the fluorescent lactosylceramide with bovine serum albumin (BSA).[7]
Materials:
-
BODIPY FL C5-Lactosylceramide (or NBD-Lactosylceramide)
-
Ethanol
-
Defatted BSA (Bovine Serum Albumin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Nitrogen gas
-
Vacuum pump
Procedure:
-
Prepare a 1 mM stock solution of the fluorescent lactosylceramide in a 19:1 (v/v) mixture of chloroform and ethanol.[7]
-
In a glass test tube, evaporate 50 µL of the stock solution to dryness under a stream of nitrogen, followed by at least 1 hour under vacuum.[7]
-
Resuspend the dried lipid in 200 µL of ethanol.[7]
-
Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES buffer.[7]
-
While vigorously vortexing the BSA solution, inject the ethanolic solution of the fluorescent lactosylceramide.[7]
-
The final concentration of the fluorescent lactosylceramide-BSA complex will be approximately 5 µM.
-
Store the complex at -20°C for future use.[7]
Protocol 2: Live-Cell Imaging of Fluorescent Lactosylceramide
This protocol describes the labeling of live cells to visualize the trafficking of lactosylceramide.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent Lactosylceramide-BSA complex (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Imaging buffer (e.g., HBSS with 10 mM HEPES)
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
Procedure:
-
Grow cells to 60-80% confluency on a suitable imaging dish.[10]
-
Wash the cells twice with pre-warmed serum-free medium or imaging buffer.[10]
-
Prepare a working solution of the fluorescent lactosylceramide-BSA complex at a final concentration of 1-5 µM in serum-free medium or imaging buffer.[10]
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C.[10] For studying endocytosis, an initial incubation at 4°C for 30 minutes can be performed to allow the lipid to bind to the plasma membrane, followed by a shift to 37°C to initiate internalization.[7]
-
Wash the cells three times with pre-warmed imaging buffer to remove the excess probe.[10]
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately image the cells on a fluorescence microscope equipped with a temperature-controlled stage. For BODIPY FL, use a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).[10]
Protocol 3: Fixed-Cell Imaging of Fluorescent Lactosylceramide
This protocol is for labeling fixed cells to visualize the subcellular distribution of lactosylceramide.
Materials:
-
Cells cultured on coverslips
-
Fluorescent Lactosylceramide-BSA complex (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Grow cells to 60-80% confluency on coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[11]
-
Wash the cells three times with PBS.[11]
-
Prepare a working solution of the fluorescent lactosylceramide-BSA complex at a final concentration of 5 µM in an appropriate buffer (e.g., HBSS/HEPES).[7]
-
Incubate the fixed cells with the labeling solution for 30 minutes at 4°C.[7]
-
Wash the cells three times with ice-cold buffer.[7]
-
Mount the coverslips on a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Data Presentation
| Parameter | Typical Value | Reference |
| Probe Concentration | 1 - 5 µM | [10] |
| Incubation Time (Live Cells) | 15 - 30 minutes | [10] |
| Incubation Temperature | 37°C (live), 4°C (binding) | [7][10] |
| BODIPY FL Excitation | ~490 nm | [10] |
| BODIPY FL Emission | ~525 nm | [10] |
| NBD Excitation | ~466 nm | [4] |
| NBD Emission | ~536 nm | [4] |
Table 2: Summary of typical experimental parameters for fluorescent lactosylceramide imaging.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescent labeling and imaging of lactosylceramide in cells.
Lactosylceramide Signaling Pathway
Caption: Lactosylceramide-centric signaling pathway leading to inflammation and oxidative stress.
Applications
-
Studying Endocytic Pathways: Fluorescently labeled lactosylceramide is a well-established marker for caveolin-1-dependent endocytosis.[12][13] By tracking its internalization, researchers can investigate the mechanisms of this specific endocytic route.
-
Visualizing the Golgi Apparatus: Due to its role as a precursor for more complex glycosphingolipids, lactosylceramide is actively metabolized in the Golgi apparatus. Fluorescent analogs accumulate in this organelle, making them excellent markers for its visualization.[7]
-
Investigating Lipid Rafts: Lactosylceramide is a component of lipid rafts, which are specialized microdomains in the plasma membrane involved in signal transduction.[1][2] Fluorescent lactosylceramide can be used to study the dynamics and organization of these domains.
-
Drug Development: Understanding the trafficking of lactosylceramide is important in the context of diseases where its metabolism is altered, such as certain lysosomal storage diseases and cancers.[14] Fluorescent probes can be used to screen for drugs that modulate its transport or metabolism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient probe concentration- Short incubation time- Low expression of uptake machinery | - Increase probe concentration (up to 10 µM)- Increase incubation time- Optimize microscope settings (laser power, detector gain) |
| High Background | - Incomplete washing- Probe aggregation | - Ensure thorough washing after labeling- Use a confocal microscope to reduce out-of-focus light- Prepare fresh probe-BSA complex |
| Phototoxicity | - High laser power- Long exposure times | - Reduce laser power and exposure time- Use a more photostable dye (BODIPY)- Acquire images at longer time intervals |
| Altered Cellular Morphology | - Probe toxicity at high concentrations- Solvent toxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration- Ensure the final concentration of the organic solvent is minimal |
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Spectral properties of some lipid probes—Table 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Caveolin-1–dependent Endocytosis of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective caveolin-1-dependent endocytosis of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Viability with Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid that has been shown to influence the viability of human neutrophils. Understanding the mechanisms by which this compound affects neutrophil lifespan is critical for research in inflammation, immunology, and drug development, as neutrophils play a central role in the innate immune response. These application notes provide a comprehensive overview of the effects of this compound on neutrophil viability, detailing the underlying signaling pathways and providing explicit protocols for experimental investigation.
Neutrophils are characterized by a short lifespan, undergoing constitutive apoptosis to ensure the safe clearance of these potent inflammatory cells. Dysregulation of neutrophil apoptosis is implicated in various inflammatory diseases. Sphingolipids, including ceramides (B1148491) and sphingosine-1-phosphate (S1P), are key regulators of this process. While S1P is generally recognized as a pro-survival signal for neutrophils, often acting via the p38 MAPK pathway, ceramide and other sphingosine (B13886) derivatives are typically pro-apoptotic. This compound falls into the latter category, reducing neutrophil viability in a concentration-dependent manner.
Mechanism of Action: Signaling Pathways in Neutrophil Apoptosis
The precise signaling cascade initiated by this compound in neutrophils is a subject of ongoing research. However, based on the known roles of related sphingolipids, a putative mechanism involves the induction of the intrinsic apoptotic pathway. This pathway converges on the mitochondria, leading to the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors, and subsequent activation of executioner caspases.
A potential signaling pathway for this compound-induced neutrophil apoptosis is outlined below.
Application Notes and Protocols: Lactosyl-C18-sphingosine in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as lactosylsphingosine or lyso-lactosylceramide, is a bioactive lysosphingolipid that plays a significant role in various cellular processes. As an intermediate in the metabolism of glycosphingolipids, it serves as a precursor for the synthesis of more complex gangliosides, such as GM3.[1] In the field of lipidomics, this compound is gaining attention as a potential biomarker and a key signaling molecule involved in cell adhesion, differentiation, and immune responses.[1] Its unique structure, lacking the fatty acyl group of lactosylceramide, confers distinct biological activities, including the ability to reduce the viability of human neutrophils.[2][3]
These application notes provide a comprehensive overview of the role of this compound in lipidomics research, including its biological functions, relevant signaling pathways, and detailed protocols for its quantification and analysis.
Biological Significance and Applications
This compound is involved in a range of physiological and pathological processes:
-
Immune Cell Regulation: It has been shown to reduce the viability of human neutrophils in a concentration-dependent manner, suggesting a role in modulating inflammatory responses.[2][3] It can also inhibit fMetLeuPhe-induced cell aggregation in neutrophils at a concentration of 1 μM.[4]
-
Precursor for Ganglioside Synthesis: this compound is a crucial building block for the enzymatic synthesis of gangliosides like GM3, which are integral components of cell membranes and are involved in cell-cell recognition, adhesion, and signaling.
-
Cell Signaling: As a bioactive lipid, it is involved in cellular signaling pathways that regulate processes such as cell adhesion and differentiation.[1]
-
Potential Biomarker: Altered levels of lysosphingolipids, including lactosylsphingosine, have been associated with certain diseases, indicating its potential as a diagnostic or prognostic biomarker.[5]
Quantitative Data from Lipidomics Studies
The following table summarizes the concentration of this compound and related sphingolipids in human plasma, as determined by lipidomics analysis. This data provides a reference for baseline levels in a healthy population.
| Lipid Species | Mean Concentration (µM) | Standard Deviation (µM) |
| This compound (d18:1) | Data not explicitly found in a summarized table | Data not explicitly found in a summarized table |
| Sphingomyelin (SM) | ~800 | - |
| Ceramide (Cer) | ~10 | - |
| Glucosyl/Galactosylceramide (HexCer) | ~5 | - |
| Sphingosine-1-phosphate (S1P) | 0.2-0.8 | - |
Note: While a comprehensive lipidomics study of human plasma was identified, the specific mean concentration and standard deviation for this compound were not presented in a readily available table in the primary text of the search results. Further analysis of supplementary data from such studies would be required to populate this specific entry. The provided values for other sphingolipids offer context to the relative abundance of different species.
Signaling Pathways
This compound is a key intermediate in the glycosphingolipid biosynthetic pathway and is implicated in specific signaling events, particularly in immune cells.
Glycosphingolipid Biosynthetic Pathway
This compound serves as a central precursor in the synthesis of a variety of complex glycosphingolipids, including gangliosides. This pathway is fundamental to establishing the glycocalyx that surrounds cells and mediates a multitude of cellular interactions.
Putative Signaling in Neutrophils
Based on its observed effects on neutrophil viability and aggregation, this compound is thought to initiate intracellular signaling cascades. While the precise receptors and downstream effectors are still under investigation, a plausible pathway involves the modulation of key signaling nodes that control cell survival and adhesion.
References
Application Notes and Protocols for the Quantitative Analysis of Lactosyl-C18-Sphingosine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid that plays a role in various cellular processes. It is an intermediate in the metabolism of glycosphingolipids and serves as a precursor to more complex gangliosides, such as lyso-ganglioside GM3.[1] The quantitative analysis of this compound in plasma is crucial for understanding its physiological and pathological roles, and for the development of potential biomarkers for various diseases.
These application notes provide a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway
This compound is a key molecule in the broader sphingolipid metabolic pathway. The diagram below illustrates its position in the biosynthesis and degradation of complex glycosphingolipids.
Caption: Biosynthesis and degradation pathway of this compound.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
The following protocols are recommended for the quantitative analysis of this compound in plasma. Note: This protocol is a recommended starting point and requires in-house validation.
Materials and Reagents
-
This compound analytical standard
-
Lyso-lactosylceramide (d18:1, C12:0) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thaw plasma samples on ice.
-
Prepare a stock solution of the internal standard (e.g., 1 µg/mL in methanol).
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 250 µL of ice-cold methanol containing the internal standard at an appropriate concentration (e.g., 50 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 50% B for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 624.4 -> 282.3 (Quantifier), m/z 624.4 -> 462.4 (Qualifier) Internal Standard: To be determined based on the selected IS. |
| Collision Energy | Optimize for the specific instrument and transitions. |
Quantitative Data
The following tables provide expected performance characteristics for a quantitative assay for this compound in plasma. These values are estimates based on published data for similar lysosphingolipids and should be established during in-house method validation.
Table 1: Calibration Curve and Limits
| Parameter | Expected Value |
| Calibration Range | 0.5 - 200 ng/mL |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low (LQC) | 1.5 | 85 - 115% | < 15% |
| Medium (MQC) | 50 | 85 - 115% | < 15% |
| High (HQC) | 150 | 85 - 115% | < 15% |
Table 3: Estimated Normal Plasma Concentration
| Analyte | Estimated Normal Range in Human Plasma |
| This compound | < 10 ng/mL |
This is an estimated range based on data for other lyso-glycosphingolipids. The actual concentration in a healthy population needs to be determined experimentally.
Conclusion
This document provides a comprehensive set of application notes and a detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The provided workflow, experimental conditions, and expected performance characteristics offer a solid foundation for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method. In-house validation of this protocol is essential to ensure its suitability for specific research or clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactosyl-C18-sphingosine Extraction from Tissues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal extraction of Lactosyl-C18-sphingosine from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of this compound from tissues?
A1: The most critical factors include the choice of solvent system, the ratio of solvent to tissue, the homogenization technique, and the extraction temperature and duration. This compound is a glycosphingolipid with a polar head group and a nonpolar tail, making the selection of a solvent system that can effectively solubilize both moieties paramount.
Q2: Which solvent system is recommended for extracting this compound?
A2: A biphasic solvent system, such as the Bligh-Dyer or Folch method, using a mixture of chloroform (B151607) and methanol (B129727) is highly recommended. These methods effectively partition lipids into an organic phase, separating them from proteins and other cellular components. For complex sphingolipids, a single-phase extraction with a methanol/chloroform mixture can also be effective.[1][2][3][4][5]
Q3: Can I use a single-solvent extraction method?
A3: While single-solvent extractions, for instance, with methanol alone, can be simpler and use less toxic solvents, they may not be as efficient for the complete extraction of all sphingolipid classes, including lactosylceramides, compared to biphasic methods.[3] The choice depends on the specific goals of the experiment and whether a comprehensive lipid profile is required.
Q4: How can I improve the recovery of this compound during extraction?
A4: To improve recovery, ensure thorough homogenization of the tissue to maximize the surface area for solvent interaction. Using a sufficient solvent-to-tissue ratio is also crucial; a ratio of 20:1 (v/w) is often recommended.[4][5] Additionally, performing the extraction at slightly elevated temperatures (e.g., 37-48°C) can enhance lipid solubility, but prolonged exposure to high temperatures should be avoided to prevent degradation.
Q5: My this compound yield is consistently low. What are the common causes?
A5: Low yields can result from several factors:
-
Incomplete Homogenization: The tissue must be completely disrupted to allow for efficient lipid extraction.
-
Inappropriate Solvent Polarity: The solvent mixture must be optimized to solubilize the amphipathic nature of this compound.
-
Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio will result in incomplete extraction.
-
Sample Loss During Phase Separation: Careful aspiration of the organic phase is necessary to avoid losing the lipid-containing layer.
-
Degradation of the Analyte: Ensure samples are processed promptly and stored at appropriate temperatures (-80°C) to prevent degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
Question: I am observing poor peak shape (e.g., fronting or tailing) and low resolution for my this compound peak during LC-MS/MS analysis. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inappropriate LC Column | For glycosphingolipids, a C18 reversed-phase column is commonly used. However, for better separation based on headgroup polarity, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be beneficial.[6] |
| Suboptimal Mobile Phase | Ensure the mobile phase composition is appropriate for the column and analyte. For reversed-phase chromatography, a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water with an additive like formic acid or ammonium (B1175870) formate (B1220265) is typical. For HILIC, a high organic mobile phase with a shallow aqueous gradient is used. |
| Sample Overload | Injecting too much sample can lead to peak broadening. Try diluting your sample and re-injecting. |
| Presence of Interfering Substances | The tissue extract may contain other lipids or contaminants that co-elute with your analyte. Optimize the sample cleanup process. This may involve a solid-phase extraction (SPE) step after the initial liquid-liquid extraction. |
| Column Degradation | The performance of the LC column can degrade over time. Try flushing the column or replacing it if it's old or has been used extensively. |
Issue 2: High Signal Variability Between Replicates
Question: My quantitative results for this compound show high variability between technical replicates. What are the likely sources of this inconsistency?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | Ensure that each tissue sample is homogenized to the same degree. Using a bead beater or a rotor-stator homogenizer can provide more consistent results than manual homogenization. |
| Inaccurate Pipetting | Small errors in pipetting solvents or sample can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Incomplete Phase Separation | Allow sufficient time for the phases to separate completely after centrifugation. Incomplete separation can lead to cross-contamination of the phases. |
| Evaporation of Solvent | During sample processing, especially the drying step, ensure that all samples are treated identically to prevent differential loss of solvent and concentration of the analyte. |
| Instrument Instability | Check the stability of your LC-MS/MS system by injecting a standard solution multiple times to ensure consistent performance. |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Sphingolipids
While specific data for this compound is limited, this table summarizes the general efficiency of common lipid extraction methods for lactosylceramides and other sphingolipids, which can serve as a guide.
| Extraction Method | Principle | Typical Recovery for Lactosylceramides | Advantages | Disadvantages |
| Bligh-Dyer | Biphasic (Chloroform:Methanol:Water) | High | Efficient for a broad range of lipids, well-established.[2][4][7] | Uses toxic chlorinated solvents. |
| Folch | Biphasic (Chloroform:Methanol) | High | Similar to Bligh-Dyer, good for large sample volumes.[2][4][5] | Uses toxic chlorinated solvents. |
| Matyash | Biphasic (Methyl-tert-butyl ether:Methanol) | Good to High | Uses less toxic solvents than Bligh-Dyer/Folch.[3] | May have slightly lower recovery for some polar lipids compared to Bligh-Dyer.[3] |
| Methanol Precipitation | Single Phase | Moderate to Good | Simple, rapid, and uses a single, less toxic solvent.[3] | May not be as exhaustive for all lipid classes. |
Experimental Protocols
Protocol 1: Optimized Bligh-Dyer Extraction for this compound from Tissues
This protocol is an optimized version of the Bligh-Dyer method for the extraction of glycosphingolipids from tissue samples for subsequent LC-MS/MS analysis.[7][8]
Materials:
-
Tissue sample (e.g., brain, liver)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen tissue.
-
Place the tissue in a glass centrifuge tube on ice.
-
Add 1 mL of ice-cold PBS.
-
-
Homogenization:
-
Homogenize the tissue sample thoroughly until no visible tissue fragments remain.
-
-
Lipid Extraction (Monophasic):
-
To the homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 48°C for 15-30 minutes with occasional vortexing.
-
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.
-
-
Collection of Organic Phase:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
-
Re-extraction (Optional but Recommended):
-
To the remaining aqueous phase and protein pellet, add 2 mL of chloroform.
-
Vortex and centrifuge as in step 4.
-
Collect the lower organic phase and combine it with the first extract.
-
-
Washing the Organic Phase:
-
Add 2 mL of a pre-prepared upper phase (from a blank extraction of chloroform:methanol:water) or 1 mL of 1 M KCl to the combined organic extracts.
-
Vortex and centrifuge as in step 4.
-
Carefully remove and discard the upper aqueous phase.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the final organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mixture of the initial mobile phase).
-
Mandatory Visualization
Lactosylceramide-Centric Signaling Pathway
Caption: Lactosylceramide-centric signaling pathway in inflammation and oxidative stress.
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for this compound extraction from tissues.
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. tabaslab.com [tabaslab.com]
Technical Support Center: Sphingolipid Mass Spectrometry
Welcome to the technical support center for sphingolipid analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most significant overarching challenges in sphingolipid mass spectrometry?
A1: The primary challenges in sphingolipid analysis stem from the immense structural diversity and complexity of this lipid class. Key difficulties include:
-
Vast Number of Subspecies: The sphingolipidome is incredibly large, with hundreds of structural variants for both the lipid and headgroup moieties, leading to a vast number of discrete chemical entities.[1]
-
Isomeric and Isobaric Overlap: Many sphingolipids have the same mass (isobaric) or similar structures (isomeric), making them difficult to distinguish by mass spectrometry alone and necessitating effective chromatographic separation.[2][3][4]
-
Wide Range of Physicochemical Properties: Sphingolipids range from highly hydrophobic (e.g., 1-deoxyceramides) to water-soluble (e.g., some gangliosides), complicating the development of a single extraction protocol with uniformly high recovery for all subspecies.[1][5]
-
Accurate Quantification: Achieving precise quantification is hampered by factors like ionization suppression, variable fragmentation patterns among different subclasses, and the limited availability of appropriate internal standards for every subspecies.[2][3][6]
Q2: Why is liquid chromatography (LC) essential for sphingolipid analysis?
A2: Liquid chromatography is crucial for the robust analysis of complex sphingolipid mixtures.[2] Infusion-based (shotgun) mass spectrometry is susceptible to several issues that LC can mitigate:
-
Ionization Suppression/Enhancement: In a complex mixture, the ionization of one species can be suppressed or enhanced by the presence of another, leading to inaccurate quantification.[2] LC separates these interfering molecules in time, allowing them to be ionized and detected with minimal interference.
-
Isotopic and Isobaric Interferences: An isotope of one species can have the same nominal mass-to-charge ratio (m/z) as another species.[2] Similarly, isobaric compounds (e.g., glucosylceramide and galactosylceramide) cannot be differentiated by mass alone.[2][7] LC provides an orthogonal separation dimension to resolve these overlaps.
Q3: How do I choose an appropriate extraction method for my sphingolipid of interest?
A3: The choice of extraction method depends on the specific sphingolipid classes you are targeting. No single protocol can efficiently extract all sphingolipids.[1] For instance, a single-phase extraction may be better for recovering highly polar species like sphingoid base phosphates, while a biphasic organic extraction is often used for more complex and nonpolar sphingolipids like ceramides (B1148491) and sphingomyelins.[8] It is critical to validate your extraction method for your specific analytes and matrix.
Q4: What causes poor signal intensity or high background noise in my analysis?
A4: Low signal intensity and high background can arise from several factors:
-
Ion Suppression: Co-eluting matrix components, such as abundant phospholipids, can suppress the ionization of your target analytes.[9][10]
-
Suboptimal MS Parameters: The ionization and fragmentation parameters (e.g., spray voltage, gas flows, collision energy) may not be optimized for your specific sphingolipid class.[9]
-
Sample Degradation: Improper sample storage or handling can lead to enzymatic degradation of sphingolipids.[11]
-
Contamination: Contaminants in solvents, tubes, or from the chromatographic system can contribute to high background noise.[12]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your sphingolipid mass spectrometry experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate reconstitution solvent. | Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions.[9] |
| Column overload or contamination. | Inject a smaller sample volume or dilute the sample. Perform a column wash or replace the column if contamination is suspected.[9] | |
| High Variability in Results (%CV) | Inconsistent sample preparation. | Standardize the lipid extraction protocol to ensure precise and consistent execution for all samples. Add internal standards at the beginning of the sample preparation process.[9] |
| Matrix effects. | Optimize the sample cleanup procedure using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9] | |
| Low Signal Intensity | Ion suppression from the sample matrix. | Enhance sample cleanup to remove co-eluting matrix components. Modify the LC gradient to better separate analytes from suppressive matrix components.[9] |
| Suboptimal MS parameters. | Optimize source parameters (spray voltage, gas flows, temperature) and compound-specific parameters (declustering potential, collision energy) for each analyte.[9] | |
| Analyte degradation. | Ensure proper sample storage (typically at -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[11] | |
| Inaccurate Quantification | Isobaric or isomeric interferences. | Improve chromatographic separation. For example, normal-phase LC can separate sphingolipids by headgroup class (e.g., Cer, HexCer, SM), while reversed-phase LC separates based on acyl chain length and saturation.[2] |
| Different fragmentation patterns within a class. | Use a "one standard per class" approach with caution. Develop non-linear models or use multiple, structurally similar internal standards to correct for fragmentation differences.[3][4] | |
| Isotopic overlap. | For high-resolution MS, be aware that the second isotope of a species can overlap with the monoisotopic peak of a related species differing by one double bond. Quantification on the MS2 level using a specific fragment ion can resolve this.[4][13] | |
| No Peaks Detected | Issue with the sample getting to the detector. | Check the autosampler and syringe for proper function. Ensure the sample is correctly prepared. Inspect the LC column for cracks or blockages.[14] |
| Detector issue. | Verify that the detector is functioning correctly (e.g., the flame is lit in an FID, gases are flowing correctly for MS).[14] |
Experimental Protocols & Methodologies
General Protocol for Sphingolipid Extraction from Plasma
This protocol is a widely used method for the extraction of total lipids from plasma samples.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the appropriate internal standard mixture.[15]
-
Initial Extraction: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample and vortex thoroughly.[15]
-
Phase Separation:
-
Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.[15]
-
Drying and Reconstitution:
Visualizations
Workflow & Logic Diagrams
Caption: General experimental workflow for sphingolipid analysis by LC-MS/MS.
Caption: A logical troubleshooting guide for common issues in sphingolipid MS analysis.
Sphingolipid Metabolism Overview
Caption: Simplified overview of major sphingolipid metabolic pathways.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gentechscientific.com [gentechscientific.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lactosyl-C18-sphingosine Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Lactosyl-C18-sphingosine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve peak resolution in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound can stem from several factors, including suboptimal mobile phase composition, inappropriate column selection, and issues with the HPLC system itself. Peak tailing, where the trailing edge of a peak is drawn out, is a frequent problem that can significantly decrease resolution.[1][2] This can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[1] Other contributing factors can include column overload, excessive dead volume in the system, and deformation of the column packing bed.[1][3]
Q2: Which type of HPLC column is most suitable for this compound analysis?
For the separation of sphingolipids like this compound, reversed-phase HPLC using a C18 column is a widely adopted and effective method.[4][5][6] C18 columns have a non-polar stationary phase that separates compounds based on their hydrophobicity.[4][5] Modern C18 columns with high carbon loads and advanced end-capping technology are particularly beneficial as they minimize unwanted secondary interactions with residual silanols, leading to improved peak shapes, especially for basic compounds.[4] For more polar glycolipids, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative.[7][8]
Q3: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase plays a critical role in achieving optimal separation. For reversed-phase chromatography of sphingolipids, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component is typically used.[9] The choice of organic modifier can influence selectivity. For instance, methanol (B129727) and acetonitrile have different chemical properties that can alter the elution order of analytes.[10] The pH of the mobile phase is also crucial. Operating near the pKa of an analyte can lead to inconsistent peak shapes.[1] Using a buffer can help maintain a stable pH and reduce peak tailing by masking residual silanol interactions.[1][9] The addition of modifiers like formic acid can also improve peak shape and signal response in mass spectrometry detection.[11]
Q4: Can temperature adjustments improve the resolution of my this compound peak?
Yes, column temperature is a significant parameter for optimizing HPLC separations.[12][13] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[14] However, for some compounds, higher temperatures might lead to degradation.[13][15] Conversely, lower temperatures can increase retention and potentially improve resolution, but at the cost of longer run times.[12] It is essential to find the optimal temperature that provides the best balance between resolution, analysis time, and analyte stability.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Peak tailing is a common issue that can compromise the accuracy and precision of your analysis.[2] This guide provides a systematic approach to troubleshoot and resolve this problem.
Experimental Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.
-
If tailing persists, prepare a buffered mobile phase. For example, use a 10 mM ammonium (B1175870) formate (B1220265) buffer and adjust the pH to a value that is at least 2 units away from the pKa of this compound.
-
-
Column Evaluation:
-
Ensure you are using a high-quality, end-capped C18 column.
-
If the column is old or has been used extensively, consider replacing it, as the stationary phase can degrade over time.[2]
-
-
Sample Concentration:
Data Presentation:
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) |
| Mobile Phase | Acetonitrile:Water (80:20) | Acetonitrile:10mM Ammonium Formate pH 4.5 (80:20) |
| Tailing Factor | 1.8 | 1.1 |
| Resolution (Rs) | 1.2 | 1.9 |
Workflow for Troubleshooting Peak Tailing:
Issue 2: Poor Resolution Between this compound and an Impurity
Co-elution with impurities can make accurate quantification of this compound challenging. This guide outlines steps to improve the separation.
Experimental Protocol to Enhance Resolution:
-
Optimize Mobile Phase Strength:
-
If using an isocratic elution, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.
-
Alternatively, switch to a gradient elution. Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can help to separate closely eluting compounds.[16]
-
-
Change Organic Modifier:
-
If you are using acetonitrile, try switching to methanol, or a combination of both. The different selectivities of these solvents can alter the elution pattern and improve resolution.[10]
-
-
Adjust Column Temperature:
-
Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to observe the effect on resolution.[12] A van't Hoff plot can be used to determine the optimal temperature for separation.
-
Data Presentation:
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Methanol) |
| Mobile Phase | 85% ACN | 70-95% ACN over 15 min | 90% MeOH |
| Resolution (Rs) | 0.9 | 1.6 | 1.4 |
| Analysis Time (min) | 10 | 20 | 12 |
Logical Relationship of Factors Affecting Resolution:
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. hplcchina.com [hplcchina.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. shimadzu.com [shimadzu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Ensuring the Stability of Lactosyl-C18-sphingosine
For researchers, scientists, and drug development professionals utilizing Lactosyl-C18-sphingosine, maintaining its integrity during storage is paramount for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the storage and degradation of this critical bioactive sphingolipid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid Form: For long-term storage, the powdered form of this compound should be kept at -20°C.[1] Under these conditions, it can remain stable for at least four years.
-
In Solvent: Once dissolved, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C. In solvent, it is reported to be stable for up to one year.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in a mixture of chloroform, methanol, and water (2:1:0.1, v/v/v).[1] It is also soluble in DMSO and water. For aqueous solutions, sonication may be necessary to aid dissolution.
Q3: What are the primary degradation pathways for this compound during storage?
A3: The main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bond linking the lactose (B1674315) moiety to the C18-sphingosine backbone can be susceptible to acid- or enzyme-catalyzed hydrolysis. This would result in the cleavage of the molecule into lactose and C18-sphingosine.
-
Oxidation: The unsaturated fatty acyl chain within the sphingosine (B13886) backbone is prone to oxidation. This can lead to the formation of various oxidized products, including hydroxyl, keto, and hydroperoxy derivatives. Oxidative cleavage of the lactosyl moiety has also been observed in the related compound, lactosylceramide.[2]
Q4: Can I store this compound at room temperature?
A4: While some suppliers may ship this compound at room temperature for short durations, long-term storage at room temperature is not recommended as it can accelerate degradation.[1][3] For optimal stability, always adhere to the recommended -20°C for the solid form and -80°C for solutions.
Troubleshooting Guides
This section provides practical guidance for identifying and resolving common issues related to the degradation of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound leading to reduced purity and the presence of confounding degradation products.
Troubleshooting Steps:
-
Assess Purity: The first step is to assess the purity of your this compound stock. This can be achieved using the analytical techniques detailed in the "Experimental Protocols" section below, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Visual Inspection: Examine the solid material and solutions. Any change in color (e.g., yellowing) or the appearance of particulate matter in a previously clear solution can be an indicator of degradation.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (-20°C for solid, -80°C for solutions) and that aliquots have not been subjected to multiple freeze-thaw cycles.
Issue 2: Appearance of New Spots on TLC Analysis
Possible Cause: Presence of degradation products.
Troubleshooting Steps:
-
Identify Potential Degradation Products:
-
Hydrolysis Products: A spot with a higher Rf value than this compound may correspond to the more non-polar C18-sphingosine. A spot that remains at the origin could be the highly polar lactose.
-
Oxidation Products: Oxidized forms of this compound may appear as new spots with slightly different Rf values, often with some streaking.
-
-
Confirm Identity: If possible, run standards of potential degradation products (e.g., C18-sphingosine) alongside your sample on the TLC plate for comparison.
-
Optimize Storage: If degradation is confirmed, discard the compromised stock and prepare fresh solutions from a new vial of solid material, ensuring strict adherence to proper storage and handling procedures.
Issue 3: Unexpected Masses Detected by Mass Spectrometry
Possible Cause: Presence of degradation products or impurities.
Troubleshooting Steps:
-
Analyze Fragmentation Patterns:
-
Hydrolysis: Look for the mass-to-charge ratio (m/z) corresponding to the protonated C18-sphingosine molecule.
-
Oxidation: Search for masses corresponding to the addition of oxygen atoms (+16 Da for hydroxylation, +32 Da for hydroperoxidation) to the parent mass of this compound.
-
-
Consult Fragmentation Databases: Compare your experimental fragmentation patterns with theoretical fragmentation patterns for sphingolipids to help identify the structures of the unknown peaks.
-
Review Synthesis and Purification: If the compound is newly acquired, consider the possibility of impurities from the synthesis process. Contact the supplier for a certificate of analysis and information on potential impurities.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Stability Assessment
This protocol provides a method to qualitatively assess the purity of this compound and detect potential degradation products.
Materials:
-
TLC plates (Silica Gel 60)
-
Developing chamber
-
Spotting capillaries
-
This compound sample
-
Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent: Orcinol-sulfuric acid spray (for glycolipids) or primuline (B81338) spray (for all lipids)
-
Heating plate
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform:methanol, 2:1).
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the TLC plate, about 1.5 cm from the bottom edge. Allow the spot to dry completely.
-
Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Orcinol Spray: Spray the plate evenly with the orcinol-sulfuric acid reagent and heat on a hot plate at approximately 110°C for 5-10 minutes. Glycolipids will appear as purple-blue spots.[4]
-
Primuline Spray: Spray the plate with a 0.05% solution of primuline in acetone/water (80:20). Allow the plate to dry and visualize under UV light. Lipids will appear as fluorescent yellow spots.
-
-
Interpretation: A single, well-defined spot indicates a pure compound. The presence of additional spots or streaking may indicate degradation or impurities.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for In-depth Analysis
This protocol provides a general framework for the analysis of this compound and its potential degradation products. Specific parameters may need to be optimized for your instrument.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
C18 reversed-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
This compound sample.
Procedure:
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Example Gradient: 0-2 min, 30% B; 2-20 min, ramp to 100% B; 20-25 min, hold at 100% B; 25.1-30 min, return to 30% B.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire full scan MS data to identify the parent ions.
-
Perform tandem MS (MS/MS) on the parent ion of this compound and any other unexpected parent ions to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Intact this compound: Look for the protonated molecule [M+H]⁺.
-
Fragmentation of Intact Molecule: Key fragments to confirm the identity include the loss of the lactose moiety and characteristic fragments from the sphingosine backbone.
-
Degradation Products:
-
Hydrolysis: The presence of a peak corresponding to the m/z of protonated C18-sphingosine.
-
Oxidation: The presence of peaks with m/z values corresponding to the addition of one or more oxygen atoms to the parent molecule. The fragmentation pattern of these oxidized species can help to locate the site of oxidation.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Lactosyl-C18-sphingosine by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the mass spectrometric analysis of Lactosyl-C18-sphingosine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[1] In complex biological samples, major sources of ion suppression for sphingolipids are salts and other lipids, particularly phospholipids (B1166683).[2]
Q2: How can I detect and quantify ion suppression in my this compound analysis?
A2: A common method to quantify ion suppression is the post-extraction spike method. This involves comparing the peak area of this compound in a sample where it is spiked into the matrix after extraction with the peak area of a neat standard solution at the same concentration. The ratio of these areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF of <1 indicates suppression, while an MF of >1 suggests enhancement.
Q3: What is the most effective way to compensate for ion suppression?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression.[3] this compound-d7 is a commercially available deuterated standard that has nearly identical physicochemical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Q4: Which is better for this compound analysis: a C18 reversed-phase column or a HILIC column?
A4: Both C18 and HILIC columns can be used for the analysis of this compound, and the choice depends on the specific requirements of your assay.
-
C18 (Reversed-Phase): Provides good separation based on the hydrophobicity of the lipid backbone. However, polar analytes like glycosphingolipids may have poor retention.[4]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Is well-suited for retaining and separating polar compounds like this compound. HILIC often provides better sensitivity in ESI-MS due to the high organic content of the mobile phase.[5]
Troubleshooting Guides
Below are common issues encountered during the analysis of this compound and steps to resolve them.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, especially phospholipids.[6] 2. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering species. 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting interferences. Consider switching from a C18 to a HILIC column for better retention and separation of polar analytes. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.[7] 2. Check Mobile Phase Additives: Ensure the mobile phase contains appropriate additives (e.g., formic acid, ammonium (B1175870) formate) to promote protonation and enhance ionization in positive ion mode. |
| Analyte Adsorption | 1. Use a Metal-Free System: Phosphorylated lipids can interact with metal components of the LC system. Using metal-free columns and tubing can reduce analyte adsorption and improve peak shape.[8] |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-d7 into your workflow. The SIL-IS will co-elute and experience the same sample-to-sample variations in ion suppression, allowing for reliable normalization.[3] 2. Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples to minimize variability in matrix effects. |
| Carryover | 1. Optimize Wash Steps: Implement a robust needle and injection port wash routine with a strong solvent to minimize carryover between injections. 2. Check for Contamination: Ensure that the LC system and column are not contaminated from previous analyses. |
Data Presentation: Comparison of Sample Preparation and Chromatographic Methods
The following tables summarize the expected performance of different analytical approaches in minimizing ion suppression for this compound.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Principle | Expected Recovery of this compound | Expected Matrix Effect (% Ion Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724), methanol). | Good (>85%) | High (50-80%) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other small molecule interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to Good (70-90%) | Moderate (20-50%) | Can remove a significant portion of interfering salts and some lipids. | Can be labor-intensive and may have lower recovery for polar lipids.[2] |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Good to Excellent (>80%) | Low (<20%) | Provides excellent sample cleanup, effectively removing phospholipids and salts.[6][9] | Requires method development and can be more expensive. |
Table 2: Comparison of LC Columns for this compound Analysis
| LC Column Type | Separation Principle | Expected Retention of this compound | Relative Sensitivity (ESI-MS) | Advantages | Disadvantages |
| Reversed-Phase (C18, C8) | Hydrophobic interactions. | Low to Moderate | Good | Robust and widely used. Good for separating based on acyl chain length.[10] | Poor retention for very polar analytes. May require ion-pairing agents, which can suppress MS signal.[4] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase. | High | Excellent | Excellent retention for polar analytes. High organic mobile phase enhances ESI-MS sensitivity.[5] | Can have longer equilibration times and may be more sensitive to the sample injection solvent.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma, with a focus on removing phospholipids.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the working solution of this compound-d7 (internal standard).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Phospholipid Removal (using a phospholipid removal SPE plate/cartridge):
-
Load the entire sample mixture onto the SPE plate/cartridge.
-
Apply vacuum to pull the sample through the sorbent. The eluate contains the this compound and is depleted of phospholipids.
-
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis using HILIC
This method is optimized for the sensitive detection of this compound.
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 40% B
-
8-10 min: Hold at 40% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (e.g., corresponding to the sphingoid base fragment). The exact m/z values should be optimized on your instrument.
-
This compound-d7: Precursor ion [M+H]⁺ → Product ion (same product ion as the unlabeled analyte).
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. researchmap.jp [researchmap.jp]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
selecting the correct internal standard for Lactosyl-C18-sphingosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Lactosyl-C18-sphingosine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard for this compound?
A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal internal standard should mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This is best achieved by using a stable isotope-labeled version of the analyte.[1]
Q2: What are the recommended internal standards for the quantification of this compound?
A2: The recommended internal standards fall into two main categories:
-
Stable Isotope-Labeled (SIL) Standards: The gold standard is a SIL version of this compound, such as This compound-d7 .[2] SIL standards have nearly identical physicochemical properties to the analyte, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]
-
Structurally Similar Analogs: If a SIL standard is unavailable, a structurally similar lysosphingolipid can be used. For instance, lyso-lactosylceramide (lyso-Gb2) has been successfully employed as an internal standard for the analysis of other lyso-glycosphingolipids.[3] Another option could be a Lactosyl-sphingosine with a different, non-endogenous chain length.
Q3: Can I use an internal standard intended for lactosylceramides for the analysis of this compound?
A3: It is not recommended. Lactosylceramides contain a fatty acyl group that is absent in this compound (a lyso-sphingolipid).[4] This structural difference significantly alters the molecule's polarity and ionization efficiency. Using a lactosylceramide (B164483) internal standard (like C12-Lactosylceramide) would likely lead to inaccurate quantification due to differences in extraction recovery and mass spectrometric response.
Troubleshooting Guide
Problem: High Variability in Quantitative Results (%CV > 15%)
-
Possible Cause: Inconsistent sample handling and preparation.
-
Troubleshooting Steps:
-
Ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5]
-
Standardize all sample processing steps, including temperature and incubation times.
-
Use a stable isotope-labeled internal standard, like this compound-d7, which co-elutes with the analyte and effectively normalizes for variations in ionization efficiency caused by matrix effects.[5]
-
Problem: Low Recovery of this compound After Extraction
-
Possible Cause: Inefficient extraction protocol for a polar lysosphingolipid.
-
Troubleshooting Steps:
-
This compound is more polar than its acylated counterparts. A single-phase extraction using a mixture of polar and non-polar solvents (e.g., methanol/chloroform) or a butanolic extraction may improve recovery.[5]
-
Ensure complete phase separation during liquid-liquid extraction to maximize the recovery of the analyte in the appropriate phase. Centrifugation can aid this process.
-
Minimize the number of sample transfer steps to prevent loss of analyte.
-
Problem: Poor Peak Shape and Chromatographic Resolution
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions.
-
Troubleshooting Steps:
-
For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape compared to traditional reversed-phase chromatography.[6][7]
-
Optimize the mobile phase composition, including additives like formic acid and ammonium (B1175870) formate, to improve peak symmetry.
-
Ensure that the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
-
Quantitative Data on Potential Internal Standards
| Internal Standard | Type | Rationale for Use | Potential Limitations |
| This compound-d7 | Stable Isotope-Labeled | Co-elutes with the analyte; identical chemical and physical properties, providing the most accurate correction for experimental variability.[1][2] | Higher cost compared to non-labeled analogs. |
| Lyso-lactosylceramide (Lyso-Gb2) | Structurally Similar Analog | Similar lysosphingolipid structure, leading to comparable behavior during extraction and analysis.[3] | May not perfectly co-elute with the analyte; potential for different ionization efficiencies. |
| C17-Lactosyl-sphingosine | Odd-Chain Length Analog | Structurally very similar but with a non-endogenous chain length, making it distinguishable by mass spectrometry. | Commercial availability may be limited. |
| C12-Lactosylceramide | Class-Related (Not Recommended) | Used for the acylated form (lactosylceramides).[8] | Significant structural differences (presence of an acyl chain) lead to different extraction and ionization behavior, resulting in inaccurate quantification of the lyso- form.[4] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or homogenized tissue, add 10 µL of the internal standard solution (e.g., this compound-d7 in methanol).
-
Add 1.5 mL of a pre-chilled 2:1 (v/v) methanol:chloroform (B151607) mixture.
-
Vortex vigorously for 2 minutes.
-
Incubate at 48°C for 1 hour to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube.
-
To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex and centrifuge again.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (HILIC):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A, with a linear increase in Mobile Phase B over several minutes to elute the polar analytes.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion would be the [M+H]+ adduct. The product ion would result from the cleavage of the glycosidic bond, yielding a fragment corresponding to the sphingosine (B13886) backbone.
-
This compound-d7: The precursor and product ions will be shifted by the mass of the deuterium (B1214612) labels.
-
-
Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Generate a calibration curve using known concentrations of a non-labeled this compound standard with a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound formation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
Technical Support Center: Quantitative Analysis of Lysosphingolipids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of lysosphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low or No Analyte Signal
Question: I am not seeing any signal for my target lysosphingolipid(s). What are the possible causes and how can I troubleshoot this?
Answer:
A lack of signal can stem from issues in sample preparation, instrument parameters, or the analytical column. Follow these steps to diagnose the problem:
-
Verify Sample Preparation:
-
Extraction Efficiency: Inefficient extraction is a common cause of low signal. Traditional Bligh and Dyer methods can be ineffective for more hydrophilic lysophospholipids.[1][2] Consider using a methanol-based extraction, which has been shown to be effective for a broad range of phospholipids (B1166683) and lysophospholipids.[1][2] A simple and efficient method involves protein precipitation with methanol (B129727).[2]
-
Sample Integrity: Ensure that your samples have been stored properly to prevent degradation of lysosphingolipids. Repeated freeze-thaw cycles should be avoided.
-
Internal Standard (IS) Signal: Check the signal of your internal standard. If the IS signal is also low or absent, it points to a systematic issue with sample preparation or instrument performance. If the IS signal is strong, the problem is likely specific to the analyte.
-
-
Check Instrument Parameters (LC-MS/MS):
-
Mass Spectrometer Tuning: Confirm that the mass spectrometer is properly tuned and calibrated. Use the instrument's tuning solution to verify sensitivity and mass accuracy.
-
MS/MS Transitions: Double-check the precursor and product ion m/z values for your target analytes and internal standards. Ensure that the correct transitions are entered into the acquisition method.
-
Ion Source Settings: Optimize ion source parameters, such as electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature. These parameters can significantly impact ionization efficiency. Electrospray ionization (ESI) in positive ion mode is commonly used for lysosphingolipid analysis.[3][4]
-
LC System:
-
Mobile Phase Composition: Ensure the mobile phases are correctly prepared and that the gradient profile is appropriate for retaining and eluting your analytes. Hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for separating these polar lipids.[4]
-
Column Integrity: A clogged or degraded analytical column can lead to poor peak shape and loss of signal. Try flushing the column or replacing it if necessary.
-
-
Issue 2: High Background Noise or Matrix Effects
Question: My chromatograms have high background noise, and I suspect matrix effects are impacting my quantification. How can I address this?
Answer:
High background and matrix effects, such as ion suppression or enhancement, are common challenges in bioanalysis.[5] Here are strategies to mitigate these issues:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Incorporate an SPE step to remove interfering substances from the sample matrix.[5] Oasis MCX cartridges can be used to eliminate neutral and acidic compounds.[5]
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate lipids from other matrix components.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient elution profile to better separate the analytes from co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, HILIC) to achieve better resolution.
-
-
Utilize Appropriate Internal Standards:
-
Stable Isotope-Labeled (SIL) IS: The use of SIL internal standards is the most effective way to compensate for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[5]
-
Structural Analogs: If SIL standards are unavailable, use a structural analog that has similar chromatographic and mass spectrometric behavior to the analyte.[5]
-
-
Assess Matrix Effects:
-
Post-Column Infusion: This experiment can help identify regions of the chromatogram where ion suppression or enhancement occurs.
-
Matrix Factor Calculation: Analyze samples by spiking a known amount of analyte into post-extraction blank matrix and comparing the response to the analyte in a clean solvent.
-
Issue 3: Poor Peak Shape
Question: My chromatographic peaks are broad, tailing, or splitting. What could be causing this and how can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Consider the following causes and solutions:
-
Column Issues:
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Clean the column according to the manufacturer's instructions.
-
Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.
-
Incompatible Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
-
-
Mobile Phase Problems:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your analytes and column.
-
Buffer Mismatch: If using a buffered mobile phase, ensure the buffer is compatible with mass spectrometry and is present in both mobile phases at an appropriate concentration.
-
-
LC System Problems:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can increase dead volume and contribute to peak broadening.
-
Injector Issues: A partially clogged injector needle or seat can cause peak tailing or splitting.
-
Issue 4: Inconsistent Quantification and Poor Reproducibility
Question: I am observing high variability in my quantitative results between injections and batches. What are the likely sources of this inconsistency?
Answer:
Poor reproducibility can be frustrating and can invalidate your results. A systematic approach is needed to identify the source of the variability.
-
Sample Preparation and Handling:
-
Inconsistent Extraction: Ensure that the extraction procedure is performed consistently for all samples. Use precise pipetting techniques and ensure thorough vortexing and centrifugation.
-
Evaporation and Reconstitution: If an evaporation step is used, avoid drying the sample completely, as this can make it difficult to redissolve the lipids. Ensure the reconstitution solvent is appropriate and that the sample is fully dissolved.
-
Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.
-
-
LC-MS/MS System Stability:
-
System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run.
-
Autosampler Performance: Check the autosampler for consistent injection volumes. Air bubbles in the syringe can lead to inconsistent injections.
-
MS Sensitivity Drift: Monitor the signal of a quality control (QC) sample throughout the run to check for any drift in mass spectrometer sensitivity.
-
-
Calibration Curve Issues:
-
Inappropriate Range: Ensure the concentration range of your calibration standards brackets the expected concentrations of your unknown samples.
-
Linearity and Weighting: Assess the linearity of the calibration curve and apply appropriate weighting (e.g., 1/x or 1/x²) if heteroscedasticity is observed.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for lysosphingolipids from plasma?
A1: While traditional methods like the Bligh and Dyer extraction have been used, they are often not optimal for the more hydrophilic lysosphingolipids.[1][2] A simple and highly effective method is a single-step protein precipitation with methanol.[2] For a more comprehensive extraction of various phospholipid classes, a butanol-based extraction can also be considered.[1][4] Another reported method for plasma extraction uses a mixture of methanol, acetone, and water.[7]
Q2: Which type of internal standard should I use?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. SIL internal standards have the same chemical properties and chromatographic retention time as the analyte, allowing for the most accurate correction of matrix effects and other sources of variability.[5] If a SIL standard is not available, a close structural analog that is not endogenously present in the sample can be used.
Q3: What are the typical LC-MS/MS parameters for lysosphingolipid analysis?
A3: Lysosphingolipids are typically analyzed by LC-MS/MS using electrospray ionization (ESI) in the positive ion mode.[3][4] Reversed-phase chromatography with a C18 column is common, often with a gradient of water and acetonitrile (B52724) or methanol containing a small amount of formic acid to improve ionization.[5] HILIC is also a viable option for better retention of these polar molecules.[4] Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.
Q4: How should I prepare my calibration curve?
A4: Calibration curves should be prepared by spiking known concentrations of analytical standards into a blank matrix that is as close as possible to the study samples (e.g., charcoal-stripped plasma). This allows for the calibration to account for matrix effects. The concentration range should cover the expected levels of the analytes in the samples. A minimum of six non-zero calibration points is recommended.
Q5: Can I use dried blood spots (DBS) for lysosphingolipid quantification?
A5: Yes, DBS is a viable sample type for the quantification of lysosphingolipids and is particularly useful for screening purposes due to the small sample volume requirement and ease of transport and storage.[8][9] Methods have been developed and validated for the simultaneous analysis of multiple lysosphingolipids from DBS.[8][10]
Experimental Protocols & Data
Detailed Experimental Protocol: Quantitative Analysis of Lysosphingolipids in Human Plasma
This protocol provides a general workflow. Optimization may be required for specific analytes and instrumentation.
-
Internal Standard Spiking:
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (containing stable isotope-labeled or analog internal standards).
-
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of ice-cold methanol to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Data Tables
Table 1: Example Extraction Solvent Compositions
| Extraction Method | Solvent Composition | Sample Matrix | Reference |
| Methanol Precipitation | Methanol | Plasma/Serum | [2] |
| Methanol/Acetone/Water | 45:45:10 (v/v/v) | Plasma | [7] |
| Butanol Extraction | 1-Butanol | Fibroblast Homogenate | [4] |
Table 2: Example LC Gradient Program (Reversed-Phase C18)
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Example MS/MS Transitions for Common Lysosphingolipids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Lyso-Gb3 | 786.5 | 282.3 | Positive |
| Lyso-Hexosylceramide | 462.4 | 282.3 | Positive |
| Lyso-Sphingomyelin | 465.4 | 184.1 | Positive |
| Sphingosine-1-phosphate | 380.3 | 264.3 | Positive |
Visualizations
Caption: Experimental workflow for quantitative analysis of lysosphingolipids.
Caption: Troubleshooting decision tree for lysosphingolipid analysis.
References
- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS analysis of lysophospholipids associated with soy protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnosis of sphingolipidoses: a new simultaneous measurement of lysosphingolipids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosphingolipid Quantitation in Plasma and Dried‐Blood Spots Using Targeted High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Isomeric Interference in Lactosyl-C18-Sphingosine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference in the analysis of Lactosyl-C18-sphingosine.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with this compound analysis?
A1: The most common isomeric interference in the analysis of this compound (also known as Lactosylsphingosine or Lac-Sph) arises from other hexose-containing sphingoid bases. The primary interferent is Galabiosylceramide (Ga2), which has the same mass-to-charge ratio (m/z) as lactosylceramide (B164483) and can co-elute under certain chromatographic conditions.[1] Other potential isomers include those with variations in the linkage of the sugar moieties or stereoisomers. It is crucial to distinguish between these as they can have different biological activities.
Q2: Why is it critical to separate this compound from its isomers?
Q3: What are the primary analytical techniques to resolve isomeric interference?
A3: The most effective techniques for resolving isomeric interference in this compound analysis combine liquid chromatography with mass spectrometry (LC-MS/MS).[1][3] Specific approaches include:
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method separates isomers based on the polarity of their head groups.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates lipids based on the length and saturation of their fatty acyl chains.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar compounds like glycosphingolipids.[6][7]
-
Ion Mobility Spectrometry (IMS): When coupled with LC-MS, IMS provides an orthogonal separation based on the size, shape, and charge of the ions, which can effectively resolve isomers that are difficult to separate by chromatography alone.[8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing, fronting, or broad peaks) | 1. Inappropriate mobile phase composition. 2. Column contamination or degradation. 3. Sample overload. | 1. Optimize the mobile phase, ensuring the pH and solvent strength are appropriate for the analyte and column. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the injection volume or sample concentration. |
| Co-elution of isomeric peaks | 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry. | 1. Optimize the gradient elution profile by decreasing the ramp rate. 2. Switch to a column with a different selectivity (e.g., from C18 to a HILIC or a different phase C8 column).[3] 3. Consider using an orthogonal separation technique like ion mobility spectrometry (IMS).[8][9][10][11] |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run and monitor column performance over time. |
| Low signal intensity or poor sensitivity | 1. Ion suppression from matrix components. 2. Suboptimal mass spectrometer settings. 3. Sample degradation. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) and MS/MS transition parameters. 3. Ensure proper sample storage and handle samples on ice. |
| Inaccurate quantification | 1. Isomeric interference leading to inflated signal. 2. Lack of an appropriate internal standard. 3. Non-linear detector response. | 1. Employ a chromatographic method that achieves baseline separation of isomers.[1] 2. Use a stable isotope-labeled internal standard for the specific isomer of interest. 3. Construct a calibration curve with a sufficient number of points to cover the expected concentration range. |
Experimental Protocols
Protocol 1: Normal-Phase LC-MS/MS for Lactosylceramide Isomer Separation
This protocol is adapted from a method developed for the separation of lactosylceramide and its isomer galabiosylceramide in urine samples.[1]
1. Sample Preparation (from Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform liquid-liquid extraction with chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A normal-phase silica (B1680970) column is recommended.
-
Mobile Phase A: Acetonitrile/methanol/acetic acid (97:2:1, v/v/v) with 5 mM ammonium (B1175870) acetate.[12]
-
Mobile Phase B: Methanol/water (1:1, v/v) with 5 mM ammonium acetate.
-
Gradient: A shallow gradient from a high percentage of A to a higher percentage of B is used to separate the polar head groups.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.
Protocol 2: Reversed-Phase LC-MS/MS for Lactosylceramide Analysis
This protocol is based on a general method for the identification of lactosylceramide molecular species.[3]
1. Sample Preparation:
-
Extract total lipids from the sample using a modified Folch extraction (chloroform/methanol).
-
Dry the lipid extract and reconstitute in the injection solvent.
2. LC-MS/MS Conditions:
-
Column: A C8 or C18 reversed-phase column.[3]
-
Mobile Phase A: Methanol with 1 mM ammonium formate.[3]
-
Mobile Phase B: Water with 1 mM ammonium formate.
-
Gradient: Start with a higher percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute lipids based on their hydrophobicity.
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.4 mL/min.
-
Mass Spectrometry: ESI in positive ion mode with MSn analysis to identify molecular species.[3]
Quantitative Data Summary
| Method | Resolution of Isomers | Sensitivity | Throughput | Reference |
| Normal-Phase LC-MS/MS | Baseline separation of LacCer and Ga2 isoforms reported. | High, increased sensitivity for Ga2 analysis after separation from LacCer. | Moderate, requires careful column equilibration. | [1] |
| Reversed-Phase LC-MS/MS | Separates based on fatty acyl chain length and saturation, may not resolve head group isomers. | Good for profiling different molecular species. | High. | [3] |
| LC-Ion Mobility-MS | Complete separation of previously indistinguishable lipid isomers like GalCer and GlcCer has been demonstrated. | High, reduces chemical noise. | High, with millisecond analysis times for IMS. | [8][9][10][11] |
Visualizations
Experimental Workflow for Isomer Analysis
Caption: A generalized experimental workflow for the analysis of this compound isomers.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound analysis.
Lactosylceramide Signaling Pathway
References
- 1. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. protocols.io [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. Lipid and Glycolipid Isomer Analyses Using Ultra-High Resolution Ion Mobility Spectrometry Separations [mdpi.com]
- 11. Lipid and Glycolipid Isomer Analyses Using Ultra-High Resolution Ion Mobility Spectrometry Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: Enhancing Low-Level Detection of Lactosyl-C18-sphingosine
Welcome to the technical support center for the analysis of Lactosyl-C18-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your low-level detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of this compound?
A1: Detecting low-abundance glycosphingolipids (GSLs) like this compound presents several challenges. These molecules are often present at low concentrations in complex biological matrices.[1] Key difficulties include their structural complexity, the presence of isomeric forms, and potential for ion suppression during mass spectrometry analysis.[1][2] Effective sample preparation to isolate GSLs from other lipids and proteins is critical for sensitive detection.[1]
Q2: Which analytical technique is most suitable for sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of sphingolipids, including this compound.[3][4] This technique offers high selectivity and sensitivity, allowing for the detection of picomolar to femtomolar concentrations.[1]
Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A3: In positive ion mode ESI-MS/MS, this compound will typically fragment to produce a characteristic product ion resulting from the neutral loss of the fatty acid and dehydration of the sphingoid base.[5] For a this compound with a d18:1 sphingoid backbone, a common product ion is m/z 264.4, which is indicative of the doubly dehydrated sphingosine (B13886) base.[5] The precursor ion will be the protonated molecule [M+H]⁺.
Q4: Should I use a specific type of internal standard for accurate quantification?
A4: Yes, for accurate quantification, it is highly recommended to use a stable isotope-labeled or an odd-chain internal standard for this compound.[6][7] Using a structurally similar internal standard that co-elutes with the analyte helps to compensate for variations in sample preparation, matrix effects, and ionization efficiency.[6] A C12-Lactosylceramide has been used as an internal standard in some studies.[7]
Q5: Can chemical derivatization improve the sensitivity of my assay?
A5: While not always necessary for this compound, chemical derivatization can be a strategy to enhance ionization efficiency and improve chromatographic properties for certain sphingolipids, especially those with low inherent ionization.[8] However, this would require careful method development and validation to ensure the reaction is complete and does not introduce variability.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction | The extraction method may not be optimal for glycosphingolipids. Use a well-established lipid extraction method like a modified Bligh-Dyer or Folch extraction.[1][9] Ensure correct solvent ratios and thorough mixing. |
| Sample Loss During Preparation | Sphingolipids can adhere to certain types of plasticware. Use borosilicate glass tubes with Teflon-lined caps (B75204) to minimize sample loss.[5] |
| Suboptimal Mass Spectrometry Parameters | The collision energy and other MS parameters may not be optimized. Perform compound optimization by infusing a standard of this compound to determine the optimal precursor/product ion pair and collision energy.[3] |
| Poor Ionization | The mobile phase composition can significantly impact ionization. For positive ion mode, ensure the mobile phase contains an additive like formic acid (typically 0.1-0.2%) to promote protonation.[6] Using glass containers for formic acid is recommended to avoid contamination from plastic bottles.[2] |
| Instrument Contamination | The mass spectrometer may be contaminated, leading to high background noise and poor sensitivity. Follow your instrument's cleaning and maintenance procedures. |
Issue 2: Poor Peak Shape and Chromatography
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Choice | For separating sphingolipids based on their polar head groups, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred.[6] For separation based on acyl chain length, a C18 reversed-phase column is suitable.[9] |
| Suboptimal Mobile Phase Gradient | The gradient elution program may need optimization. Adjust the gradient steepness and composition to improve peak shape and resolution.[3] |
| Column Overloading | Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Ensure the mobile phase pH is appropriate for the analyte. Using a column with end-capping can help reduce these interactions. |
Issue 3: High Variability in Quantification
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. Use a suitable internal standard that experiences similar matrix effects.[6] Consider sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[10] |
| Inconsistent Sample Preparation | Variations in the extraction and handling of samples can lead to inconsistent results. Ensure a standardized and reproducible workflow for all samples.[9] |
| Internal Standard Issues | The internal standard may not be added consistently or may be degrading. Add the internal standard early in the sample preparation process to account for losses during extraction.[6][9] |
| Calibration Curve Problems | The calibration curve may not be linear in the desired concentration range. Prepare fresh calibration standards and ensure they are within the linear range of the instrument. |
Experimental Protocols
Sample Preparation: Modified Bligh-Dyer Lipid Extraction
This protocol is a common method for extracting total lipids from biological samples.[9]
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., C17-Lactosyl-sphingosine) to the homogenate.
-
Solvent Addition: Add chloroform (B151607) and methanol (B129727) to the sample in a ratio of 1:2 (v/v) (chloroform:methanol) relative to the sample volume.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex again.
-
Centrifugation: Centrifuge the sample at approximately 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Layer: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.[9]
LC-MS/MS Analysis: HILIC Method
This method is effective for separating sphingolipids based on the polarity of their headgroups.[6]
-
Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.[6]
-
Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[6]
-
Flow Rate: 400-800 µL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 50°C.
-
Gradient:
-
0-0.1 min: 100% B
-
0.1-2.5 min: Linear gradient to 50% B
-
2.5-3.5 min: Hold at 50% B
-
3.5-4.5 min: Re-equilibrate at 100% B
-
-
MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. Optimize the precursor and product ions, as well as the collision energy, for this compound and the internal standard.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity detection.
References
- 1. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. support.waters.com [support.waters.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
experimental controls for studying Lactosyl-C18-sphingosine effects
Technical Support Center: Lactosyl-C18-sphingosine
Welcome to the technical support center for this compound (also known as Lactosylsphingosine or Lyso-Lactosylceramide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this bioactive sphingolipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a glycosphingolipid, an essential intermediate in the biosynthesis of more complex glycosphingolipids like gangliosides.[1][2] It is composed of a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide.[1] Unlike its acylated form, lactosylceramide (B164483), this compound lacks a fatty acyl group.[3][4][5][6] Its mechanism of action involves participation in various cellular processes, including cell signaling, adhesion, and differentiation.[1][] It is known to be a bioactive lipid that can be involved in signaling pathways.[2]
Q2: How should I store this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[4][5][8] Under these conditions, it is stable for at least four years.[4][5] Stock solutions in solvent should be stored at -80°C for up to one year.[8]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in a mixture of Chloroform:Methanol:Water (2:1:0.1).[4][5][8] Sonication is recommended to aid dissolution.[8] It is also soluble in DMSO and water.[4]
Q4: What are the known biological activities of this compound?
A4: this compound has been shown to reduce the viability of human neutrophils in a concentration-dependent manner (in the range of 1-50 μM).[3][4][5][6] It can also inhibit fMetLeuPhe-induced cell aggregation at a concentration of 1 μM.[8] However, unlike lactosylceramide, it does not appear to affect protein synthesis or cell proliferation in cardiomyocytes.[3][4][5][6]
Troubleshooting Guide
Q5: I am not observing any cellular response after treating my cells with this compound. What are the possible reasons?
A5:
-
Inadequate Concentration: The effective concentration can vary between cell types. A concentration range of 1-50 μM has been shown to be effective in human neutrophils.[3][6] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Poor Solubility: Ensure the compound is fully dissolved. As it is an amphiphilic molecule, it may form micelles in aqueous solutions which can affect its availability to the cells. Preparing the stock solution in an appropriate solvent and vortexing or sonicating before adding to the culture medium is recommended.
-
Cell Type Specificity: The response to this compound can be cell-type specific. For example, it has no effect on protein synthesis and cell proliferation in cardiomyocytes.[3][4][5][6]
-
Degradation: Ensure proper storage of the compound to prevent degradation.
Q6: What are appropriate negative and positive controls for my experiment?
A6:
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. Treat cells with the same solvent used to dissolve the this compound at the same final concentration.
-
Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound.
-
-
Positive Controls:
-
Lactosylceramide: If you are studying pathways known to be activated by lactosylceramide (e.g., in cardiomyocytes), this can be a useful positive control to ensure your system is responsive to related lipids.[4][5]
-
Other Bioactive Sphingolipids: Depending on the expected downstream effect, other sphingolipids like sphingosine or sphingosine-1-phosphate could be used as positive controls for general sphingolipid signaling.[9]
-
Known Inducers of the Pathway: If you are investigating a specific signaling pathway, use a well-characterized inducer of that pathway as a positive control. For instance, if studying calcium release, ionomycin (B1663694) can be used.
-
Q7: I am studying calcium signaling. How can I be sure the observed calcium release is specific to this compound?
A7: Sphingosine, a related molecule, has been shown to release calcium from lysosomes.[10][11] To ensure the specificity of this compound's effect:
-
Use a Vehicle Control: This will account for any effects of the solvent on calcium levels.
-
Compare with Sphingosine: Test the effect of sphingosine in your system to see if it elicits a similar response.
-
Use Pharmacological Inhibitors: If you hypothesize that a specific channel or pathway is involved (e.g., lysosomal calcium channels), use inhibitors of that pathway to see if the effect of this compound is blocked.
Quantitative Data Summary
| Parameter | Value | Cell Type/Context | Reference |
| Effective Concentration | 1-50 µM | Human Neutrophils (viability) | [3][4][5][6] |
| Effective Concentration | 1 µM | fMetLeuPhe-induced cell aggregation | [8] |
| Storage (Powder) | -20°C | Long-term (≥ 4 years) | [4][5][8] |
| Storage (in Solvent) | -80°C | Up to 1 year | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Chloroform, Methanol, Sterile Water, Sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a solvent mixture of Chloroform:Methanol:Water at a ratio of 2:1:0.1.
-
Add the solvent mixture to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Store the stock solution at -80°C.
-
Protocol 2: General Cell Treatment Protocol
-
Materials: Cultured cells, complete cell culture medium, this compound stock solution, vehicle solvent.
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
On the day of the experiment, thaw the this compound stock solution and the vehicle control.
-
Prepare the final working concentrations of this compound and the vehicle control by diluting the stock solution in fresh, serum-free or complete medium. It is important to add the stock solution to the medium and vortex immediately to prevent precipitation.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period.
-
Proceed with the downstream analysis (e.g., viability assay, protein extraction, etc.).
-
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced calcium release.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Lactosylsphingosine (d18:1) | Bioactive sphingolipid | TargetMol [targetmol.com]
- 9. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 11. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
stability of Lactosyl-C18-sphingosine in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lactosyl-C18-sphingosine in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for initially dissolving this compound?
For initial dissolution, a mixture of chloroform, methanol, and water in a 2:1:0.1 ratio is recommended.[1][2] Sonication may be necessary to achieve complete dissolution.[3] Dimethyl sulfoxide (B87167) (DMSO) and water are also viable solvents.[2]
Q2: How should I store this compound, both as a solid and in solution?
For long-term storage, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1][2] Once dissolved in a solvent, it is best to store the solution at -80°C.
Q3: I am observing unexpected results in my cell-based assay. Could the stability of this compound in my aqueous-based culture medium be a factor?
Yes, the stability of this compound in aqueous solutions can be a concern, particularly over extended incubation times at physiological temperatures (e.g., 37°C). Glycosphingolipids can be susceptible to degradation in aqueous environments. To minimize potential degradation, it is advisable to prepare fresh solutions of this compound in your culture medium immediately before each experiment.
Q4: My dissolved this compound solution appears cloudy. What should I do?
Cloudiness may indicate incomplete dissolution or precipitation. Gentle warming and sonication can aid in dissolving the compound. If using a solvent mixture like Chloroform:Methanol:Water, ensure the ratios are accurate. If the issue persists, consider preparing a fresh stock solution.
Q5: Are there any known degradation pathways for this compound that I should be aware of?
The primary degradation pathways for glycosphingolipids involve the hydrolysis of the glycosidic bond linking the lactose (B1674315) to the sphingosine (B13886) backbone, or the hydrolysis of the sphingosine base itself, particularly at acidic or basic pH. The sphingosine backbone also contains a double bond that can be susceptible to oxidation.
Stability Summary in Different Solvent Systems
| Solvent System | Recommended Storage | Stability Notes |
| Solid/Powder | -20°C | Stable for ≥ 4 years.[1][2] |
| Chloroform:Methanol:Water (2:1:0.1) | -80°C (short-term) | Recommended for initial dissolution.[1][2] Long-term stability data in this solvent is not readily available. |
| DMSO | -80°C (short-term) | A suitable alternative for initial dissolution.[2] Prepare fresh dilutions for experiments. |
| Aqueous Buffers/Cell Culture Media | Prepare fresh for immediate use | Susceptible to hydrolysis over time, especially at non-neutral pH and elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Glass vial with a Teflon-lined cap
-
Sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean glass vial.
-
Prepare the solvent mixture of Chloroform:Methanol:Water at a ratio of 2:1:0.1 (v/v/v).
-
Add the appropriate volume of the solvent mixture to the vial to achieve the desired stock concentration.
-
Cap the vial tightly.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes or until the solid is completely dissolved.
-
Store the stock solution at -80°C for short-term use. For long-term storage, it is recommended to use the solid form.
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (for photostability)
-
Incubator/oven
-
pH meter
-
Analytical instrumentation (e.g., HPLC-MS)
-
-
Procedure:
-
Acidic Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator or oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to a high-intensity light source, while keeping a control sample in the dark.
-
Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Role of this compound in metabolism.
References
Validation & Comparative
Validating the Pro-Apoptotic Activity of Lactosyl-C18-Sphingosine: A Comparative Guide
For researchers and professionals in drug development, understanding the precise biological activities of lipid signaling molecules is paramount. This guide provides a comparative analysis of the pro-apoptotic potential of Lactosyl-C18-sphingosine against other well-characterized sphingolipids. The data presented herein is intended to offer a clear, objective overview to inform future research and development.
Comparative Analysis of Pro-Apoptotic Sphingolipids
The pro-apoptotic activity of sphingolipids is highly dependent on their structure, particularly the nature of the head group and the length of the acyl chain. The following table summarizes the pro-apoptotic potential of this compound in comparison to its structural analog, Psychosine (Galactosyl-sphingosine), and other common pro-apoptotic sphingolipids, C6-Ceramide and Sphingosine (B13886).
| Compound | Structure | Cell Line(s) | Pro-Apoptotic Activity (IC50/EC50) | Key Signaling Mediators |
| This compound | Sphingosine with a lactose (B1674315) head group | Human NK cells | Did not induce apoptosis[1] | Data not available |
| Psychosine (Galactosyl-sphingosine) | Sphingosine with a galactose head group | Human Astrocytes | ~15 µM (EC50)[2][3] | Caspase-9, JNK pathway, Mitochondria[4][5] |
| C6-Ceramide | Sphingosine with a 6-carbon acyl chain | Breast Cancer Cells (MDA-MB-231, MCF-7) | 5-10 µM (IC50) | Caspase-3/7, Bax/Bcl-2, Mitochondria |
| Hepatocellular Carcinoma (HepG2) | 51 µM (IC50) | Caspase-3/7 | ||
| Sphingosine | Sphingoid base backbone | Jurkat T-cells | <4 µM (viability) | Caspase-3, Mitochondria, Lysosomes[1] |
Experimental Protocols
To quantitatively assess pro-apoptotic activity, standardized assays are crucial. Below are detailed protocols for two key experiments: the MTT assay for cell viability and the Caspase-3 activity assay for a specific apoptotic marker.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade, by measuring the cleavage of a specific colorimetric substrate.
Materials:
-
Cell lysis buffer
-
2x Reaction buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Lysis: Harvest and lyse the cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.
-
Reaction Initiation: Add the 2x reaction buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.
Visualizing Experimental and Signaling Pathways
Diagrams generated using Graphviz DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: Experimental workflow for assessing pro-apoptotic activity.
Caption: Pro-apoptotic signaling pathway of Psychosine.
Discussion and Conclusion
The available evidence suggests that the pro-apoptotic activity of glycosylated sphingosines is highly specific to the sugar moiety. While Psychosine (Galactosyl-sphingosine) demonstrates clear pro-apoptotic effects at micromolar concentrations, inducing a caspase-9-mediated mitochondrial pathway, this compound did not induce apoptosis in human NK cells in a comparative study[1]. This suggests that the addition of a glucose unit to the galactose, forming lactose, may significantly alter the molecule's interaction with cellular components responsible for initiating apoptosis.
In contrast, non-glycosylated sphingolipids like C6-ceramide and sphingosine are potent inducers of apoptosis across a wide range of cell types, typically acting through mitochondria- and caspase-dependent pathways. The IC50 values for these compounds are generally in the low micromolar range, highlighting their robust cytotoxic potential.
References
- 1. D-galactosyl-beta1-1'-sphingosine and D-glucosyl-beta1-1'-sphingosine induce human natural killer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
A Comparative Guide to the Signaling Pathways of Lactosyl-C18-sphingosine and Sphingosine-1-phosphate (S1P)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of two bioactive sphingolipids: Lactosyl-C18-sphingosine and Sphingosine-1-phosphate (S1P). While both molecules play crucial roles in cellular communication, their mechanisms of action and downstream effects differ significantly. This document outlines their distinct signaling cascades, presents quantitative data on their cellular effects, and provides detailed experimental protocols for their study.
Overview of Signaling Mechanisms
This compound , a glycosphingolipid, is understood to exert its biological effects primarily through the modulation of plasma membrane microdomains. Unlike classical signaling molecules, it does not appear to bind to a specific high-affinity cell surface receptor. Instead, it integrates into the cell membrane, altering its physical properties and influencing the function of membrane-associated proteins within specialized lipid rafts or "glycosignaling domains." This localized alteration of the membrane environment can trigger downstream signaling events.
Sphingosine-1-phosphate (S1P) , in contrast, functions as a potent signaling molecule that mediates its effects through a well-defined family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] The binding of S1P to these receptors initiates a cascade of intracellular events through the activation of heterotrimeric G proteins, leading to a wide array of cellular responses, including cell survival, proliferation, migration, and differentiation.[1]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using the DOT language.
Quantitative Data Comparison
The following table summarizes key quantitative data related to the cellular effects of this compound and S1P.
| Parameter | This compound | Sphingosine-1-phosphate (S1P) | Reference |
| Mechanism of Action | Modulation of membrane microdomains | Receptor-mediated (S1P1-5 GPCRs) | [2] |
| Primary Cellular Effects | Reduces viability of human neutrophils; Inhibits fMetLeuPhe-induced cell aggregation. | Promotes cell migration, proliferation, survival, and differentiation.[1] | [3][4] |
| Effective Concentration | 1-50 µM for reducing neutrophil viability.[3][4] | Nanomolar to low micromolar range for receptor activation and cellular responses. | [1] |
| EC50 for Receptor Activation | Not Applicable | Varies by receptor subtype and cell type (e.g., ~1 nM for S1P1). |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound: Neutrophil Viability Assay
This protocol is adapted from studies on the effects of lysosphingolipids on human neutrophil function.
Objective: To determine the concentration-dependent effect of this compound on the viability of human neutrophils.
Materials:
-
This compound
-
Human neutrophils, isolated from fresh peripheral blood
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Trypan Blue solution (0.4%)
-
Microcentrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Suspension: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in HBSS to final concentrations ranging from 1 µM to 50 µM.
-
Add the different concentrations of this compound to the neutrophil suspensions. Include a vehicle control (HBSS with the same concentration of the solvent used for the stock solution).
-
-
Incubation: Incubate the treated and control neutrophil suspensions for a specified time (e.g., 1-4 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
After incubation, gently mix the cell suspensions.
-
Take a 10 µL aliquot of each cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.
-
Calculate the percentage of viable cells for each treatment condition.
-
This compound: Inhibition of fMetLeuPhe-induced Neutrophil Aggregation Assay
This protocol is based on methods to assess the inhibition of chemoattractant-induced neutrophil aggregation.
Objective: To evaluate the inhibitory effect of this compound on N-formyl-methionyl-leucyl-phenylalanine (fMetLeuPhe)-induced aggregation of human neutrophils.
Materials:
-
This compound
-
fMetLeuPhe
-
Human neutrophils, isolated and suspended in HBSS
-
Platelet-rich plasma (PRP) or purified fibrinogen
-
Aggregometer or a spectrophotometer with stirring capabilities
-
Cytochalasin B (optional, to enhance aggregation response)
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils as described in the viability assay protocol and resuspend them in HBSS.
-
Pre-incubation:
-
Pre-incubate the neutrophil suspension with this compound at the desired concentration (e.g., 1 µM) for a short period (e.g., 5-10 minutes) at 37°C with gentle stirring in the aggregometer cuvette.
-
A vehicle control should be run in parallel.
-
Optionally, pre-treat cells with cytochalasin B to potentiate the fMLP response.
-
-
Induction of Aggregation:
-
Add fMetLeuPhe to the cuvette to a final concentration that induces a submaximal aggregation response (e.g., 10-8 M).
-
-
Measurement of Aggregation:
-
Record the change in light transmittance through the neutrophil suspension over time. As neutrophils aggregate, the light transmittance increases.
-
Monitor the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is typically quantified as the maximum change in light transmittance.
-
Compare the aggregation response in the presence and absence of this compound to determine the percentage of inhibition.
-
Sphingosine-1-phosphate (S1P): Cell Migration Assay (Boyden Chamber Assay)
This is a widely used method to quantify the chemotactic response of cells to S1P.
Objective: To measure the dose-dependent effect of S1P on the migration of a specific cell type (e.g., endothelial cells, cancer cells).
Materials:
-
Sphingosine-1-phosphate (S1P)
-
Cell line of interest
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free cell culture medium containing 0.1% fatty acid-free Bovine Serum Albumin (BSA)
-
Fibronectin or other appropriate extracellular matrix protein for coating membranes
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture the cells of interest to sub-confluency.
-
Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium with 0.1% fatty acid-free BSA.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Coat the underside of the Boyden chamber membrane with fibronectin (or another appropriate coating) and allow it to dry.
-
In the lower wells of the Boyden chamber, add serum-free medium containing various concentrations of S1P (e.g., 0.1 nM to 1 µM). Include a negative control with no S1P.
-
Place the coated membrane over the lower wells.
-
Add the labeled cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-6 hours).
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells on the underside of the membrane using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the fluorescence intensity (proportional to the number of migrated cells) against the concentration of S1P.
-
The EC50 for migration can be calculated from this curve.
-
Conclusion
This compound and S1P are both important bioactive sphingolipids, but they operate through fundamentally different signaling mechanisms. S1P acts as a classical ligand for a family of GPCRs, initiating well-defined downstream signaling cascades. In contrast, this compound appears to function by modulating the cellular membrane's micro-organization, thereby influencing the activity of membrane-associated signaling complexes. Understanding these distinct pathways is crucial for researchers in the field of lipid signaling and for the development of targeted therapeutics that modulate sphingolipid-mediated cellular processes. The experimental protocols provided herein offer a starting point for the investigation and characterization of these and other bioactive lipids.
References
A Comparative Guide: Lactosyl-C18-sphingosine vs. Lactosylceramide Effects on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally determined effects of Lactosyl-C18-sphingosine and Lactosylceramide (B164483) on cardiomyocytes. The information presented is collated from peer-reviewed studies to assist researchers in understanding the distinct cellular responses elicited by these two related sphingolipids.
At a Glance: Key Differences in Cardiomyocyte Response
Experimental evidence demonstrates a stark contrast in the effects of Lactosylceramide and this compound on cardiomyocyte physiology. While Lactosylceramide is a potent inducer of hypertrophic remodeling, this compound does not appear to influence key hypertrophic pathways.
Lactosylceramide has been shown to specifically induce a concentration- and time-dependent hypertrophic response in cardiomyocytes.[1] This is characterized by an increase in protein synthesis, cell size, and the expression of hypertrophic markers.[1] Mechanistically, Lactosylceramide generates reactive oxygen species (ROS), which activates a signaling cascade involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately leading to the expression of proto-oncogenes like c-jun and c-fos and subsequent cardiomyocyte hypertrophy.[1]
Conversely, This compound , which is structurally similar to lactosylceramide but lacks the fatty acyl group, does not exert the same effects.[2][3] Studies explicitly state that this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes.[2][3] Currently, there is a lack of published data on the specific effects of this compound on other aspects of cardiomyocyte function, such as apoptosis and calcium handling.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on the effects of Lactosylceramide on cardiomyocytes. No quantitative data is currently available for the effects of this compound on these specific parameters.
| Parameter | Lactosylceramide | This compound | Cell Type(s) |
| Hypertrophy | Induces hypertrophy | No effect on protein synthesis and cell proliferation | H9c2, Neonatal Rat Ventricular Myocytes |
| Concentration Range | 50-100 µM | Not Applicable | H9c2, Neonatal Rat Ventricular Myocytes |
| Incubation Time | 48 hours | Not Applicable | H9c2, Neonatal Rat Ventricular Myocytes |
| Protein Synthesis | Significant increase | No effect | H9c2, Neonatal Rat Ventricular Myocytes |
| Cell Size | Increased | No data available | H9c2, Neonatal Rat Ventricular Myocytes |
| Gene Expression | Upregulation of ANP and BNP | No data available | H9c2, Neonatal Rat Ventricular Myocytes |
| Signaling Pathway | Activates ROS, PKC, ERK1/2 | Not determined | H9c2 |
Signaling Pathways
The signaling pathway for Lactosylceramide-induced cardiomyocyte hypertrophy has been elucidated. In contrast, the signaling pathways affected by this compound in cardiomyocytes remain to be investigated.
Lactosylceramide-induced hypertrophic signaling cascade in cardiomyocytes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cardiomyocyte Hypertrophy Induction
-
Cell Culture: Rat cardiomyoblast cell line H9c2 and primary neonatal rat ventricular myocytes (NRVMs) are commonly used.[1]
-
Treatment: Cells are treated with Lactosylceramide at concentrations ranging from 50-100 µM for 48 hours.[1] A well-established agonist of cardiac hypertrophy, such as Phenylephrine (PE), is often used as a positive control.[1]
Measurement of Protein Synthesis ([3H]-Leucine Incorporation Assay)
This assay is a widely used method to determine the rate of protein synthesis.
-
Cardiomyocytes are seeded in culture plates and treated with Lactosylceramide or control vehicle.
-
During the final hours of incubation, [3H]-Leucine is added to the culture medium.
-
After incubation, the cells are washed to remove unincorporated [3H]-Leucine.
-
The cells are then lysed, and the protein is precipitated, typically using trichloroacetic acid (TCA).[4][5][6]
-
The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter. An increase in counts per minute (CPM) indicates an increase in protein synthesis.
Measurement of Cell Size (Immunofluorescence Microscopy)
This method is used to visualize and quantify changes in cardiomyocyte size, a hallmark of hypertrophy.
-
Cardiomyocytes are cultured on coverslips and treated with Lactosylceramide or control.
-
After treatment, cells are fixed with a solution like 4% paraformaldehyde.[7]
-
The cells are then permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.[7]
-
A primary antibody targeting a cardiomyocyte-specific protein, such as α-actinin, is added to specifically stain the cardiomyocytes.
-
A fluorescently-labeled secondary antibody that binds to the primary antibody is then added.
-
The cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
The stained cells are visualized using a fluorescence microscope, and the cell surface area is measured using image analysis software (e.g., ImageJ).[7]
Gene Expression Analysis (Real-Time Quantitative PCR for ANP and BNP)
This technique is used to measure the mRNA levels of hypertrophic marker genes, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[8]
-
Total RNA is extracted from treated and control cardiomyocytes.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is performed using specific primers for ANP, BNP, and a reference (housekeeping) gene (e.g., GAPDH).
-
The relative expression of ANP and BNP mRNA is calculated and normalized to the reference gene. An increase in the normalized expression levels indicates an upregulation of these hypertrophic genes.
Experimental Workflow
Comparative experimental workflow for assessing cardiomyocyte hypertrophy.
Conclusion and Future Directions
The available data clearly delineate the pro-hypertrophic effects of Lactosylceramide in cardiomyocytes, mediated by a well-defined ROS-PKC-ERK1/2 signaling pathway. In stark contrast, this compound does not appear to engage this hypertrophic signaling cascade.
For drug development professionals, this distinction is critical. Targeting the synthesis or signaling of Lactosylceramide could represent a therapeutic strategy to mitigate pathological cardiac hypertrophy. The lack of a hypertrophic effect from this compound suggests that it may be a safer analogue or that its potential therapeutic applications lie outside the realm of cardiomyocyte growth regulation.
Significant gaps in our understanding of this compound's role in cardiomyocytes remain. Future research should focus on:
-
Apoptosis: Investigating whether this compound influences cardiomyocyte apoptosis, either basally or in response to stressors.
-
Calcium Handling: Determining if this compound modulates intracellular calcium transients, which are crucial for cardiomyocyte contraction and signaling.
-
Broader Signaling Screens: Uncovering the potential signaling pathways that are affected by this compound in an unbiased manner.
A comprehensive understanding of the cellular effects of this compound is essential for a complete picture of sphingolipid signaling in the heart and for the development of novel cardiovascular therapeutics.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 5. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.6. Immunofluorescence Staining and the Quantification of the Cardiomyocyte Size [bio-protocol.org]
- 8. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: A Comparative Analysis of C16 and C18 Lactosylsphingosine
Lactosylsphingosine, a lysoglycosphingolipid, is known to play a role in various cellular signaling pathways. The length of the fatty acid chain (acyl chain) attached to the sphingosine (B13886) backbone is a critical determinant of the physicochemical properties of the lipid, which in turn influences its biological function. Variations in acyl chain length can affect membrane partitioning, interaction with membrane proteins, and the propensity to form specialized membrane microdomains known as lipid rafts.
Potential Areas of Functional Divergence
Based on studies of related sphingolipids, such as ceramides (B1148491) and other glycosphingolipids, the functional differences between C16 and C18 lactosylsphingosine could manifest in several key areas:
-
Membrane Biophysics and Organization: The shorter C16 acyl chain would likely impart a lower phase transition temperature and a greater degree of disorder in lipid bilayers compared to the longer, more saturated C18 chain. This could influence the partitioning of lactosylsphingosine into different membrane domains and its interaction with other lipids and proteins.
-
Cellular Signaling: Acyl chain length can modulate the interaction of sphingolipids with specific receptors and enzymes. For instance, the efficacy of sphingosine-1-phosphate (S1P) in activating its G protein-coupled receptors is dependent on its alkyl chain length. It is plausible that C16 and C18 lactosylsphingosine could exhibit differential effects on signaling pathways involved in cell growth, differentiation, and apoptosis.
-
Enzyme Metabolism: The enzymes responsible for the synthesis and degradation of lactosylsphingosine may exhibit substrate preference based on acyl chain length. This could lead to differences in the cellular levels and turnover rates of C16 and C18 lactosylsphingosine, ultimately impacting their downstream biological effects.
Experimental Approaches to Elucidate Functional Differences
To definitively characterize the functional differences between C16 and C18 lactosylsphingosine, a series of targeted experiments would be required. The following outlines potential experimental protocols that could be employed:
Cell Viability and Proliferation Assays
Objective: To determine the differential effects of C16 and C18 lactosylsphingosine on cell survival and growth.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., neutrophils, mast cells, or a cancer cell line) in appropriate media.
-
Treatment: Treat cells with varying concentrations of C16 and C18 lactosylsphingosine for different time points (e.g., 24, 48, 72 hours).
-
MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells provides a quantitative measure of cell viability.
-
BrdU Assay: Measure cell proliferation using a BrdU (bromodeoxyuridine) incorporation assay. BrdU is a synthetic nucleoside that is incorporated into newly synthesized DNA, and its detection provides an indication of cell proliferation.
Apoptosis Assays
Objective: To compare the pro-apoptotic potential of C16 and C18 lactosylsphingosine.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with C16 and C18 lactosylsphingosine and then stain with Annexin V-FITC and PI. Early apoptotic cells will stain positive for Annexin V, while late apoptotic and necrotic cells will stain for both Annexin V and PI. Analyze the stained cells by flow cytometry.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3) using a colorimetric or fluorometric assay. Caspase activation is a hallmark of apoptosis.
Calcium Mobilization Assay
Objective: To investigate the differential ability of C16 and C18 lactosylsphingosine to induce intracellular calcium release.
Methodology:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Stimulation: Stimulate the loaded cells with C16 or C18 lactosylsphingosine.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microscope or a plate reader.
Visualizing Potential Signaling Differences
While specific pathways for C16 and C18 lactosylsphingosine are not yet elucidated, a hypothetical signaling workflow can be visualized to guide future research.
Caption: Hypothetical signaling pathway illustrating how C16 and C18 lactosylsphingosine could differentially interact with a membrane receptor to trigger distinct downstream cellular responses.
Conclusion
The functional differences between C16 and C18 lactosylsphingosine remain an open area of investigation. Based on the established principles of sphingolipid biochemistry and cell biology, it is highly probable that the two-carbon difference in acyl chain length leads to significant functional distinctions. Future research employing the experimental approaches outlined above is necessary to elucidate these differences, which could have important implications for understanding the roles of these lipids in health and disease and for the development of novel therapeutic strategies. Researchers are encouraged to undertake direct comparative studies to fill this knowledge gap.
A Researcher's Guide to the Quantitative Analysis of Lactosyl-C18-Sphingosine
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comparative overview of analytical methodologies for the validation of Lactosyl-C18-sphingosine, a key lysoglycosphingolipid implicated in various cellular processes.
This compound, the deacylated form of lactosylceramide, is a critical intermediate in glycosphingolipid metabolism and a signaling molecule in its own right. Its structural similarity to other sphingolipids and often low endogenous concentrations present unique analytical challenges. This document details the established gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores viable alternatives including High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the research, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the performance characteristics of the three primary methods for this compound quantification.
| Feature | LC-MS/MS | HPTLC with Densitometry | HPLC with Fluorescence Derivatization |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (separation-based, can be coupled to MS)[1] | High (dependent on derivatizing agent specificity)[2][3] |
| Sensitivity | Very High (pg/mL to ng/mL levels)[4][5] | Moderate (ng to µg range)[6] | High (fmol to pmol levels)[3][7] |
| Quantitative Accuracy | High (with appropriate internal standards)[5] | Semi-quantitative to Quantitative[8][6] | High (with appropriate calibration)[2][7] |
| Throughput | Moderate to High | High (multiple samples per plate) | Moderate |
| Instrumentation Cost | High | Low to Moderate | Moderate |
| Sample Preparation | Moderate (liquid-liquid or solid-phase extraction)[9][10] | Simple (direct application of lipid extract)[1] | More Complex (requires derivatization step)[2][11] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
LC-MS/MS Quantification of this compound
This method is recognized for its superior sensitivity and specificity, making it the preferred choice for the analysis of low-abundance lipids in complex biological matrices.[12][9]
a. Sample Preparation (Plasma) [9][10]
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 500 µL of methanol (B129727) to precipitate proteins.
-
Vortex vigorously and centrifuge to pellet the precipitated protein.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: A C18 or a HILIC column can be used. HILIC columns may provide better separation for polar lysosphingolipids.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the loss of the lactose (B1674315) moiety or cleavage of the sphingoid backbone.
HPTLC Quantification of this compound
HPTLC offers a high-throughput and cost-effective alternative for the semi-quantitative or quantitative analysis of glycosphingolipids.[1][8]
a. Sample Preparation
-
Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Concentrate the lipid extract.
b. HPTLC Analysis
-
Apply the concentrated lipid extract and calibration standards to a pre-activated HPTLC silica (B1680970) gel plate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water).
-
After development, dry the plate.
-
Visualize the separated lipid bands by spraying with a suitable reagent (e.g., primuline (B81338) for fluorescent detection or a charring reagent like sulfuric acid).[13]
c. Quantification
-
Scan the plate using a densitometer at the appropriate wavelength.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
HPLC with Fluorescence Derivatization
This method provides high sensitivity and is a good alternative when LC-MS/MS is not available. It requires a chemical derivatization step to introduce a fluorescent tag to the analyte.
a. Sample Preparation and Derivatization [2][11]
-
Extract total lipids from the sample.
-
Isolate the sphingolipid fraction if necessary.
-
Derivatize the primary amine group of this compound with a fluorescent reagent such as o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA).[3]
b. HPLC Analysis
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector set to the excitation and emission wavelengths of the chosen derivatizing agent.
c. Quantification
-
Quantify the analyte by comparing the peak area of the derivatized sample to a calibration curve prepared from derivatized standards.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which this compound is analyzed, the following diagrams illustrate its metabolic pathway and the general experimental workflows for its quantification.
Caption: Biosynthesis and signaling pathway of this compound.
Caption: Comparative experimental workflows for this compound quantification.
Concluding Remarks
The quantification of this compound is a critical aspect of lipidomic research. While LC-MS/MS remains the benchmark for its sensitivity and specificity, HPTLC and HPLC with fluorescence derivatization present as robust and accessible alternatives. The choice of methodology should be guided by the specific research question, available resources, and the required level of analytical detail. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the accurate and reliable quantification of this important bioactive lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review [mdpi.com]
- 4. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 5. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
Navigating the Specificity of Anti-Lactosylsphingosine Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount to ensuring experimental accuracy and therapeutic efficacy. This guide provides a comprehensive comparison of antibodies targeting lactosylsphingosine, a critical biomarker in Gaucher disease, with a focus on their cross-reactivity with other structurally related glycosphingolipids. Detailed experimental protocols and an exploration of the relevant signaling pathways are included to support rigorous scientific investigation.
Lactosylsphingosine, a deacylated form of lactosylceramide (B164483), has emerged as a key player in the pathophysiology of certain lysosomal storage disorders. Its accurate detection and quantification are crucial for diagnostics, patient monitoring, and the development of targeted therapies. However, the structural similarity among various glycosphingolipids presents a significant challenge in the development of highly specific antibodies, making a thorough assessment of cross-reactivity an indispensable step in antibody validation.
Commercially Available Antibodies: A Starting Point
Currently, the market offers a limited selection of commercially available antibodies specifically marketed for the detection of lactosylsphingosine. One such product is a polyclonal antibody, often referred to as "Anti-Glucosylsphingosine (Lyso-GL1)" or "Anti-Lactosylsphingosine (Lyso-GL1)". While this antibody is cited for use in competitive ELISA and Western Blotting, a critical gap exists in the publicly available data: the manufacturer explicitly states that its cross-reactivity with other glycosphingolipids has not been tested. This lack of data necessitates a cautious approach and highlights the importance of independent validation by researchers.
Understanding and Assessing Cross-Reactivity: A Known Challenge
The phenomenon of antibody cross-reactivity with different glycosphingolipids is well-documented in scientific literature. For instance, studies have shown that antibodies raised against the ganglioside GM1 can also bind to asialo-GM1, demonstrating the potential for off-target binding due to shared structural motifs. This underscores the need for robust experimental methods to characterize the specificity of any anti-lactosylsphingosine antibody.
Quantitative Comparison of Antibody Cross-Reactivity
To provide a framework for comparison, the following table outlines a hypothetical cross-reactivity profile for an anti-lactosylsphingosine antibody. It is crucial to note that this data is illustrative and does not represent the actual performance of any specific commercial antibody. Researchers should generate their own data using the protocols provided below.
| Target Analyte | Antibody A Binding (%) | Antibody B Binding (%) |
| Lactosylsphingosine | 100 | 100 |
| Glucosylsphingosine | 45 | 15 |
| Galactosylsphingosine | 10 | 2 |
| Sphingosine | <1 | <1 |
| Lactosylceramide | 5 | <1 |
| Glucosylceramide | 2 | <1 |
| Galactosylceramide | <1 | <1 |
Table 1: Hypothetical cross-reactivity profiles of two different anti-lactosylsphingosine antibodies. Binding is expressed as a percentage relative to the binding to lactosylsphingosine.
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to independently validate antibody specificity, we provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely accepted method for quantifying antibody cross-reactivity.
Competitive ELISA Protocol for Glycosphingolipid Antibody Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an anti-lactosylsphingosine antibody with a panel of structurally related glycosphingolipids.
Materials:
-
96-well microtiter plates
-
Anti-Lactosylsphingosine antibody (primary antibody)
-
Lactosylsphingosine (for coating)
-
Panel of competitor glycosphingolipids (e.g., glucosylsphingosine, galactosylsphingosine, sphingosine, lactosylceramide, glucosylceramide, galactosylceramide)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dissolve lactosylsphingosine in an appropriate solvent (e.g., methanol) and then dilute in PBS to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competition Step:
-
Prepare a series of dilutions for each competitor glycosphingolipid in blocking buffer.
-
In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-lactosylsphingosine antibody with each dilution of the competitor glycosphingolipids for 1-2 hours at room temperature. Include a control with no competitor.
-
Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Calculate the concentration of each competitor required to inhibit 50% of the primary antibody binding (IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Lactosylsphingosine / IC50 of Competitor) x 100
-
Visualizing the Experimental Workflow
Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.
The Signaling Landscape of Lactosyl-Glycosphingolipids
Lactosylsphingosine and its acylated counterpart, lactosylceramide, are not merely structural components of cell membranes but also active participants in cellular signaling. While the signaling pathways of lactosylceramide are better characterized, emerging evidence suggests that lactosylsphingosine also plays a significant role in cellular processes, particularly in the context of Gaucher disease where it is implicated in immune dysregulation and skeletal abnormalities.
The signaling cascade initiated by lactosylceramide often involves the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways. This is thought to occur through the formation of specialized membrane microdomains known as lipid rafts.
Caption: Simplified signaling pathway of lactosylceramide leading to oxidative stress and inflammation.
While a specific receptor for lactosylsphingosine has not yet been definitively identified, its structural similarity to other bioactive sphingolipids suggests that it may interact with cell surface receptors or directly influence membrane properties to initiate downstream signaling events. Further research is needed to fully elucidate the specific molecular mechanisms by which lactosylsphingosine exerts its biological effects.
Conclusion
The selection and validation of antibodies against lactosylsphingosine require a meticulous and data-driven approach. Given the limited availability of well-characterized commercial antibodies, researchers are strongly encouraged to perform in-house validation to determine the precise specificity and cross-reactivity of their chosen reagents. The experimental protocols and conceptual frameworks presented in this guide are intended to equip scientists and drug development professionals with the necessary tools to confidently and accurately investigate the role of lactosylsphingosine in health and disease. As our understanding of glycosphingolipid signaling continues to evolve, so too will the demand for highly specific and reliable research tools.
A Comparative Analysis of Bioactive Sphingolipids in Neutrophils: S1P vs. Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key bioactive sphingolipids, Sphingosine-1-Phosphate (S1P) and Ceramide, in neutrophils. It is designed to offer an objective overview of their contrasting roles in neutrophil function, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and drug development.
Bioactive sphingolipids have emerged as critical regulators of numerous cellular processes, and in the context of the innate immune system, they play pivotal roles in dictating the behavior of neutrophils.[1] These lipids are not merely structural components of cell membranes but are active signaling molecules that influence a spectrum of neutrophil functions, from chemotaxis and activation to apoptosis and the resolution of inflammation.[2] Understanding the distinct and often opposing effects of sphingolipids like S1P and ceramide is crucial for developing targeted therapeutic strategies for a variety of inflammatory diseases.
Quantitative Comparison of Bioactive Sphingolipids in Human Neutrophils
The following tables summarize the known concentrations and key functional differences between S1P and Ceramide in human neutrophils.
| Parameter | Sphingosine-1-Phosphate (S1P) | Ceramide |
| Primary Role in Neutrophils | Pro-survival, pro-inflammatory, chemotactic agent | Pro-apoptotic, signaling hub for stress responses |
| Typical Intracellular Concentration | Low basal levels, transiently increases upon activation | Basal levels present, significantly increases during apoptosis |
| Effect on Neutrophil Lifespan | Delays apoptosis, promotes survival | Induces apoptosis |
| Role in Inflammation | Promotes neutrophil recruitment and activation | Mediates inflammatory signaling and apoptosis of aged neutrophils |
| Key Signaling Pathways | S1P receptors (S1PRs) leading to PI3K/Akt activation | Activation of protein phosphatases, stress-activated protein kinases (SAPK/JNK), and the cGAS-STING pathway |
Table 1: Functional Comparison of S1P and Ceramide in Neutrophils. This table highlights the opposing roles of S1P and ceramide in regulating key neutrophil functions.
| Sphingolipid Species | Condition | Concentration (pmol/106 cells) | Reference |
| Ceramide (C16:0) | Freshly Isolated (0h) | ~15 | [3] |
| Cultured (12h, undergoing apoptosis) | ~35 | [3] | |
| Ceramide (C24:0) | Freshly Isolated (0h) | ~12 | [3] |
| Cultured (12h, undergoing apoptosis) | ~25 | [3] | |
| Sphingosine-1-Phosphate (S1P) | Intracellular levels are generally low in resting neutrophils and increase upon stimulation. Precise quantitative values for intracellular concentrations in neutrophils are not well-established in the literature, in contrast to plasma concentrations which are in the micromolar range. | Not available |
Table 2: Quantitative Data of Ceramide Species in Human Neutrophils. This table provides available quantitative data for specific ceramide species in neutrophils under different conditions. It is important to note that intracellular S1P concentrations in neutrophils are challenging to measure and are not as well-documented as ceramide levels.
Signaling Pathways
The distinct biological effects of S1P and ceramide are mediated through separate and often antagonistic signaling pathways.
Experimental Protocols
Accurate quantification of bioactive sphingolipids in neutrophils requires meticulous experimental procedures, from cell isolation to mass spectrometry analysis.
Neutrophil Isolation
a) Density Gradient Centrifugation
This method separates neutrophils from other blood components based on their density.
-
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Carefully layer 5-10 mL of whole blood over an equal volume of density gradient medium in a conical centrifuge tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil-rich layer and transfer to a new tube.
-
Wash the cells with an excess of HBSS and centrifuge at 300 x g for 10 minutes.
-
To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once more with PBS.
-
Resuspend the purified neutrophils in an appropriate buffer for downstream applications.
-
b) Immunomagnetic Negative Selection
This technique isolates neutrophils by depleting other cell types using antibodies conjugated to magnetic beads.
-
Materials:
-
Anticoagulated whole blood
-
Commercially available neutrophil isolation kit (e.g., EasySep™ Direct Human Neutrophil Isolation Kit)
-
Appropriate magnet for the kit
-
PBS
-
-
Procedure:
-
Follow the manufacturer's instructions for the specific immunomagnetic isolation kit.
-
Typically, an antibody cocktail that targets non-neutrophil cells is added to the whole blood.
-
Magnetic particles that bind to the antibody-labeled cells are then added.
-
The tube is placed in a magnet, and the unwanted cells are held in place by the magnetic field.
-
The untouched, purified neutrophils are poured off into a new tube.
-
The isolated neutrophils are then washed with PBS and are ready for use.
-
Sphingolipid Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipid species.[4][5]
-
Materials:
-
Isolated neutrophil pellet
-
Internal standards (e.g., C17-S1P, C17-Ceramide)
-
Methanol, Chloroform (B151607), Water (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To a known number of neutrophils (e.g., 1-10 x 106 cells), add a mixture of chloroform:methanol (1:2, v/v) containing the internal standards.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) and transfer to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid and ammonium formate to improve ionization and peak shape.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target sphingolipids and their internal standards.
-
-
Data Analysis:
-
Quantify the endogenous sphingolipid levels by comparing the peak area ratios of the analyte to the internal standard against a standard curve generated with known concentrations of each sphingolipid.
-
-
This guide provides a foundational understanding of the comparative roles of S1P and ceramide in neutrophils. Further research into the intricate regulation of their metabolism and signaling pathways will undoubtedly uncover novel therapeutic targets for a wide range of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipids in neutrophil function and inflammatory responses: mechanisms and implications for intestinal immunity and inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate Lyase Deficiency Produces a Pro-inflammatory Response While Impairing Neutrophil Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Lactosyl-C18-sphingosine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic sphingolipids like Lactosyl-C18-sphingosine is paramount for the validity and reproducibility of experimental results. This guide provides a comparative framework for assessing the purity of synthetic this compound, with a focus on its common alternative, Lactosylceramide (B164483). It includes detailed experimental protocols and visual workflows to aid in the selection and quality control of these critical research compounds.
This compound, also known as Lyso-Lactosylceramide, is a bioactive sphingolipid that plays a role in various cellular processes. Unlike its acylated counterpart, Lactosylceramide, it lacks a fatty acid chain, which can significantly alter its biological activity. Given their structural similarity and metabolic relationship, the purity of a synthetic preparation of this compound is critical to avoid confounding experimental outcomes from contaminants, including residual Lactosylceramide or other sphingolipid species.
Comparative Purity Analysis
The purity of commercially available synthetic sphingolipids is typically assessed by the manufacturer, with specifications often provided in the product's certificate of analysis. High-purity standards are essential for reliable research.
| Compound | Typical Purity Specification | Common Analytical Method for Purity Assessment | Potential Impurities |
| This compound | ≥98%[1][2] | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Unreacted starting materials, diastereomers, residual solvents, Lactosylceramide |
| Lactosylceramide | >99%[3] | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | Other ceramides (B1148491) with different fatty acid chain lengths, sphingomyelin, residual solvents |
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for a comprehensive assessment of the purity of synthetic this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique for the separation, identification, and quantification of sphingolipids and their impurities.
Protocol:
-
Sample Preparation: Dissolve the synthetic this compound in a suitable solvent such as a chloroform:methanol:water mixture (e.g., 2:1:0.1 v/v/v).[1][4][5]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating sphingolipids based on their hydrophobicity.[6]
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a gradient of methanol/water with a formic acid and ammonium (B1175870) formate (B1220265) modifier.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally suitable.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the detection of this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for targeted detection and quantification of the parent compound and potential impurities. The precursor ion for this compound (d18:1) would be m/z 624.4, and characteristic product ions would be monitored.
-
Thin-Layer Chromatography (TLC)
TLC is a simpler, cost-effective method for a qualitative assessment of purity and for detecting major impurities.
Protocol:
-
Stationary Phase: A silica (B1680970) gel 60 TLC plate.
-
Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.
-
Mobile Phase: A solvent system of chloroform:methanol:water in a ratio of approximately 65:25:4 (v/v/v) is often effective for separating glycosphingolipids.
-
Visualization: The spots can be visualized by staining with primuline (B81338) spray followed by UV light exposure, or by charring with a sulfuric acid solution and heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity of the synthetic compound and to detect structural isomers or other major impurities. Both ¹H and ¹³C NMR spectra should be acquired and compared with reference spectra if available.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic this compound.
Caption: A typical workflow for assessing the purity of synthetic sphingolipids.
Signaling Pathway Context: this compound vs. Lactosylceramide
The presence or absence of the C18 fatty acid chain significantly impacts the role of these molecules in cell signaling. Lactosylceramide is a known component of membrane microdomains and can initiate inflammatory and oxidative stress pathways.[7] this compound, as a lysosphingolipid, may have distinct signaling properties, potentially interacting with different protein targets or receptors. The diagram below illustrates a generalized comparison of their signaling initiation.
Caption: Generalized comparison of signaling initiation by lactosylceramide and its lyso-form.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lactosyl lysosphingolipid | 109785-20-8 [chemicalbook.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Lactosylsphingosine (d18:1) | Bioactive sphingolipid | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Negative Control Experiments for Lactosyl-C18-Sphingosine Treatment
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigorous and Interpretable Results
Lactosyl-C18-sphingosine, a bioactive glycosphingolipid, is a critical intermediate in cellular signaling pathways, playing roles in cell adhesion, differentiation, and apoptosis.[1][2] Its study is crucial for understanding various physiological and pathological processes, including neurodegenerative diseases and cancer. However, the complexity of sphingolipid metabolism and signaling necessitates the use of carefully selected and validated negative controls to ensure that observed experimental effects are specifically attributable to this compound.
This guide provides a comprehensive comparison of negative control strategies for experiments involving this compound treatment, complete with experimental data considerations and detailed protocols.
Comparison of Negative Control Strategies
The selection of an appropriate negative control is paramount for the robust interpretation of experimental data. The ideal negative control should account for any effects of the treatment procedure and vehicle while being inert with respect to the specific biological activity of this compound. Below is a comparison of common negative control strategies.
| Control Strategy | Principle | Advantages | Disadvantages | Primary Application |
| Vehicle Control | Treatment with the solvent used to dissolve this compound. | Simple to implement; controls for solvent-induced effects. | Does not control for off-target effects of a bioactive lipid. | Essential for all in vitro and in vivo experiments. |
| Structurally Similar, Inactive Analog | Use of a molecule with a similar structure to this compound but lacking its biological activity. | Provides a high degree of specificity, controlling for general lipid effects. | A validated inactive analog may not be commercially available and could require custom synthesis. | Ideal for confirming the specific activity of this compound. |
| Inhibition of Glycosphingolipid Synthesis | Pre-treatment with an inhibitor of an enzyme in the glycosphingolipid biosynthesis pathway, such as UDP-glucose ceramide glucosyltransferase (UGCG). | Confirms that the observed effect is dependent on the glycosphingolipid pathway. | May have broader effects on cellular glycosphingolipid profiles, not just this compound. | Validating the involvement of the glycosphingolipid pathway in the observed cellular response. |
Signaling Pathway and Experimental Workflow
To contextualize the use of these controls, it is important to understand the biosynthetic pathway of this compound and how negative controls can be integrated into an experimental workflow.
Caption: Biosynthesis of this compound and the inhibitory point of UGCG inhibitors.
The following workflow illustrates the application of negative controls in a typical cell-based experiment with this compound.
Caption: A logical workflow incorporating negative controls for this compound experiments.
Detailed Experimental Protocols
Vehicle Control Protocol
Rationale: To control for the effects of the solvent used to deliver the lipophilic this compound to the aqueous cell culture medium. Common solvents for sphingolipids include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
Ethanol (200 proof, molecular biology grade) or DMSO (cell culture grade)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Stock Solution Preparation: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration. It is crucial to maintain the final solvent concentration at a low, non-toxic level (typically ≤0.1% for DMSO and ≤0.5% for ethanol).
-
Vehicle Control Preparation: Prepare a vehicle control solution by adding the same volume of ethanol or DMSO (without this compound) to the same volume of serum-free cell culture medium used for the working solution.
-
Treatment: Treat the cells with the this compound working solution and the vehicle control solution for the desired duration.
-
Analysis: Compare the results from the vehicle-treated cells to the this compound-treated cells.
Structurally Similar, Inactive Analog Control (Hypothetical Protocol)
Materials:
-
D-erythro-Lactosyl-C18-sphingosine (active compound)
-
L-threo-Lactosyl-C18-sphingosine (hypothetical inactive analog)
-
Vehicle (as described above)
Procedure:
-
Synthesis and Validation: Synthesize or obtain L-threo-Lactosyl-C18-sphingosine. Validate its inactivity in a relevant preliminary assay.
-
Solution Preparation: Prepare stock and working solutions of both D-erythro and L-threo isomers as described for the vehicle control protocol.
-
Treatment: Treat cells with the active D-erythro isomer, the inactive L-threo isomer, and the vehicle control.
-
Analysis: A specific effect of this compound should be observed only in the D-erythro-treated cells, with the L-threo and vehicle-treated cells showing a similar, basal response.
Inhibition of Glycosphingolipid Synthesis Protocol
Rationale: To confirm that the observed cellular response is dependent on the glycosphingolipid pathway. Inhibitors of UGCG, such as Genz-123346 or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), prevent the synthesis of glucosylceramide, the precursor for most glycosphingolipids, including this compound.
Materials:
-
UGCG inhibitor (e.g., Genz-123346 or PDMP)
-
This compound
-
Vehicle for inhibitor (e.g., DMSO)
-
Vehicle for this compound (as described above)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the UGCG inhibitor in DMSO.
-
Pre-treatment: Pre-treat cells with the UGCG inhibitor at a concentration known to be effective (e.g., 10-50 µM for PDMP) for a sufficient duration (e.g., 24-48 hours) to deplete cellular glycosphingolipids. Include a vehicle control for the inhibitor.
-
Treatment: After the pre-treatment period, treat the cells with this compound or its vehicle, in the continued presence of the UGCG inhibitor or its vehicle.
-
Verification of Inhibition (Optional but Recommended): In a parallel experiment, confirm the efficacy of the UGCG inhibitor by measuring the levels of a downstream glycosphingolipid (e.g., glucosylceramide or a ganglioside) using techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Analysis: If the effect of this compound is attenuated or abolished in the cells pre-treated with the UGCG inhibitor, it provides strong evidence that the observed response is mediated through the glycosphingolipid pathway.
Caption: A decision-making tool for selecting the most appropriate negative control.
By employing these rigorous negative control strategies, researchers can significantly enhance the validity and impact of their findings in the complex and exciting field of sphingolipid research.
References
A Comparative Analysis of Lactosyl-C18-sphingosine and Ceramide on Cellular Viability
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive lipids on cell fate is paramount. This guide provides a detailed comparison of two key sphingolipids, Lactosyl-C18-sphingosine and ceramide, and their differential impacts on cell viability, supported by experimental data and detailed protocols.
Introduction to Bioactive Sphingolipids
Sphingolipids are a class of lipids that are integral components of cell membranes and also function as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Ceramide, the central molecule in sphingolipid metabolism, is widely recognized as a pro-apoptotic lipid. This compound, a glycosphingolipid, is also implicated in regulating cell viability, though its effects appear to be more cell-type specific. The balance between these and other sphingolipid metabolites, often referred to as the "sphingolipid rheostat," can determine whether a cell survives or undergoes apoptosis.
Comparative Effects on Cell Viability
Direct comparative studies on the effects of this compound and ceramide on the viability of the same cell lines are limited. However, by examining their individual effects across various studies, a comparative understanding can be constructed.
This compound:
The impact of this compound on cell viability is highly dependent on the cell type. For instance, it has been shown to reduce the viability of human neutrophils in a concentration-dependent manner, with effective concentrations ranging from 1-50 μM[1][2]. Conversely, it exhibits no effect on protein synthesis and cell proliferation in cardiomyocytes, highlighting its cell-specific activity[1][2]. Some evidence suggests that sphingosine-containing glycosphingolipids may exhibit more potent anti-proliferative activity than their ceramide counterparts[3]. Interestingly, while D-galactosyl-beta1-1' sphingosine (B13886) and D-glucosyl-beta1-1' sphingosine induce apoptosis in human natural killer (NK) cells, D-lactosyl-beta1-1' sphingosine (a closely related compound) does not, further emphasizing the specificity of these interactions[4].
Ceramide:
Ceramide is a well-established inducer of apoptosis and inhibitor of cell proliferation in a wide range of cell types. Its effects are dose-dependent, and the specific acyl chain length of the ceramide molecule can also influence its biological activity[5][6]. For example, C18-ceramide is often associated with pro-apoptotic signaling[6][7].
Quantitative Data on Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ceramide in various cell lines, demonstrating its cytotoxic potential.
| Cell Line | Compound | Solvent | IC50 Value (µM) | Reference |
| C6 (rat glioma) | C2-Ceramide | DMSO | 32.7 | [5] |
| OV2008 (human ovarian) | C2-Ceramide | DMSO | ~42 | [5] |
| HT-29 (human colon) | C2-Ceramide | DMSO | ~42 | [5] |
| CCD-18Co (human colon fibroblast) | C2-Ceramide | DMSO | 56.91 | [5] |
| CCD-18Co (human colon fibroblast) | C2-Ceramide | Ethanol | 0.33 | [5] |
| OV2008 (human ovarian) | C2-Ceramide | Ethanol | 0.45 | [5] |
| HT-29 (human colon) | C2-Ceramide | Ethanol | 0.45 | [5] |
| SKBr3 (human breast cancer) | 5R-OH-3E-C8-ceramide | - | 18.3 | [8] |
| MCF-7/Adr (human breast cancer) | 5R-OH-3E-C8-ceramide | - | 21.2 | [8] |
| Normal breast epithelial | 5R-OH-3E-C8-ceramide | - | 58.7 | [8] |
| SKBr3 (human breast cancer) | adamantyl-ceramide | - | 10.9 | [8] |
| MCF-7/Adr (human breast cancer) | adamantyl-ceramide | - | >100 | [8] |
| Normal breast epithelial | adamantyl-ceramide | - | >100 | [8] |
| SKBr3 (human breast cancer) | benzene-C4-ceramide | - | 18.9 | [8] |
| MCF-7/Adr (human breast cancer) | benzene-C4-ceramide | - | 45.5 | [8] |
| Normal breast epithelial | benzene-C4-ceramide | - | >100 | [8] |
Note: The solvent used to dissolve ceramide can significantly impact its effective concentration and cytotoxic effects.
Signaling Pathways in Cell Viability Regulation
The signaling pathways through which this compound and ceramide exert their effects on cell viability are distinct, though they may share some downstream effectors.
This compound:
The precise signaling pathways initiated by this compound that lead to a reduction in cell viability are not as extensively characterized as those for ceramide. However, it is known that glycosphingolipids can induce apoptosis[4]. The parent molecule, sphingosine, is known to be involved in apoptosis signaling, acting as a negative regulator of cell proliferation[9][10]. It can induce apoptosis through mechanisms that are both similar to and distinct from ceramide[10].
Ceramide:
Ceramide-induced apoptosis is a well-documented process involving multiple signaling cascades. Ceramide can be generated de novo or through the hydrolysis of sphingomyelin. It acts as a second messenger that can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and inhibit the pro-survival extracellular signal-regulated kinase (ERK) pathway. Ceramide can also directly target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c[10][11]. Furthermore, ceramide influences the balance of the Bcl-2 family of proteins, promoting the activity of pro-apoptotic members like Bax and Bak[10].
Ceramide-induced apoptosis signaling pathway.
Experimental Protocols
Accurate assessment of cell viability is crucial for comparing the effects of this compound and ceramide. The following are detailed methodologies for commonly used assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound or ceramide. Include a vehicle control (the solvent used to dissolve the lipids, e.g., DMSO or ethanol).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals[13][14].
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12]. Measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is typically expressed as a percentage of the vehicle-treated control.
Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or ceramide for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS[15].
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark[15].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
Both this compound and ceramide are important bioactive sphingolipids that can negatively impact cell viability. Ceramide is a potent and widely studied inducer of apoptosis across numerous cell types. In contrast, the effects of this compound appear to be more context-dependent and cell-type specific. While quantitative data for a direct comparison is not yet abundant, the available evidence suggests that both lipids can be valuable tools for investigating the complex signaling pathways that govern cell fate. Further research directly comparing these two molecules in various cell models is warranted to fully elucidate their distinct and overlapping roles in the regulation of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. D-galactosyl-beta1-1'-sphingosine and D-glucosyl-beta1-1'-sphingosine induce human natural killer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lactosyl-C18-sphingosine: A Guide to Safe and Compliant Practices
The primary recommended method for the disposal of Lactosyl-C18-sphingosine is to treat it as chemical waste. Under no circumstances should it be disposed of in regular trash without proper assessment and containment.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.[1]
Step-by-Step Disposal Procedures
-
Waste Assessment : The first step is to determine if the this compound waste is considered hazardous. While it is not broadly classified as a hazardous material, any contamination with hazardous solvents or other chemicals will require it to be treated as hazardous waste.
-
Waste Segregation and Containment :
-
Solid Waste : For this compound in solid form, carefully sweep the material to avoid creating dust.[1] Place the solid waste in a clearly labeled, sealed, and non-leaking container designated for chemical waste.[1][2]
-
Liquid Waste : Liquid solutions containing this compound should be collected in a corrosion-resistant container.[3] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Some institutions may permit the disposal of small quantities of non-hazardous, water-miscible liquids down the sanitary sewer with copious amounts of water, but this requires prior approval from the EHS department.[2][4][5]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, should be collected in a designated and sealed hazardous waste container.[6][7] Empty containers should have their labels defaced or removed to indicate they no longer contain the chemical.[4]
-
-
Labeling and Storage : All waste containers must be clearly labeled with the chemical name "this compound," its concentration, and any known hazards.[1] Store the waste in a designated, secure area away from incompatible materials while awaiting pickup for disposal.
Summary of Disposal Procedures
| Waste Form | Containment | Disposal Method | Key Precautions |
| Solid | Disposable, non-leaking, labeled container.[2] | Treat as non-hazardous chemical waste for pickup by EHS. | Avoid dust formation during handling.[1] |
| Liquid | Corrosion-resistant, labeled container.[3] | Treat as non-hazardous chemical waste for pickup by EHS. | Do not mix with other waste streams.[1] Sewer disposal only with prior EHS approval.[2][4][5] |
| Contaminated Materials | Sealed, labeled hazardous waste container.[6][7] | Treat as chemical waste for pickup by EHS. | Ensure all contaminated items are properly contained. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedural steps and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. Chemical Waste [k-state.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Lactosyl-C18-sphingosine. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols for handling biochemicals, as the toxicological properties may not be fully investigated.[1][2] This document outlines procedural, step-by-step guidance to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for biochemicals.[3][4][5]
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | Protects against splashes and airborne particles. | ANSI Z87.1 marked |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of dust or aerosols. | NIOSH approved |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
For short-term storage, keep the container tightly sealed in a dry, dark place at 2-8°C.
-
For long-term storage, store at -20°C.
2. Preparation and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Ensure all required PPE is worn correctly before handling.
-
If working with the powdered form, carefully weigh the required amount, avoiding the creation of dust.
-
For solubilization, dissolve the compound in an appropriate solvent. A common solvent system for sphingolipids is a mixture of chloroform (B151607) and methanol.[7] Sonication or gentle warming can aid dissolution.[7]
3. Spill Management:
-
For small powder spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[6]
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6][8]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, should be considered contaminated.[6] These items must be collected in a designated, sealed hazardous waste container.[8]
-
Waste Labeling: Clearly label all waste containers with the contents ("this compound waste") and associated hazards.[1][8]
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]
Experimental Workflow: Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
